molecular formula C15H14BrNO B1348877 2-bromo-N-(3,4-dimethylphenyl)benzamide CAS No. 303991-53-9

2-bromo-N-(3,4-dimethylphenyl)benzamide

Cat. No.: B1348877
CAS No.: 303991-53-9
M. Wt: 304.18 g/mol
InChI Key: IDLSRDSIECGYON-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl) 2-bromobenzamide>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSRDSIECGYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351813
Record name 2-bromo-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303991-53-9
Record name 2-bromo-N-(3,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-bromo-N-(3,4-dimethylphenyl)benzamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)benzamide

Introduction and Strategic Overview

This compound (CAS RN: 303991-53-9) is a substituted benzamide that serves as a pivotal intermediate in organic synthesis.[1] Its structure, featuring a reactive bromine atom on one aromatic ring and a dimethyl-substituted aniline moiety on the other, presents a versatile scaffold for the construction of more complex molecular architectures. Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] Consequently, this compound is of significant interest to researchers in medicinal chemistry and drug development as a key building block for novel therapeutic agents.

This guide provides a comprehensive technical overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound. It is designed for researchers and scientists, offering field-proven insights and detailed methodologies to facilitate its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

The fundamental identity and key physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource
CAS Registry Number 303991-53-9[1][]
Molecular Formula C₁₅H₁₄BrNO[1][5]
Molecular Weight 304.18 g/mol [1]
IUPAC Name This compound[]
Synonyms N-(3,4-Dimethylphenyl) 2-bromobenzamide[][6]
Appearance Solid (form may vary)[7]
Boiling Point 341°C at 760 mmHg (Predicted)[]
Density 1.401 g/cm³ (Predicted)[]
pKa 12.77 ± 0.70 (Predicted)[6]
XLogP 4.2 (Predicted)[5]
Structural Representation

The molecular structure consists of a 2-bromobenzoyl group linked to a 3,4-dimethylaniline group via an amide bond.

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride. This is a standard Schotten-Baumann reaction, which is robust and generally high-yielding.

Experimental Workflow Diagram

Suzuki_Coupling reactant1 This compound catalyst Pd(PPh₃)₄ Catalyst + Base (e.g., K₂CO₃) reactant1->catalyst reactant2 R-B(OH)₂ (Arylboronic Acid) reactant2->catalyst product 2-aryl-N-(3,4-dimethylphenyl)benzamide catalyst->product

Sources

An In-depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)benzamide (CAS Number: 303991-53-9)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(3,4-dimethylphenyl)benzamide, a key organic building block with significant potential in synthetic and medicinal chemistry. While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs—a reactive aryl bromide and a substituted benzanilide core—position it as a valuable precursor for the synthesis of complex heterocyclic scaffolds. This document details its physicochemical properties, provides a robust, field-tested protocol for its synthesis via the Schotten-Baumann reaction, and explores its prospective applications in drug discovery and materials science, grounded in the established reactivity of analogous compounds.

Introduction and Strategic Importance

This compound (Figure 1) is a member of the N-aryl benzamide class of compounds.[1] Its strategic importance in a research and development context stems from the versatility of its functional groups. The bromine atom on the benzoyl ring is a synthetically useful handle for a variety of palladium- or copper-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.

The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems. Furthermore, the 3,4-dimethylphenyl moiety can influence the compound's solubility, lipophilicity, and steric profile, which are important considerations in the design of bioactive molecules. Given that structurally related 2-bromo-N-phenylbenzamide derivatives are pivotal starting materials for a diverse array of heterocyclic compounds, this compound is logically positioned as a valuable intermediate for the synthesis of novel chemical entities.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research. The key properties of this compound are summarized in Table 1.

PropertyValueSource
CAS Number 303991-53-9[3]
Molecular Formula C₁₅H₁₄BrNO[3]
Molecular Weight 304.18 g/mol [3]
Monoisotopic Mass 303.02588 Da[4]
Predicted pKa 12.77 ± 0.70Inferred from similar structures
Predicted XlogP 4.2[4]
Appearance Expected to be a solidInferred from similar structures
Storage Sealed in a dry environment at 2-8°C[5]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected spectral characteristics can be reliably predicted based on its structure. Researchers synthesizing this compound should verify its identity using the following analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2-bromophenyl and 3,4-dimethylphenyl rings. The two methyl groups on the dimethylphenyl ring should appear as singlets, and the amide proton (N-H) will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, as well as for the aromatic carbons and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most reliably achieved through the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride. The Schotten-Baumann reaction provides a robust and high-yielding method for this transformation.[6][7] This procedure involves the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme

G cluster_0 Reactants cluster_1 Reagents & Conditions cluster_2 Product 2-bromobenzoyl_chloride 2-Bromobenzoyl Chloride Reaction 2-bromobenzoyl_chloride->Reaction + 3,4-dimethylaniline 3,4-Dimethylaniline 3,4-dimethylaniline->Reaction + Base Triethylamine (or Pyridine) Base->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Temperature 0°C to Room Temperature Temperature->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • 3,4-Dimethylaniline

  • 2-Bromobenzoyl chloride

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the aniline solution and stir.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

  • Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel. Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and minimize side product formation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes unreacted amine and the base, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[8]

Potential Applications in Drug Discovery and Materials Science

While direct biological activity data for this compound is not currently available, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic or material applications.

Precursor for Heterocyclic Scaffolds

The primary value of this compound lies in its potential as a precursor for various heterocyclic systems. The 2-bromobenzamide moiety is a well-established starting point for constructing pharmacologically relevant scaffolds such as phenanthridinones through palladium-catalyzed intramolecular C-H arylation.[2]

G A This compound B Pd-Catalyzed Intramolecular C-H Arylation A->B [Pd], Base, Ligand C Substituted Phenanthridinone (Potential Bioactive Scaffold) B->C

Caption: Potential synthetic route to phenanthridinones.

Phenanthridinones are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry.[2] The dimethyl substitution pattern on the N-phenyl ring of the starting material would allow for the synthesis of novel, specifically substituted phenanthridinone derivatives, enabling the exploration of new chemical space in structure-activity relationship (SAR) studies.

Intermediate for Novel Chemical Entities

Beyond heterocyclic synthesis, this compound can serve as a building block in multi-step syntheses of novel chemical entities. The aryl bromide can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, thereby generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate with considerable potential for application in drug discovery and materials science. While its own biological profile remains to be explored, its value as a precursor for complex heterocyclic molecules is well-grounded in the established chemistry of related compounds. The synthetic protocol detailed in this guide provides a reliable method for its preparation, enabling researchers to access this versatile building block for their synthetic endeavors.

References

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com. Available at: [Link]

  • Arctom. (n.d.). 2-BROMO-N-(3,4-DIMETHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMID. Arctom. Available at: [Link]

  • SACTG | King-Pharm. (2026). 303991-53-9 this compound. SACTG | King-Pharm. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

Sources

Molecular structure of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of this compound (CAS No. 303991-53-9). N-aryl benzamides are a critical class of compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, spectroscopic analysis, and field-proven insights into the structural elucidation of this specific molecule. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and ground all claims in authoritative references.

Introduction and Significance

This compound is a substituted N-aryl benzamide. Its structure comprises a 2-bromobenzoyl group covalently linked to a 3,4-dimethylaniline moiety via an amide bond. The strategic placement of the bromine atom on the benzoyl ring and the methyl groups on the aniline ring makes this compound a versatile intermediate for further chemical modification. The bromine atom, in particular, serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The N-aryl amide linkage is a cornerstone in medicinal chemistry, with approximately 25% of known pharmaceuticals containing at least one amide bond.[1]

The study of such molecules is pivotal for developing novel compounds with tailored biological activities, including potential antitumor,[2] anti-inflammatory, and antimicrobial properties.[3] This guide serves as a foundational resource for understanding and utilizing this compound in research and development.

Molecular Structure and Physicochemical Properties

The definitive identification of a chemical compound relies on a combination of its structural formula and key physicochemical data.

Core Structural Information

The fundamental properties of the target molecule are summarized below.

PropertyValueSource
CAS Number 303991-53-9[4][5]
Molecular Formula C₁₅H₁₄BrNO[4][6]
Molecular Weight 304.18 g/mol [4]
IUPAC Name This compound[5]
Canonical SMILES CC1=CC=C(NC(=O)C2=CC=CC=C2Br)C=C1C[5]
InChIKey IDLSRDSIECGYON-UHFFFAOYSA-N[5][6]
Predicted pKa 12.77 ± 0.70[5]
Storage Conditions Sealed in dry, 2-8°C[4]
Molecular Diagram

The two-dimensional structure of this compound highlights the spatial arrangement of its constituent aromatic rings and the central amide linkage.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The formation of the amide bond is a cornerstone of organic synthesis. For a molecule like this compound, the most reliable and widely adopted method involves the reaction of an activated carboxylic acid derivative with an amine.

Recommended Synthetic Protocol: Acyl Chloride Pathway

This two-step protocol is favored for its high efficiency and scalability. The core principle is the "activation" of the carboxylic acid (2-bromobenzoic acid) by converting it to a highly reactive acyl chloride, which then readily reacts with the nucleophilic amine (3,4-dimethylaniline).

Step 1: Synthesis of 2-Bromobenzoyl Chloride

  • Rationale: 2-bromobenzoic acid is relatively unreactive. Thionyl chloride (SOCl₂) is an excellent reagent for converting it into the highly electrophilic 2-bromobenzoyl chloride. The byproducts of this reaction (SO₂ and HCl) are gases, which simplifies purification.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-bromobenzoic acid (1.0 eq).

    • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 80°C) for 2-3 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude 2-bromobenzoyl chloride, which is often used directly in the next step.

Step 2: Amide Coupling

  • Rationale: The 2-bromobenzoyl chloride is reacted with 3,4-dimethylaniline. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

  • Procedure:

    • Dissolve 3,4-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of 2-bromobenzoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous work-up: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.[7]

Synthetic Workflow Diagram

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling reagent1 2-Bromobenzoic Acid product1 2-Bromobenzoyl Chloride reagent1->product1 Reflux, cat. DMF reagent2 Thionyl Chloride (SOCl₂) reagent2->product1 product2 This compound product1->product2 Anhydrous Solvent, 0°C to RT reagent3 3,4-Dimethylaniline reagent3->product2 reagent4 Triethylamine (Base) reagent4->product2

Caption: Standard two-step synthesis of the target compound.

Spectroscopic Elucidation and Data

Confirming the molecular structure is a self-validating process that requires a suite of analytical techniques. The data presented below are predicted values based on established principles of spectroscopy and serve as a benchmark for experimental verification.

TechniqueFeatureExpected Chemical Shift / Value
¹H NMR Aromatic Protons7.0 - 7.8 ppm (complex multiplets)
Amide Proton (N-H)~8.0 - 9.0 ppm (broad singlet)
Methyl Protons (-CH₃)~2.2 - 2.3 ppm (two singlets, 3H each)
¹³C NMR Carbonyl Carbon (C=O)164 - 168 ppm
Aromatic Carbons115 - 140 ppm
C-Br Carbon~120 ppm
Methyl Carbons (-CH₃)19 - 21 ppm
FT-IR N-H Stretch~3300 cm⁻¹
C-H Stretch (Aromatic)3050 - 3100 cm⁻¹
C-H Stretch (Aliphatic)2850 - 2960 cm⁻¹
C=O Stretch (Amide I)~1660 cm⁻¹
N-H Bend (Amide II)~1550 cm⁻¹
Mass Spec. Molecular Ion (M⁺)m/z 303.03 (C₁₅H₁₄⁷⁹BrNO)
Isotope Peak (M+2)m/z 305.03 (C₁₅H₁₄⁸¹BrNO)
M⁺ / M+2 Ratio~1:1
Analysis Causality
  • ¹H NMR: The distinct chemical environments of the two aromatic rings will lead to a complex series of overlapping signals. The two methyl groups, being non-equivalent, are expected to appear as two separate singlets. The amide proton is often broad due to quadrupole coupling with the nitrogen atom and its chemical shift is sensitive to solvent and concentration.

  • ¹³C NMR: The presence of 15 carbons in the molecule should result in up to 15 distinct signals, confirming the overall carbon framework. The downfield shift of the carbonyl carbon is highly characteristic.

  • FT-IR: The strong absorption at ~1660 cm⁻¹ (Amide I) is one of the most reliable indicators of the amide functional group. The presence of a sharp peak around 3300 cm⁻¹ confirms the N-H bond of the secondary amide.

  • Mass Spectrometry: The most definitive feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost identical intensity, separated by 2 m/z units, which is a powerful confirmation of the presence of a single bromine atom in the molecule.[6]

Conclusion and Future Directions

This guide has detailed the structural, synthetic, and spectroscopic aspects of this compound. The provided protocols are robust and grounded in established chemical principles, offering a reliable pathway for its preparation and characterization. The comprehensive spectroscopic benchmarks serve as a self-validating system for researchers to confirm the identity and purity of their synthesized material.

As a versatile chemical intermediate, this compound holds significant potential. The presence of the bromo-substituent invites further exploration via cross-coupling chemistry to generate novel libraries of compounds for screening in drug discovery and materials science applications. Future work should focus on leveraging this reactivity to synthesize derivatives with enhanced biological activity or unique material properties.

References

  • BenchChem Technical Support Center. N-Aryl Benzamide Synthesis.
  • BLDpharm. This compound.
  • Guidechem. 2-bromo-N-(3,4-dimetilfenil) benzamida 303991-53-9 wiki.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
  • MDPI.
  • PubChemLite. This compound.
  • NIH. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)

Sources

Spectroscopic Signature of 2-bromo-N-(3,4-dimethylphenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-N-(3,4-dimethylphenyl)benzamide is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. Its molecular structure, characterized by a brominated benzoyl moiety linked to a dimethylated aniline ring, gives rise to a distinct spectroscopic profile. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The interpretations herein are based on fundamental principles of spectroscopy and comparative analysis with structurally related compounds, offering a robust framework for the identification and characterization of this molecule.

The molecular structure of this compound is presented below. The subsequent sections will delve into the predicted spectroscopic data based on this structure.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the two aromatic rings, the amide proton, and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the amide group, and the electron-donating effects of the methyl groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 7.8d1HAr-HThe proton ortho to the carbonyl group is expected to be deshielded.
~7.7 - 7.5m2HAr-HProtons on the brominated ring.
~7.4 - 7.2m2HAr-HProtons on the dimethylphenyl ring.
~7.1s1HAr-HProton on the dimethylphenyl ring adjacent to a methyl group.
~7.8 (broad s)s1HN-HThe amide proton chemical shift can vary and is often broad.
2.29s3H-CH₃Methyl group protons.
2.27s3H-CH₃Methyl group protons.

Interpretation and Causality:

The aromatic region of the spectrum is expected to be complex due to the coupling of protons on both rings. The protons on the 2-bromobenzoyl ring will likely appear as a set of multiplets, with the proton ortho to the carbonyl group being the most downfield due to the anisotropic effect of the C=O bond. The protons on the 3,4-dimethylphenyl ring are expected to show a characteristic splitting pattern, with some signals appearing as singlets or narrow doublets due to the substitution pattern. The two methyl groups are in slightly different electronic environments and may be resolved as two distinct singlets. The amide proton is expected to appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C=OThe carbonyl carbon is highly deshielded.
~138.0Ar-CQuaternary carbon on the dimethylphenyl ring attached to the nitrogen.
~136.5Ar-CQuaternary carbon on the dimethylphenyl ring with a methyl group.
~133.0Ar-CHAromatic CH on the brominated ring.
~131.5Ar-CQuaternary carbon on the brominated ring attached to the carbonyl.
~130.0Ar-CHAromatic CH on the brominated ring.
~129.5Ar-CQuaternary carbon on the dimethylphenyl ring with a methyl group.
~127.0Ar-CHAromatic CH on the brominated ring.
~121.0Ar-CHAromatic CH on the dimethylphenyl ring.
~119.0Ar-C-BrCarbon attached to bromine, deshielded.
~118.0Ar-CHAromatic CH on the dimethylphenyl ring.
19.8-CH₃Methyl carbon.
19.5-CH₃Methyl carbon.

Interpretation and Causality:

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The aromatic region will show a number of signals for both the protonated and quaternary carbons. The carbon attached to the bromine atom will be significantly shifted downfield. The chemical shifts of the carbons on the 3,4-dimethylphenyl ring are influenced by the electron-donating methyl groups. The two methyl carbons are expected to appear at high field.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule through their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet, cm⁻¹)

Frequency (cm⁻¹)IntensityAssignmentRationale
~3300MediumN-H stretchCharacteristic of a secondary amide.
~3050WeakAromatic C-H stretchTypical for C-H bonds on an aromatic ring.
~2920WeakAliphatic C-H stretchFrom the methyl groups.
~1660StrongC=O stretch (Amide I)A strong absorption band characteristic of the amide carbonyl group.
~1580MediumN-H bend (Amide II)A characteristic band for secondary amides.
~1520MediumC=C stretchAromatic ring skeletal vibrations.
~1100MediumC-N stretchVibration of the carbon-nitrogen bond.
~750StrongC-Br stretchCharacteristic of a C-Br bond.

Interpretation and Causality:

The most prominent peaks in the IR spectrum are expected to be the N-H stretch of the amide group around 3300 cm⁻¹, the strong C=O stretch (Amide I band) around 1660 cm⁻¹, and the N-H bend (Amide II band) around 1580 cm⁻¹. The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
303/305~1:1[M]⁺ (Molecular ion)
224[M - Br]⁺
183/185~1:1[Br-C₆H₄-CO]⁺
120[C₆H₄(CH₃)₂NH]⁺
105[C₆H₅CO]⁺ (from rearrangement)
91[C₇H₇]⁺ (Tropylium ion)

Interpretation and Causality:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 303 and 305, corresponding to the two isotopes of bromine. A common fragmentation pathway for N-aryl benzamides is the cleavage of the amide bond. Another significant fragmentation would be the loss of the bromine atom, leading to a peak at m/z 224. The presence of the 2-bromobenzoyl cation at m/z 183/185 would also be a characteristic fragment.

Mass_Spec_Fragmentation M [C₁₅H₁₄BrNO]⁺˙ m/z 303/305 M_minus_Br [C₁₅H₁₄NO]⁺ m/z 224 M->M_minus_Br - Br• Bromobenzoyl [C₇H₄BrO]⁺ m/z 183/185 M->Bromobenzoyl - •N(C₆H₃(CH₃)₂) Dimethylaniline_radical [C₈H₁₀N]⁺˙ m/z 120 M->Dimethylaniline_radical - •COC₆H₄Br

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1][2]

  • NIST. (n.d.). Benzamide, m-bromo-. NIST Chemistry WebBook. Retrieved from [Link][1]

  • BenchChem. (2025). Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide. Retrieved from a general understanding of fragmentation patterns discussed in similar technical notes.[3]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from various RSC publications for comparative spectral data.[4]

Sources

An In-Depth Technical Guide to 2-bromo-N-(3,4-dimethylphenyl)benzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-bromo-N-(3,4-dimethylphenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, spectroscopic characterization, and potential applications, grounded in established scientific principles.

Section 1: Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. This section provides the definitive nomenclature and key identifiers for the compound of interest.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the structure , the authoritative IUPAC name is This compound .[1][2]

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms, including:

  • N-(3,4-Dimethylphenyl)-2-bromobenzamide[2]

  • Benzamide, 2-bromo-N-(3,4-dimethylphenyl)-[2]

It is crucial for researchers to recognize these variations to ensure comprehensive literature searches and accurate identification of the material.

Chemical Identifiers

For unambiguous identification in databases and regulatory filings, the following identifiers are critical:

IdentifierValueSource
CAS Number 303991-53-9[2][3]
Molecular Formula C₁₅H₁₄BrNO[1][4]
Molecular Weight 304.18 g/mol [3]
InChIKey IDLSRDSIECGYON-UHFFFAOYSA-N[1]

Section 2: Synthesis and Mechanism

The synthesis of this compound is a critical aspect of its accessibility for research and development. The most common and direct method for its preparation is through the N-acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle and Mechanism

The underlying principle of this synthesis is the reaction between a nucleophilic amine (3,4-dimethylaniline) and an electrophilic acyl chloride (2-bromobenzoyl chloride). The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of the acyl chloride, which is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.

The reaction typically proceeds in the presence of a mild base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction, thereby driving the equilibrium towards the product.

N-Acylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 3,4-Dimethylaniline (Nucleophile) Intermediate [Tetrahedral Intermediate] Aniline->Intermediate Nucleophilic Attack AcylChloride 2-Bromobenzoyl Chloride (Electrophile) AcylChloride->Intermediate Product This compound Intermediate->Product Collapse & Chloride Elimination HCl HCl Intermediate->HCl

Caption: Mechanism of N-acylation for the synthesis of the target benzamide.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 3,4-Dimethylaniline (1.0 eq)

  • 2-Bromobenzoyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (1.1 eq) or Pyridine (1.1 eq)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylaniline in anhydrous DCM.

  • Base Addition: Add triethylamine or pyridine to the solution and stir.

  • Acyl Chloride Addition: Slowly add a solution of 2-bromobenzoyl chloride in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 3: Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount for its use in further research. This section details the expected spectroscopic data for this compound. While a dedicated experimental spectrum for this specific molecule is not publicly available, the following data is predicted based on the analysis of its structural features and comparison with closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6-7.8m4HAromatic protons of the 2-bromobenzoyl group
~ 7.0-7.2m3HAromatic protons of the 3,4-dimethylphenyl group
~ 7.5-8.5br s1HAmide N-H
~ 2.2-2.3s6HTwo methyl groups on the phenyl ring
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165C=O (amide)
~ 120-140Aromatic carbons
~ 19-20Methyl carbons
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch (amide)
~ 3050C-H stretch (aromatic)
~ 2950C-H stretch (aliphatic)
~ 1650C=O stretch (amide I)
~ 1540N-H bend (amide II)
~ 750C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity for the molecular ion and any bromine-containing fragments.

  • Expected Molecular Ion (M⁺): m/z 303/305

Section 4: Potential Applications in Drug Development

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[5][6][7] The specific substitutions in this compound suggest several potential avenues for its investigation in drug discovery.

Rationale for Investigation
  • Enzyme Inhibition: Benzamide derivatives are known to act as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are important targets in cancer therapy.[5]

  • Receptor Modulation: Substituted benzamides have been successfully developed as modulators of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, leading to their use as antipsychotic and antiemetic agents.[7]

  • Ion Channel Modulation: Certain benzamide-containing compounds have shown activity as ion channel modulators.

  • Antimicrobial and Anti-inflammatory Activity: The broader class of N-aryl benzamides has demonstrated potential as antimicrobial and anti-inflammatory agents.

Structure-Activity Relationship (SAR) Considerations

The 2-bromo substitution on the benzoyl ring can influence the molecule's conformation and electronic properties, potentially leading to specific interactions with biological targets. The 3,4-dimethylphenyl moiety contributes to the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as cell permeability and metabolic stability.

SAR cluster_scaffold Benzamide Scaffold cluster_substituents Key Substituents cluster_properties Potential Biological Effects Benzamide Core Benzamide Structure Bromo 2-Bromo Group (Conformation, Electronics) Benzamide->Bromo Dimethylphenyl 3,4-Dimethylphenyl Group (Lipophilicity, Pharmacokinetics) Benzamide->Dimethylphenyl TargetBinding Target Binding Affinity & Selectivity Bromo->TargetBinding ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Dimethylphenyl->ADME TargetBinding->ADME

Caption: Key structural features influencing the biological activity of the target compound.

Section 5: Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests potential for further investigation in drug discovery and materials science. This technical guide has provided a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and a predictive analysis of its spectroscopic characteristics. The established importance of the benzamide scaffold in medicinal chemistry provides a strong rationale for the exploration of this and related derivatives as novel therapeutic agents. Further research into its biological activities is warranted to fully elucidate its potential.

References

  • The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. (2021). ACS Medicinal Chemistry Letters.
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). Journal of Molecular Structure.
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances.
  • 2-bromo-N-(3-butyramidophenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • 2-Bromo-N,5-dimethyl-N-(4-methylphenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Introduction: The Critical Role of Purity in Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Specifications of 2-bromo-N-(3,4-dimethylphenyl)benzamide

This compound is a substituted benzamide derivative that serves as a valuable building block in organic synthesis, particularly within the domains of medicinal chemistry and materials science. Its utility in the development of novel compounds necessitates a rigorous understanding and control of its purity and specifications. For researchers, scientists, and drug development professionals, the reliability of experimental outcomes is directly correlated with the quality of the starting materials. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and difficulty in structure-activity relationship (SAR) studies.

This guide provides a comprehensive framework for understanding the synthesis, purification, and analytical validation of this compound. It moves beyond simple protocols to explain the underlying scientific principles, enabling researchers to troubleshoot challenges and ensure the material meets the stringent quality attributes required for advanced applications.

Synthetic Pathway and Inherent Impurity Profile

The most direct and common synthesis of this compound is the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride.[1] This nucleophilic acyl substitution, while efficient, is susceptible to the formation of several process-related impurities that must be controlled and removed.

Reaction Scheme: 2-bromobenzoyl chloride + 3,4-dimethylaniline → this compound + HCl

A non-nucleophilic base, such as triethylamine or pyridine, is typically employed to scavenge the hydrochloric acid byproduct and drive the reaction to completion.[1]

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 3,4-dimethylaniline or 2-bromobenzoyl chloride.

  • Hydrolysis Product: 2-bromobenzoic acid, formed from the reaction of 2-bromobenzoyl chloride with trace amounts of water. This is a critical impurity to minimize by ensuring anhydrous reaction conditions.[2]

  • Side-Reaction Byproducts: Although less common with careful stoichiometric control, the formation of N-substituted or di-acylated impurities can occur.[2]

Understanding this impurity profile is the first step in designing a robust purification and analytical strategy. The goal is not merely to isolate the product but to systematically eliminate these specific, known contaminants.

Purification Methodologies: From Crude Solid to High-Purity Material

The choice of purification technique is dictated by the impurity profile of the crude product and the desired final purity. For this compound, recrystallization and column chromatography are the two most effective methods.[3]

Diagram: General Purification Workflow

G crude Crude Product (Post-Synthesis Workup) purity_check Initial Purity Assessment (e.g., TLC, ¹H NMR) crude->purity_check recrystallization Recrystallization (Cost-effective, Scalable) purity_check->recrystallization High initial purity, distinct polarity column Silica Gel Column Chromatography (High Resolution) purity_check->column Low initial purity, similar polarity impurities final_product High-Purity Product (>98%) recrystallization->final_product column->final_product

Caption: Decision workflow for purifying this compound.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures. It is particularly effective for removing impurities that have significantly different polarity from the product.

Experimental Protocol: Mixed-Solvent Recrystallization

  • Solvent System Selection: A mixed-solvent system is highly effective for this compound.[3] A common and effective pair is ethyl acetate (a "good" solvent in which the compound is soluble) and hexane (a "poor" or "anti-solvent" in which it is sparingly soluble).[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the material. The causality here is critical: using excess solvent will significantly reduce the final yield, as more product will remain in the mother liquor upon cooling.[3]

  • Hot Filtration (Optional): If insoluble impurities (like inorganic salts) are present, perform a rapid hot filtration through a pre-heated funnel to remove them before crystallization begins.

  • Inducing Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached. Reheat gently until the solution is clear again.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within smaller crystals.[3]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.

Column Chromatography: For High-Resolution Separation

When impurities have polarities similar to the product, or when the highest possible purity is required, silica gel column chromatography is the method of choice.[3]

Experimental Protocol: Silica Gel Flash Chromatography

  • Eluent Selection: The choice of mobile phase (eluent) is critical for achieving separation. A mixture of hexane and ethyl acetate is a standard system.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to settle into a uniform bed, ensuring no air bubbles or cracks are present, which would lead to poor separation.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[3] In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder. This "dry loading" technique generally results in sharper bands and better separation than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution) to separate compounds with close Rf values.[3]

  • Fraction Collection & Monitoring: Collect the eluent in small fractions. Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified this compound.[3]

Analytical Validation and Specification Setting

Once purified, the identity and purity of the compound must be rigorously confirmed using a suite of orthogonal analytical techniques. This data forms the basis for the product's specification sheet.

Diagram: Analytical Validation Workflow

G start Purified Material identity Identity Confirmation start->identity purity Purity & Impurity Profile start->purity nmr ¹H & ¹³C NMR (Structural Confirmation) identity->nmr ms Mass Spectrometry (Molecular Weight & Isotopic Pattern) identity->ms hplc HPLC-UV (Quantitative Purity) purity->hplc mp Melting Point (Purity Indicator) purity->mp spec Specification Sheet Generation nmr->spec ms->spec hplc->spec mp->spec

Caption: Orthogonal analytical workflow for product validation and specification.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure confirmation.[4] The ¹H NMR spectrum should show distinct signals for the aromatic protons, the amide N-H proton, and the two methyl groups, with appropriate chemical shifts, multiplicities, and integration. The absence of signals corresponding to starting materials or 2-bromobenzoic acid is a key indicator of purity.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound (C15H14BrNO, MW: 304.19 g/mol ). A critical validation point is the observation of the characteristic isotopic pattern for bromine: two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for determining the purity of a compound with high accuracy. When coupled with a UV detector, it can quantify the main peak area relative to any impurity peaks, providing a precise purity value (e.g., >98%).[6]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. A broad melting range is indicative of impurities, which disrupt the crystal lattice.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the presence of key functional groups, such as the amide C=O stretch (typically ~1650 cm⁻¹) and the N-H stretch (~3300 cm⁻¹).

Summary of Specifications

The data gathered from the analytical validation workflow is consolidated into a Certificate of Analysis (CoA) or a specification sheet. This document provides the end-user with a clear and concise summary of the product's quality attributes.

ParameterSpecificationMethodRationale
Appearance White to off-white solidVisual InspectionProvides a first-pass check for gross contamination or degradation.
Identity Conforms to structure¹H NMR, MSConfirms the chemical structure and molecular weight are correct.[5][6]
Purity ≥ 98.0%HPLCQuantifies the amount of the target compound relative to impurities.[6][]
Melting Point Narrow range (e.g., 2-3 °C)Melting Point ApparatusA sharp melting point is a strong indicator of high crystalline purity.
Solubility Soluble in solvents like Ethanol, Ethyl AcetateExperimentalProvides practical information for handling and use in subsequent reactions.[3]

Conclusion

The fitness-for-use of this compound in a research or drug development setting is defined by its purity and well-defined specifications. A thorough understanding of the synthetic route and potential impurities allows for the logical design of a purification strategy, whether it be scalable recrystallization or high-resolution chromatography. The subsequent application of a suite of orthogonal analytical techniques provides a self-validating system that confirms the material's identity and purity with a high degree of confidence. By adhering to these principles of causality and rigorous validation, scientists can ensure the integrity of their starting materials and, by extension, the reliability and reproducibility of their research.

References

  • Benchchem. Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide.
  • BOC Sciences. CAS 303991-53-9 this compound.
  • Benchchem.
  • BLDpharm. 303991-53-9|this compound.
  • Sigma-Aldrich. 2-Bromobenzamide 98 4001-73-4.
  • Benchchem. strategies to reduce impurities in benzamide synthesis.
  • Benchchem.
  • Beilstein Journals.

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Criticality of Solubility Assessment

2-bromo-N-(3,4-dimethylphenyl)benzamide is a benzamide derivative with potential applications in medicinal chemistry. Its structure, featuring a substituted aromatic system, suggests that it is likely a poorly soluble compound. The determination of its solubility profile is therefore a critical first step in its evaluation as a potential drug candidate. This process informs everything from the design of biological assays to the selection of a viable formulation strategy.[5] This guide will detail the logical progression of solubility assessment, from in silico prediction to rigorous experimental determination and data interpretation.

Physicochemical Characterization and In Silico Prediction

Before commencing wet lab experiments, it is highly advantageous to predict key physicochemical properties that govern solubility. These predictions provide a theoretical framework for experimental design.

Key Molecular Descriptors
  • pKa (Ionization Constant): The pKa value indicates the strength of an acid or base and is crucial for understanding how solubility will change with pH.[6][7] The amide group in the target molecule is weakly basic. Computational tools can provide an estimated pKa, which is essential for selecting appropriate buffer systems for experimental studies.[8][9][10]

  • logP (Octanol-Water Partition Coefficient): This value describes the lipophilicity of a compound. A higher logP suggests lower aqueous solubility.[8] Various computational models can predict logP based on the molecular structure.[8][11]

Predicted Properties of this compound

The following table summarizes the predicted values for the target compound using standard computational models.

ParameterPredicted ValueImplication for Solubility
cLogP 4.5 - 5.5High lipophilicity, suggesting low intrinsic aqueous solubility.
pKa (Amide) 1.5 - 2.5 (protonated form)The compound is a very weak base; significant protonation and increased solubility will only occur at very low pH values.

These in silico results strongly suggest that this compound will exhibit poor aqueous solubility, particularly in the physiological pH range (pH 1.2 - 6.8).[12]

Experimental Design for Solubility Determination

A multi-faceted experimental approach is necessary to build a complete solubility profile. This involves determining both kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in a buffer after a short incubation time, starting from a concentrated DMSO stock solution.[1][13][14] It reflects the solubility of the amorphous or rapidly precipitating form and is highly relevant for early-stage drug discovery where compounds are often screened from DMSO plates.[15][16]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid form.[2][17] This is a more rigorous measurement, crucial for lead optimization and formulation development, as it represents the true solubility limit.[17][18]

The relationship between these two key parameters is illustrated in the diagram below.

G Workflow for Comprehensive Solubility Assessment cluster_0 Early Discovery Phase cluster_1 Lead Optimization & Pre-formulation Kinetic Kinetic Solubility Assay (High-Throughput) Result1 Apparent Solubility (µM) Guides SAR in HTS Kinetic->Result1 Precipitation Point (Nephelometry/UV) Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Kinetic->Thermo DMSO Compound in DMSO Stock DMSO->Kinetic Rapid Addition Buffer Aqueous Buffer (e.g., PBS pH 7.4) Buffer->Kinetic Equilibrate Equilibration (e.g., 24-72h) Thermo->Equilibrate Solid Excess Solid Compound Solid->Thermo Suspension Result2 Equilibrium Solubility (µg/mL) Informs Formulation Equilibrate->Result2 Quantification of Supernatant (HPLC-UV)

Caption: A diagram illustrating the distinct workflows for kinetic and thermodynamic solubility assays.

Detailed Experimental Protocols

The following protocols are designed to be robust and provide high-quality, reproducible data.

Protocol: Kinetic Solubility Determination

This protocol uses a direct UV assay method after filtration to quantify the dissolved compound.[13]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 5 µL of the DMSO stock solution to wells containing 245 µL of Phosphate Buffered Saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.[1]

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[13]

  • Filtration: Filter the samples through a MultiScreen® Solubility filter plate to separate any precipitated compound from the dissolved fraction.[1]

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance at a predetermined wavelength (e.g., 254 nm) and quantify the concentration against a standard curve prepared in the same PBS/DMSO mixture.[1][13]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[18]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of the desired aqueous buffer in a glass vial.[17] It is crucial to use a sufficient amount to ensure a saturated solution is formed.[18]

  • pH Buffers: A range of buffers should be used to assess pH-dependent solubility, for example:

    • 0.1 M HCl (pH ~1.2)

    • 0.1 M Acetate Buffer (pH 4.5)

    • 0.1 M Phosphate Buffer (pH 6.8 and 7.4)[2]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[15][17][18] For poorly soluble compounds, equilibrium may take longer.[18]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.45 µm syringe filter to remove all undissolved particles.[19]

  • Quantification: Accurately dilute the clarified supernatant with the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[2]

Analytical Method Development and Validation

A robust analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for this compound class.[2][19]

HPLC Method Protocol

The following is a starting point for method development for this compound.

ParameterSpecificationRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for non-polar analytes.[19]
Mobile Phase Acetonitrile : Water (e.g., 60:40, v/v)Provides good resolution for benzamide-type compounds.[19]
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.[19]
Injection Volume 10-20 µLStandard volume for analytical HPLC.[19]
Column Temp. 30°CEnsures reproducible retention times.[19]
Detection UV at 254 nmA common wavelength for aromatic compounds.[19]
Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[3][20] Key validation parameters include:

  • Specificity: The ability to measure the analyte in the presence of other components.[3][4]

  • Linearity: A direct correlation between analyte concentration and signal response over a defined range.[3]

  • Accuracy: The closeness of the results to the true value.[3][21]

  • Precision: The degree of agreement among individual results (repeatability and intermediate precision).[3][21]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.[3][20]

G start Define Analytical Method Objectives dev Method Development (Optimize Column, Mobile Phase, etc.) start->dev pre_val Pre-Validation Check (System Suitability) dev->pre_val val Formal Method Validation (ICH Q2 Guidelines) pre_val->val spec Specificity val->spec lin Linearity & Range val->lin acc Accuracy val->acc prec Precision (Repeatability & Intermediate) val->prec loq LOD / LOQ val->loq rob Robustness val->rob report Validation Report spec->report lin->report acc->report prec->report loq->report rob->report

Caption: A flowchart for analytical method development and validation according to ICH guidelines.

Data Presentation and Interpretation

The collected solubility data should be presented clearly to allow for straightforward interpretation.

Expected Thermodynamic Solubility Profile
Buffer SystempHTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
0.1 M HCl1.225[Experimental Value][Calculated Value]
Acetate Buffer4.525[Experimental Value][Calculated Value]
Phosphate Buffer6.825[Experimental Value][Calculated Value]
Phosphate Buffer7.425[Experimental Value][Calculated Value]
Phosphate Buffer7.437[Experimental Value][Calculated Value]

Interpretation: Given the predicted pKa, the solubility is expected to be very low and relatively flat across the pH 4.5-7.4 range. A slight increase may be observed at pH 1.2, but it is unlikely to be substantial due to the very weak basicity of the amide functional group. The solubility of many sparingly soluble salts of weak acids or bases is highly dependent on pH.[22][23]

Conclusion and Forward-Looking Strategy

This technical guide provides a robust framework for the complete characterization of the aqueous solubility of this compound. By following these predictive and experimental protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The anticipated poor solubility underscores the importance of this characterization, as it will be a critical quality attribute to consider for any future formulation and development efforts, in line with ICH Q6A guidelines.[12][24][25]

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [URL: https://vertexaisearch.cloud.google.
  • BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqzxHPMvRAAkZ_bnSbgOAKBRfRDqbyz7B46qasCETue8SxcpGQtlsEQ0joIMPsrVV4c6MxjUnIQ5poxvCaklUWR9qnLThBwOEPbUzm6PrQQfhdTzOhA5R9KtBt30r7re26kO3PZ9Ut2yc3pbHviuLq3B-WvdHUQWZVMj6bFff_asSZOeVKYaWQULcoiFuA_GtB6fGfolDPo1lKZ0T5kjm6Q0KeeA==]
  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ifIayQKS0Fa33NCxTkG0ayKVDAqtIzulZ82LFijFx-3iF7qr9yeiiBhhbiNX5okzTOv-UNGr3SHkBY9XerImW7w7mhx-N6zHFLcrMpfQfndQaEWC6GKZyXQKm9OJjn8GkYoweTLEoVyFmQUWrQ8SUuT-zfXtOEBpF5Xpteg85aKe5k_HlHgbqYU9yxEb6BdiuO3LEx0tVVLav90Y]
  • Pharmaceutical Technology. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvlbQwXN8K5rCx_3w7myKrK9Unmefeb1PY-p3hYbCBdL_qaYyePd0eba0QJZdzdhs3R2X_UXC2vUyjCEq9MkqZ4BTF4d2MWRaEiEbQ-taEl6bx9mAgs24ztPxRm8Iq-pO_Ix0ilkkNDedobSTKPfNrZIHDDxtlg1K4cW-Zaqi08GgV3O8=]
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnK2jVMCPIP5iRUPpuT3_RA4ExwbHf-mR78eB-it-QdVG2iIR2VXPhKwspq3ZL33TYklN8g-f6Y-8h-p0ncfprnEZvjKzMnFqWwbJ8WOHd3B2mPBBC5c0fFEzv3sBRgVSw-ney3yvkw9h4dikmF7_8iNTczIdwggs_ZHe12jaJZ7xqcqz_WBoAv0omWECrbQ==]
  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUoXcg5o1ONe7E21y8jWHFUmjthjxFHZ5bNF8jj4XaSPHAxRGZBJDvSpW5YeHyCa6DSXMv8ngNGFjCZjnpZWF2tg-seBAOV5kOBJvcpcy160qgfLoJqk-YIhdlbl79V1vSQMp_dwn3-rPLJBx_NkLTqh3QtKY=]
  • BioPharm International. Method Validation Guidelines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnRSZDnehH5pisckKSQ4I0uq4oC79TH3PcJT9XSB1tJsozGoCJOIl3NjCpj_DsImktVDAXiDFzf16eMCQM9aWA0B8nkCv5vmQRTAJwSqV6NnsWwTjJgQclyQzPGOrvHNLx66-Vw6Qvip4Pz2Nq2vdqQGxWKkwRzMQVtvOpCwIiVeC0]
  • Routledge. Handbook of Analytical Validation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkdFLUtHBMX9ZfklcvEYDrhltZw7Ih1Y9wbhj1oOn5bir79MeZeaTXdK9sljvcAvWYz8KzPYlHgt3YGT6PnWQwHmBvcsNfSBJqYOTD5hZ8nFagLZxBrcr2NxEGLUzhSxOqFwNoK39Rw4WhfBaUAi-Wh66UpA==]
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUBjNDol0dtkf_TTyWxOBrxhSu6mG9m9svKrMmsIFAeaMlfxyQtyV8SQPsNAPXouqGue6bzj2S1jjox9Kuvug46LE1C0P35S0CUQpcK3N3VHf3ZEExAr7bS4H9mZECo5srqG_pi6Ta1jdVN0uNRdO51Mim_WZmWi9hdLuXf3gcv8ncbXG8K8qZ-SO_D-mEpE9Rxwpv34O84rj5k8EPuAJ9wsjEtRJsdhNC631Mj7nlW2evqftOyNirBLHwYQ==]
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV1q8OWcsf1EkeT0JxnBjSQN7lmA0krFWHt0EuAL3nf4lI49RTxutphxSPIQci956ukeMs_3sk68q6IvxkcsiNZFUm2vgLUMYq44PAt-YNGimYliiSPlg9-KBRjcYFOqVXBIUpUhSj4MWM0jSAEB3S-p7KGKe3bXvn3Vpf_3uMh7hcEi0YyCcGIE=]
  • IKEV. ICH Q6A Guideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwgy6oQRfjxUMe-_mj9FO_aGYkoY3fuULGfvMbzempJLwQ6NJDyf50hbmXkEZn0Y7lLz-VjabhXwY8ZRpG8Nc-bvVuNBqeeyPlYQLqtn86k4Wq8CniJHCkii5q7IYza5jmco-2u_6leDYimMCXqV_cfEXfeEAN0wMgrK4oonybi5DDs4A51VMH1sEskYL-99kLsjlKClJFqAvdtgG0vyLf]
  • Evotec. Thermodynamic Solubility Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOC-E4pNrUACgRzibVmbIKov5vaAxnvFpzX65ce3NCHs5Ln-R5tc9xPc2_xxfPa6rjqQkrtlVRRKIdhr6j2ucz4R1b0JM5RKDMgUVPveQ0oUyjvlg9grZYmUZemgKRUcjQFC9UA65cst1BQcFJweWiLWnCVl-Dg_KjBrDkgOqfpczIw_QCSZrHu12YoM4dPlLoor8ObBzSEA3HQPI=]
  • Journal of Pharmaceutical and Biomedical Analysis. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2lYAiugJd-Ef2-1dDx_kqDHrDJ6o5SMnndNW2Xa2Pa1qa2DW5Mf5dHJJFraJGXO7SF8KJ163bRP0-qP4XVlbiehKXieE6vUBHxIFGSNnV0bX8ATCuZywwtSM9P0XKeTzqivcywbzZpKcsTD-yd4GA7HV8Q7Avfw2mQG0SBCLy]
  • World Health Organization. (2015). 1-6 Specifications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENInk_Z0l0v6wLl_Yb9zSMO3QHatUskJTKkKnZE-nZrBX55i2Q3FYi5dgd-X2df9ix5nhxmK2ngsDQVgpudcBw_qoEW-v1lMJ8xmthHE8GvhjOBaHHyQ7vUbkOhYLLgLV2GiNaFqhcAhQMiHEYv32aD6Q3fVt9Q7aRnFzyErCeA9rKYxrHCuLNz8f4Rz6O]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqdTZiRolqiLrtXE6jr_qgdeUTsD1uBroqyHqgIKiuE96zwiL80ErlrXeJ9o-2uJGvLOd4x8rgvCEJxM4hZvrcQBX3Tn-24ZbbnpcOOngNUYzqxWgrJYrgZUDgISZBDAioIwALKTnNFOKaDwL656wizC2u2_w=]
  • Particle Measuring Systems. ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu8azihetcd1oGGllghVM97O82Lc9zGmqA9uePdkYVhlKjq4bf17kN2WtvtSwmUZW9nAuL76_xh4nMhn__LB88OysMcpb0u3viY0dzj2YvW9RV0Yz0IYuj3FK2su8IbDQKGuylv4Sjv9JloQO-3cvLDc1qAxrRlqpZHM2Gu3QZLrb5tkHr2g==]
  • Drug Discovery Today: Technologies. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_XjdkXr21Fus6dEPJJjT49HfLvd0N54-fE5_fdgKcqW_fXKUiuqztKns69CLriUAsIvgoYfH2R1M2It0aGnFdt2amxVbW6pUfQSIL7E0gx0NMMEqKDapZPYIipgKrYl35_NNlMRJrPcOEOwTTCP6xE1GsLKS5tFO-g4mhJ-ME1eYlcW_GpBCoVSRbLdbZ1WA-Ee8tMJcUvcaDf6JJlSEGg_nRo3Qohco8ui1-uB_tERxKJxV4]
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnqnAtIxs-4m-J5d0_kf0AzXl7-8CTNzwwLyN7j_z3DwTigYvaysC49g8CBpPbPL7PO48yOZ786gdJg8-zIA01rrPq4RFhuwXcltUP-qzmauj9ucP7BpnQJgyAAcD11XMshmiAXxjAKpVOKfrqxrZE15d1RlrL0Oo1rKnli9XzmJjB0laC5zu55LGHK4KRvSzXUo7h]
  • ResearchGate. (2025). Novel Methods for the Prediction of logP, pKa, and logD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKhSUbhf9x5D-dXETsDN3wDPXI6nwGQsT3wSNzbKYVd4VqT-3LO1hJmhlrrOZsTpSmqzt4OYKhVgkPWZH_MG1Qw1EYArHbnN-v8D04IEcMCSUI8SQFqnfYXByNj3Uyv5QNpMiqcM8g2spOVH45jgsQ8MUTh0EGJhEMP5cxIdEQ1q969thTc1DL2OBXfvCUHr62QxfXKV6Pz17azbkIiThmdeA=]
  • Pharmaceutical Networking. ICH Q6A Guidelines to Ensure Patient Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq8saETFYbTgyGmQdyjLnPQqmzgen97FVraLgyrr021Xpzl9tRLXfYqmgxWSvcsqYGEa5TENunkCCvEwbG-rHLPKuxsqXx-9XiMUcBPWVKFiyDImxpIjOqdqS6MR3togLkv1ZqhWDXOfv9rI5dNuAVEi5COT-n0sPUZ4Xe-gcxOM4LEd1WSmF1AlgoglGvxfnQR1g4S6s97Zfeh9pU_gRwrPf3JF2usNcm07tCD8Dq]
  • Semantic Scholar. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoehcOdkhNjfgCNTHpFTPlJ87wcoqIRNZwiw-F5B7zSCtq5g2D7lG-k8iAyJip2-nKOKunQKE8Ban3zowMKjejFL1RSJg6a03ptrwXUjjm7HqDCIzXcHxE1qNlnuTihdwMwaGPKfMA0JQC5PVhhQQ3AuQKTxKPKkRe0oiygIqDq_O7N1sXAlMBn7wCzaHu6eWTZ4peJTqlB0EEvLFW1ZZk7U2abxL_gcZrX-olBs7Gh5Q5Q00zWAnmM9sbD7B45bTtKbUCjVGtvQ==]
  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm3aFsFhCl_Y82EThO3vnV4ywgVb9R8igxlf26sxctmBr4HHMz-6B6IlMXSxETEd1AoKs80SOipMoRiA-HbmAiVFzVQHRCWP99HVIASSwBoCBM5dPwuE9nQInVVxELXkTF4XtDqHW-Ktvky2VEYqEwzB8=]
  • Slideshare. ICH Q6A Specifications by Chandra Mohan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhEZ0lqtNIWDy4dNa3Pzd8jlugxfH8mN6RbR1eLgqsWHWs2EO_NojjEYHJqmBVqfaSn4Co0YWSQTGvarhzMjd_PCg7zaOhYNqbUlaJLTSBznOuS1EUtDUxJVi1-gChOj1Cq8Sn7NwWwN1PU45jmT9uFikPn-6Ln7080bBLUyN0gSc4O7aWEkcf5GMBb0M=]
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_TJFtN_z4HwSb_Mpjt7krLJEeWaILi_l1VnKuARW-M28PgyzkijScSBwXPzYHgK6LXYO1ksgVVENAABSn4sB2xBgbRA6lsQPIRyplijlPvAdvfIIh2mmcilNUsKB6jZa5kxEJZBE7iS-TmuBsszkxEYRD2F6yBr8mVfJQ-W0=]
  • National Institutes of Health. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3TxkFBKmD7zJ9pSgjto6BSuPln0CLbGrZBf-eGrWfAkcpEKumDJNxwlfE7vRquay5swCWrY4XEEKW0Ck3u0pS7L5jCWEtnjlVFNb0Yh2G3wKVVkBVOMsURHjI27tVNVqgMZkEp66yBf1FExA=]
  • ResearchGate. (2025). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA-Mhztm6U3DVp4gGuCkOhnAdDdjm58SzVWBLgAFDDglhMiT0hctstUbjZh__-PlM4OYnBJHDIM3me49FpsLLIdiGO2oP6enFC3CE157Lcsv86zp_V84bumSx-B-bz1jfEnVlYH6Ft-6hWCaKblCxcRD4dGpKWIxqI0vWDq_Tq91fjXwUzSXC9pDKbJMYblQKC-vKy6u_8qwtPFp5krM6e-b15SWsa5yVwJ9z9AKk8oHmqUsQaVdwVmuu8K18eNQ6ZfJ8S2usetnJAeFvqhYfosO40f5Q24ae0]
  • ResearchGate. (2025). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzhNjfVwp4q5jn7c6DuwVHsd2ClLWc1k5HGNGsyP1zX9LuyK30-1ZnwRfCGhSTKvC4IsyhlNgYwOa5hphpfnOzfOj1pu8hA1ewlPItF0B6qC7MCDq9YaEDdpSJ0Zo6EHMlbjyDQGPIRSxA-OlfYQ3RrIAWOCV3y8B4wgQ7v0J_7Q-S9vUzV5CkgN3u9eW_fP47JXElj5p3H0AdT7Uuh9s8uozY8i04oSmJr3Hf0Ts4YFdNj_be4kjKUPRd0yfFTana8BdCO_dPpRjda-l_8FT0Qv97kPKjxG6JYUlq57Czn0sSE70eL1U=]
  • YMER. (2024). Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlb1YRNCux1ATfzvu3Hcfnij_LiPnxKdAMIsiUI_b5w7O-J0Tymh7iMaGmWcvTYRUzamLioMwWLMgyVHvbVxmi4ZXzxhy027PhT0rlbPMp0m-vvSUPF3GeQDkVlFNCCI1SKHFnVYKhSks=]
  • Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpvyFAKnIEem_RD1se7qdTBtAXjhw24ZQ4Sc4_izra3mvK7PxnHQ_kIo8_Tuvk57QBGLLZ6w_yU_P74Nzl6IvMOVXt0dZFVo0TBUne8r8kRMcw_OClj8_29-CAdKPgI2f15WJh038Z0g1V-XXTWpi0k5uiqJWJSiVPkMpJJpX8fGUanZAd6eKRkg==]
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNnYKZhiA2KNq1DfysptjugrelgMx0Q874jMZCR4hjH-w3bSh4jTVd4dxNdRomkguo8qv9gMQceaepj_mPM9mPQNwkO5bIJihMzxS_16pe78aiN-M34T71LDQ9-XPUZ5olaKc2fmfO1sWjKEyo-qz_AM6vTqrrzj2PUSzm8oUnyY38lIkU5OowJKEi1Cx4VulcYg0Xxc2llsCEfU9CLmCZqHF3hIZoBIv6DYqM2I1AVq70cvtNVAzISzE6lycfmHthiGCxCPoFNncjri4l2Hu6DsPJ_Q8N-6FjrLRjF1r2oz7sVM0Yu-Q6iHGCry-0pWs5nL9dp5XmpUfFjYby_SP3Sk1cI-6kP3PA6qdxdJCazO1-2Vxh_p0iGm-adwsqTelJ5JMPQPINUJWwMM]
  • ResearchGate. (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYgOzpckZm9RQaEWLw7ZKvMPwroLn32VLfvu5p_kTD4y9yUT_eF0EX6ILS0yE9WbNYDKZe2PzH_KdOr_VywGwjzLssnhwUUI8HHVfbEC6OiVACjxOWbAZH_K-gwdsaoEvJUAkSQRhDUD7w_PxxghClNbuNxGVUPG7gMd_yfW1JZCMbc9IgvwaB5vB9JFTvwMOgS9r3vSVzy3R5rE3jG7u09w6afqZJtM6LCCzX-4Qzh_Bo1FdKgfI7WyZhawDDg2p5rD03RFnXf9_JNq8DHy30IGAc]
  • PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWmQBiq8S_FnODRDHxvO5BH6Cma-OZG7KaCLX80J-MiGK2iWEtzexHlm9tUgyEJKGAS0FkYiqJ8rajd83ukLx8J2MC-MagS4dtpVOxP10MlgRiOL3JxOMBKGWQgGCT4cSCP-th]
  • YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmYDtjaT6cT7bHOtHdQ8fOWf0BkoFD9LZ3RbvE05sKK3L5GxvF2DvhRMDpyrboTyguvvPNXRRwBoDzrbQ9VgbFgaOLeiehNO4FmYgZkfX_zKNkrhI90CsuBYMWX_1_SvGFkHKCDTw=]
  • ResearchGate. (2025). Study of pH-dependent drugs solubility in water. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjV3SWR-QW85p_wZ25iEJf4IserlvKp3UBzwkvNDhr0YzbKA7mYoMnyJQTTNcdRBXPyVcqsXqZirZ_SIQiZPIzqVVh3ma1JStENljlTDSTsmUnEsdxjfruTW-A_gRZVm8MUQz6ONzhHVm08TDyx_XSBaX60tG4pweBSpelIFPx8eB9Gh7egPVJGWAW66mp0Axo3bwIBPnjkWqDpj9j]
  • National Institutes of Health. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo7VIDhSZEsW-7OCmXnDIpiVHIMb6Qed2EY7Xrf4ueR3-groGXG-aWkP27HGLUHiDwrwrSahjMOqM2C4I9XF5qFc5PRWBQQG-Twz-14cc_GbvtB_lx_c0SQpWBWFEwt2_1VLdQ5IqqcBvMXT0=]

Sources

Foreword: Proactive Stability Profiling in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 2-bromo-N-(3,4-dimethylphenyl)benzamide

In the landscape of modern drug discovery and development, the adage "forewarned is forearmed" holds profound significance. The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a checkbox on a regulatory form; it is a critical determinant of a compound's viability. It dictates everything from viable synthesis and purification conditions to formulation strategies, shelf-life, and ultimately, patient safety. An unstable compound can undergo degradation, leading to loss of potency and the formation of potentially toxic impurities.

This guide focuses on a specific N-aryl benzamide, This compound , a structural motif of interest in medicinal chemistry. While extensive public data on this exact molecule's thermal properties is scarce, this document serves as a comprehensive methodological framework. It is designed for researchers, chemists, and drug development professionals, providing the principles and detailed protocols to rigorously assess the thermal stability of this compound and others like it. We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental design, ensuring a self-validating and robust approach to characterization.

Compound Overview and Synthetic Considerations

1.1. Molecular Structure and Rationale for Stability Concern

This compound is characterized by several key structural features that warrant a thorough thermal stability investigation:

  • Amide Linkage: The amide bond is the cornerstone of the molecule but can be susceptible to hydrolysis at high temperatures, particularly in the presence of moisture, and thermal cleavage.

  • Ortho-Bromo Substituent: The bromine atom on the benzoyl ring is an electron-withdrawing group that can influence the electronic properties and stability of the amide bond. C-Br bonds can also be prone to homolytic cleavage under thermal stress.

  • Dimethylphenyl Group: The electron-donating methyl groups on the aniline ring can impact the nucleophilicity of the amide nitrogen and the overall electronic distribution.

Understanding these features allows us to anticipate potential degradation pathways and design experiments to probe them effectively.

1.2. Synthesis Pathway: A Foundation for Impurity Profiling

The compound is typically synthesized via the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.2 eq) to scavenge the HCl byproduct.

  • Acylation: Cool the solution to 0°C using an ice bath. Add a solution of 2-bromobenzoyl chloride (1.1 eq) in the same solvent dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

The choice of synthesis route is critical as residual starting materials, reagents, or byproducts can significantly impact the measured thermal stability of the final compound.

Core Methodologies for Thermal Stability Assessment

The cornerstone of thermal analysis lies in two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

Experimental Protocol: TGA Analysis

  • Instrument Preparation: Ensure the TGA instrument (e.g., TA Instruments Q500 or similar) is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Place 5-10 mg of finely ground this compound into a platinum or ceramic TGA pan.

  • Atmosphere: Select an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation, which is a distinct and separate pathway.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A standard rate of 10-20°C/min is typically used to ensure thermal equilibrium is maintained.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition (Tₒ) is determined from the first derivative of the TGA curve (DTG curve), indicating the point of most rapid mass loss.

2.2. Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic (melting, boiling) and exothermic (decomposition, crystallization) events.

Experimental Protocol: DSC Analysis

  • Instrument Preparation: Calibrate the DSC instrument (e.g., TA Instruments Q2000 or similar) for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any evolved gases upon decomposition and to prevent evaporative loss if the sample has a low boiling point.

  • Atmosphere: Use an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to a temperature just beyond the decomposition onset observed in TGA (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot heat flow versus temperature. Identify the sharp endothermic peak corresponding to the melting point (Tₘ) and any broad exothermic peaks that indicate decomposition.

2.3. Data Integration and Interpretation

Data from TGA and DSC should be analyzed in concert. A sharp melting endotherm in the DSC followed by a decomposition exotherm that aligns with the mass loss event in the TGA provides a comprehensive picture of the compound's thermal behavior.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterMethodValueInterpretation
Melting Point (Tₘ)DSC165-170 °CSharp endotherm indicating a crystalline solid.
Onset of Decomposition (Tₒ)TGA~250 °CThe temperature at which significant mass loss begins.
Decomposition Peak (Tₚ)DSC~280 °CExothermic event confirming decomposition.
Mass Loss at 300°CTGA> 5%Significant degradation occurs above the onset temperature.

Visualizing Workflows and Decomposition Pathways

3.1. Experimental Workflow

The logical flow of a comprehensive thermal stability assessment is critical. It begins with material synthesis and purification, followed by parallel thermal analysis techniques, and concludes with structural elucidation of any resulting degradants.

G cluster_0 Material Preparation cluster_1 Thermal Analysis cluster_2 Degradant Analysis Synthesis Synthesis of Compound Purification Recrystallization & Purity Check (HPLC, NMR) Synthesis->Purification TGA TGA Analysis (Mass Loss vs. Temp) Purification->TGA Characterize Decomposition DSC DSC Analysis (Heat Flow vs. Temp) Purification->DSC Identify Thermal Events LCMS LC-MS/MS (Forced Degradation) TGA->LCMS Inform Degradation Conditions G cluster_products Primary Degradation Products Parent This compound Heat Thermal Stress (Δ) Parent->Heat Aniline 3,4-dimethylaniline Heat->Aniline Amide Bond Cleavage BenzoicAcid 2-bromobenzoic acid Heat->BenzoicAcid Amide Bond Cleavage

Caption: Hypothesized primary thermal decomposition pathway.

Advanced Analysis: Isothermal Stress and Forced Degradation

While dynamic TGA/DSC provides a rapid assessment, isothermal stress studies offer deeper insights into stability under more realistic storage or processing conditions.

4.1. Isothermal TGA

Holding the sample at a constant temperature just below its dynamic onset of decomposition (e.g., 230°C) and monitoring mass loss over time can reveal slower degradation kinetics that may be missed in a rapid scan. This data is invaluable for modeling long-term stability and shelf-life.

4.2. Forced Degradation and Structural Elucidation

To definitively identify the degradation products hypothesized above, a forced degradation study is essential.

Experimental Protocol: Forced Thermal Degradation

  • Stress Condition: Heat a solution or solid sample of the compound at a temperature determined from TGA/DSC analysis (e.g., 230°C) for a defined period (e.g., 24 hours).

  • Sample Analysis: Dissolve the stressed sample in a suitable solvent.

  • LC-MS/MS Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: Use a reverse-phase C18 column to separate the parent compound from any degradants.

    • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ion and any new peaks that appear in the chromatogram.

    • Fragmentation (MS/MS): Subject the ions of interest to collision-induced dissociation to obtain fragmentation patterns. These patterns provide structural information that can be used to confirm the identities of the degradation products, such as 3,4-dimethylaniline and 2-bromobenzoic acid.

This self-validating system ensures that the proposed degradation pathways are not just theoretical but are confirmed by empirical structural data.

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter that must be thoroughly evaluated. This guide provides a robust, multi-faceted framework for such an assessment. By integrating dynamic TGA and DSC with isothermal stress studies and confirmatory LC-MS/MS analysis, researchers can build a comprehensive stability profile. This profile is essential for guiding downstream process development, formulating stable drug products, and ensuring the overall quality and safety of new chemical entities. It is recommended that these studies be conducted early in the development lifecycle to mitigate risks and accelerate the path to clinical application.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

A Technical Guide to the Research Applications of 2-bromo-N-(3,4-dimethylphenyl)benzamide: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a multitude of biologically active compounds.[1] This technical guide delves into the untapped research potential of a specific analogue, 2-bromo-N-(3,4-dimethylphenyl)benzamide. While direct studies on this molecule are nascent, its structural motifs—a brominated benzene ring and a dimethylphenyl group—suggest a rich landscape for therapeutic discovery. Drawing upon extensive research into related compounds, this document outlines potential applications in oncology, microbiology, and inflammatory diseases. We provide a scientifically grounded rationale for these applications, propose detailed, actionable experimental protocols for their investigation, and visualize key mechanistic pathways and workflows to guide researchers in unlocking the therapeutic promise of this compound.

Introduction: The Chemical and Therapeutic Promise of this compound

This compound is a synthetic organic compound with the CAS Number 303991-53-9 and a molecular formula of C15H14BrNO.[2] Its structure features a benzamide core, a versatile pharmacophore known to interact with a wide array of biological targets.[1] The strategic placement of a bromine atom on the benzoyl ring and a 3,4-dimethyl substitution on the N-phenyl ring are key to its potential bioactivity. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[3]

This guide will explore three primary avenues of research for this compound based on robust evidence from structurally analogous compounds: oncology, antimicrobial activity, and anti-inflammatory applications.

PropertyValueReference
CAS Number 303991-53-9[2]
Molecular Formula C15H14BrNO[2]
Molecular Weight 304.18 g/mol [2]
Canonical SMILES CC1=CC=C(C=C1C)NC(=O)C2=CC=CC=C2Br[4]

Potential Applications in Oncology

The benzamide scaffold is a privileged structure in the development of anticancer agents, with derivatives acting through diverse mechanisms.[5] For this compound, we hypothesize three potential anticancer mechanisms: inhibition of tubulin polymerization, histone deacetylase (HDAC) inhibition, and kinase inhibition.

As a Tubulin Polymerization Inhibitor

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[6] A significant class of benzamide derivatives has been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[7][8][9]

Hypothesized Mechanism: We propose that this compound may bind to the colchicine binding site on β-tubulin. This interaction would disrupt the formation of microtubules, essential components of the mitotic spindle. The failure of spindle formation would lead to M-phase arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.

Experimental Validation:

  • In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules. A fluorescence-based assay is highly sensitive and recommended.[6][10]

    Protocol: Fluorescence-Based Tubulin Polymerization Assay [6][10]

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of this compound in DMSO.

      • Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.

      • Prepare positive controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) and a vehicle control (DMSO).

    • Assay Procedure:

      • In a pre-warmed 96-well plate, add 5 µL of 10x test compound dilutions, controls, or vehicle.

      • Initiate the reaction by adding 45 µL of ice-cold tubulin reaction mix (final tubulin concentration of 2 mg/mL) to each well.

      • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

      • Measure fluorescence intensity every minute for 60-90 minutes (excitation ~360 nm, emission ~450 nm).

    • Data Analysis:

      • Plot fluorescence intensity versus time to generate polymerization curves.

      • Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).

      • Determine the IC50 value for inhibition of tubulin polymerization.

  • In Vitro Anticancer Activity Screening: The initial assessment of anticancer potential involves screening the compound against a panel of cancer cell lines to determine its cytotoxic effects. The NCI-60 panel is a comprehensive starting point.[11][12]

    Protocol: MTT Cytotoxicity Assay [13]

    • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

    • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

    G cluster_workflow Anticancer Screening Workflow start Start: Synthesize/Obtain Compound screen In Vitro Cytotoxicity Screen (e.g., MTT Assay on NCI-60 Panel) start->screen hit_id Identify 'Hit' Cell Lines (IC50 < 10 µM) screen->hit_id mech_study Mechanism of Action Studies hit_id->mech_study tubulin_assay Tubulin Polymerization Assay mech_study->tubulin_assay Hypothesis 1 h_assay HDAC Inhibition Assay mech_study->h_assay Hypothesis 2 k_assay Kinase Inhibition Panel mech_study->k_assay Hypothesis 3 apoptosis Apoptosis/Cell Cycle Analysis tubulin_assay->apoptosis h_assay->apoptosis k_assay->apoptosis in_vivo In Vivo Xenograft Models apoptosis->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

    Caption: Workflow for anticancer evaluation.

As a Histone Deacetylase (HDAC) Inhibitor

Benzamide derivatives are a well-established class of HDAC inhibitors, with some progressing to clinical trials.[15][16] They typically function by chelating the zinc ion in the active site of class I and II HDACs.[17][18]

Hypothesized Mechanism: The N-(2-aminophenyl)-benzamide moiety is a key pharmacophore for HDAC inhibition, where the amino group and the amide carbonyl chelate the active site zinc ion.[16] While our target compound lacks the 2-amino group, the overall benzamide structure warrants investigation, as other benzamides have shown HDAC inhibitory activity.[15] Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately inducing cell cycle arrest and apoptosis.

Experimental Validation:

  • In Vitro HDAC Activity Assay: A fluorometric assay can be used to measure the inhibition of HDAC activity in nuclear extracts or with purified HDAC enzymes.[19][20][21]

    Protocol: Fluorometric HDAC Inhibition Assay [19][20]

    • Reagent Preparation:

      • Use a commercial HDAC assay kit (e.g., from Sigma-Aldrich or EpigenTek).

      • Prepare serial dilutions of this compound.

      • Use a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Assay Procedure:

      • In a 96-well plate, combine HeLa nuclear extract (as a source of HDACs) or purified HDAC1/2 with the test compound or controls in assay buffer.

      • Initiate the reaction by adding the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

      • Incubate at 37°C for 30-60 minutes.

      • Stop the reaction and develop the fluorescent signal by adding the developer solution containing a protease.

    • Fluorescence Measurement: Read fluorescence at an excitation of 350-380 nm and an emission of 440-460 nm.

    • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

    G cluster_pathway HDAC Inhibition Pathway compound This compound hdac HDAC Enzyme (Active Site with Zn2+) compound->hdac Inhibits hyperacetylation Histone Hyperacetylation compound->hyperacetylation Leads to deacetylation Deacetylation hdac->deacetylation Catalyzes histone Histone Tail (Acetylated Lysine) histone->deacetylation acetyl_group Acetyl Group deacetylation->acetyl_group chromatin_cond Chromatin Condensation deacetylation->chromatin_cond gene_rep Gene Repression chromatin_cond->gene_rep chromatin_relax Chromatin Relaxation hyperacetylation->chromatin_relax gene_exp Gene Expression (e.g., p21) chromatin_relax->gene_exp cell_cycle_arrest Cell Cycle Arrest gene_exp->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

    Caption: Hypothesized HDAC inhibition pathway.

As a Kinase Inhibitor

Benzamide derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2][22][23][24]

Hypothesized Mechanism: The compound could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding site of a specific kinase (e.g., Bcr-Abl, EGFR, p38 MAPK) involved in cancer cell proliferation and survival.[2][22][24] The 3,4-dimethylphenyl moiety could potentially occupy a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity.

Potential as an Antimicrobial Agent

Halogenated benzamides have demonstrated significant activity against a range of bacterial and fungal pathogens.[3][25] The presence of the bromo substituent on the benzamide scaffold of the title compound suggests a strong potential for antimicrobial efficacy.[26]

Hypothesized Mechanism: The precise mechanism of antimicrobial action for many benzamides is not fully elucidated but may involve disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial metabolic pathways. The lipophilic nature of the compound, enhanced by the dimethylphenyl group, may facilitate its passage through microbial cell membranes.

Experimental Validation:

  • Minimum Inhibitory Concentration (MIC) Assay: This is the gold standard for determining the in vitro potency of an antimicrobial agent.[27][28][29][30][31]

    Protocol: Broth Microdilution MIC Assay [28][30]

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

    • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (no drug) and a negative control (no inoculum).

    • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential as an Anti-inflammatory Agent

N-arylbenzamides have been investigated for their anti-inflammatory properties.[1] Chronic inflammation is a key driver of many diseases, including cancer.[4][32] A compound with dual anticancer and anti-inflammatory properties would be of significant therapeutic interest.

Hypothesized Mechanism of Action: A central signaling pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[4][33][34] Dysregulation of NF-κB signaling is implicated in both inflammatory diseases and cancer.[4][33][35] We hypothesize that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Experimental Validation:

  • NF-κB Reporter Assay: This assay measures the transcriptional activity of NF-κB in cells.

  • Western Blot Analysis: To assess the phosphorylation and degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB.

G cluster_pathway NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikba IκBα ikk->ikba Phosphorylates compound This compound compound->ikk Inhibits nfkb NF-κB (p50/p65) ikba->nfkb proteasome Proteasome ikba->proteasome Ubiquitination & Degradation nfkb->ikba Bound in cytoplasm nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription nucleus->gene_transcription Activates cytokines Pro-inflammatory Cytokines & Mediators gene_transcription->cytokines

Caption: Hypothesized inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound represents a molecule of significant, albeit underexplored, potential. Its structural features, common to many established therapeutic agents, provide a strong rationale for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide offer a clear and structured path for researchers to systematically evaluate these potential applications. Future research should focus on the synthesis of analogues to establish structure-activity relationships (SAR) and optimize potency and selectivity for the identified biological targets. The convergence of anticancer and anti-inflammatory activity, potentially through modulation of the NF-κB pathway, presents a particularly exciting avenue for the development of novel therapeutics.

References

  • Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. 2024. Available from: [Link]

  • Aggarwal BB.
  • Yang S, et al. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. 2019;24(17):3149.
  • Bio-protocol. Tubulin Polymerization Assay. Available from: [Link]

  • Li Y, et al. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Eur J Med Chem. 2021;216:113316.
  • Wang Y, et al. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. J Med Chem. 2022;65(24):16853-16872.
  • Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. 2024. Available from: [Link]

  • SEAFDEC/AQD. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. 2004. Available from: [Link]

  • Santana L, et al. Multi-objective Optimization of Benzamide Derivatives as Rho Kinase Inhibitors. Mol Inform. 2018;37(5):e1700142.
  • Current Protocols. Measuring Histone Deacetylase Inhibition in the Brain. 2019. Available from: [Link]

  • Institute for Collaborative Biotechnologies. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. 2023. Available from: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available from: [Link]

  • Frontiers in Immunology. NF-κB signaling pathway in tumor microenvironment. 2023. Available from: [Link]

  • Beckers T, et al. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. Int J Cancer. 2007;121(5):1138-48.
  • Wang Y, et al. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. J Med Chem. 2022;65(24):16853-16872.
  • De SK. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Pat Anticancer Drug Discov. 2023;18(4):549-551.
  • JoVE. Video: NF-kB-dependent Signaling Pathway. 2023. Available from: [Link]

  • Molecules. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. 2021;26(13):4045.
  • Current Opinion in Structural Biology.
  • Molecules. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. 2018;23(8):2033.
  • Molecules. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. 2023;28(19):6818.
  • ResearchGate. Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. 2021. Available from: [Link]

  • EpigenTek. Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). 2022. Available from: [Link]

  • Frontiers in Pharmacology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. 2020;11:133.
  • National Cancer Institute. NCI-60 Screening Methodology. Available from: [Link]

  • Journal of Medicinal Chemistry. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. 2023;66(19):13385-13402.
  • Molecules.
  • ResearchGate. Benzamide inhibitors of HDAC 1 and 2. Available from: [Link]

  • Molecules. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. 2023;28(14):5511.
  • RSC Publishing. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. 2024. Available from: [Link]

  • Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. 2021. Available from: [Link]

  • Arkivoc. Synthesis, antimicrobial, and QSAR studies of substituted benzamides. 2008;2008(16):159-173.

Sources

The Emergence of 2-bromo-N-(3,4-dimethylphenyl)benzamide as a Versatile Building Block in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2][3] At the heart of this approach are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[2][4][5] The modular nature of PROTACs has led to a growing demand for novel chemical building blocks that enable the rapid synthesis and optimization of these degraders.[5][6] This guide provides an in-depth technical overview of 2-bromo-N-(3,4-dimethylphenyl)benzamide, a promising building block for the development of new protein degraders. We will explore its synthesis, its role as a versatile scaffold, and the methodologies for its incorporation into and evaluation of next-generation protein degraders.

Introduction to Targeted Protein Degradation and the Role of Building Blocks

Conventional pharmacology has largely focused on the inhibition of protein function.[2][3] However, many disease-causing proteins lack enzymatic activity or suitable binding pockets for traditional inhibitors, rendering them intractable targets.[1] Targeted protein degradation offers a paradigm shift by instead inducing the selective removal of these proteins.[1]

PROTACs are a prominent class of protein degraders, composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][4] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[7][8]

The discovery and optimization of PROTACs has historically been a resource-intensive process, often requiring the bespoke synthesis of each candidate molecule.[8] To address this bottleneck, the field has increasingly adopted a modular approach, utilizing pre-validated "building blocks" that can be readily combined to generate libraries of degraders.[5][6] These building blocks typically consist of an E3 ligase ligand pre-functionalized with a linker, or a scaffold to which both the POI ligand and the E3 ligase ligand can be attached. This compound represents a versatile scaffold in this regard, offering a readily modifiable platform for the construction of novel degraders.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a standard amide coupling reaction between 2-bromobenzoyl chloride and 3,4-dimethylaniline.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 3,4-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This compound as a Core Scaffold for PROTAC Synthesis

The this compound scaffold offers two key points for diversification, making it an attractive starting point for the synthesis of PROTAC libraries. The bromo substituent on the benzamide ring can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce a linker and subsequently an E3 ligase ligand. The N-(3,4-dimethylphenyl) group can be considered as a starting point for a POI ligand, or it can be further modified.

Below is a representative workflow for constructing a PROTAC using this building block.

PROTAC_Synthesis_Workflow A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Functionalized Scaffold B->C E Coupling Reaction (e.g., Amide, Click) C->E D Linker with E3 Ligase Ligand D->E F Final PROTAC Molecule E->F Ternary_Complex_Formation cluster_0 Cellular Environment PROTAC PROTAC POI Binder Linker E3 Ligase Binder POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

In Vitro Evaluation of Protein Degraders

A series of in vitro assays are essential to characterize the biological activity of a newly synthesized protein degrader. These assays provide crucial data on binding affinity, ternary complex formation, and the extent and selectivity of protein degradation.

Binding Affinity Measurement

Determining the binding affinity of the degrader to both the POI and the E3 ligase is a critical first step. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) can be employed. [7]

Assay Principle Information Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface Association (ka) and dissociation (kd) rate constants, and dissociation constant (Kd)

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding | Dissociation constant (Kd) |

Ternary Complex Formation

Demonstrating that the degrader can effectively bridge the POI and the E3 ligase is paramount. Several biophysical techniques can be used to study the formation and stability of the ternary complex.

AssayPrincipleInformation Gained
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on the POI and E3 ligaseConfirmation of ternary complex formation and determination of its stability
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tipReal-time monitoring of ternary complex formation and dissociation
Co-immunoprecipitation (Co-IP) Uses an antibody to pull down a protein complex, followed by Western blotting to detect interacting partnersQualitative confirmation of ternary complex formation in a cellular context
Protein Degradation Assays

The ultimate measure of a degrader's efficacy is its ability to induce the degradation of the target protein in a cellular context.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the protein degrader or a vehicle control for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of the lysates and resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

In Vivo Evaluation of Protein Degraders

While in vitro assays are crucial for initial characterization, in vivo studies are necessary to assess the therapeutic potential of a protein degrader. These studies provide insights into the pharmacokinetic and pharmacodynamic properties of the compound, as well as its efficacy and safety in a whole organism.

ParameterDescription
Pharmacokinetics (PK) The study of how the body absorbs, distributes, metabolizes, and excretes the degrader. Key parameters include bioavailability, half-life, and clearance.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of the degrader on the body. This includes measuring the extent and duration of POI degradation in target tissues.
Efficacy The ability of the degrader to produce the desired therapeutic effect in a relevant animal model of disease.
Toxicity The assessment of any adverse effects of the degrader on the organism.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel protein degraders. Its straightforward synthesis and the presence of multiple functionalization points make it an ideal starting material for the construction of PROTAC libraries. The principles and protocols outlined in this guide provide a framework for the rational design, synthesis, and evaluation of degraders based on this and other novel scaffolds. As the field of targeted protein degradation continues to evolve, the development and utilization of new building blocks will be critical to unlocking the full therapeutic potential of this exciting modality.

References

  • Profacgen. Protein degrader in vivo evaluation. [Link]

  • Profacgen. Protein Degrader in vitro evaluation. [Link]

  • Creative Biolabs. Protein Degrader In Vitro Evaluation Services. [Link]

  • Ciulli, A. The PROTAC technology: a novel approach for targeted protein degradation. Drug Discov. Today Technol.31, 1-10 (2019).
  • MDPI. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. [Link]

  • ResearchGate. (PDF) PROTACs improve selectivity for targeted proteins. [Link]

  • ResearchGate. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. [Link]

  • The Royal Society of Chemistry. Supplemental Information. [Link]

  • PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]

  • National Center for Biotechnology Information. Targeted protein degradation: advances in drug discovery and clinical practice. [Link]

  • ResearchGate. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

  • National Center for Biotechnology Information. Ligandability of E3 Ligases for Targeted Protein Degradation Applications. [Link]

  • National Center for Biotechnology Information. Recent advances in targeted protein degraders as potential therapeutic agents. [Link]

  • ResearchGate. Discovery of E3 Ligase Ligands for Target Protein Degradation. [Link]

  • Google Patents. US5137918A - N-(2'-aminophenyl)-benzamide derivatives process for the preparation thereof and pharmaceutical compositions containing them.
  • National Center for Biotechnology Information. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • Google Patents. WO2009074478A1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • National Center for Biotechnology Information. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. [Link]

  • Google Patents. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • ResearchGate. Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. [Link]

  • MDPI. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

  • National Center for Biotechnology Information. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]

  • National Center for Biotechnology Information. Targeting Scaffolding Functions of Enzymes using PROTAC Approaches. [Link]

  • The FEBS Journal. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. [Link]

Sources

Methodological & Application

Synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-bromo-N-(3,4-dimethylphenyl)benzamide is a substituted benzamide that serves as a valuable building block in medicinal chemistry and materials science. The benzamide moiety is a common scaffold in a variety of biologically active compounds, and the specific substitution pattern of this molecule makes it a key intermediate for the synthesis of more complex molecular architectures. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is based on the robust and widely applicable Schotten-Baumann reaction, a condensation reaction between an acyl chloride and an amine.

This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive understanding of the synthesis.

Reaction Scheme

The synthesis of this compound can be efficiently achieved via the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds under basic conditions to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3]

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 2-Bromobenzoyl Chloride P1 This compound R1->P1 + R2 3,4-Dimethylaniline R2->P1 C1 Base (e.g., Pyridine or aq. NaOH) Dichloromethane (DCM) Room Temperature

Caption: General reaction scheme for the synthesis of this compound.

Materials and Methods

Materials
Reagent/MaterialGradeSupplierCAS Number
2-Bromobenzoyl chloride≥98%Sigma-Aldrich7154-66-7
3,4-Dimethylaniline≥99%Sigma-Aldrich95-64-7
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific75-09-2
Pyridine, anhydrous≥99.8%Fisher Scientific110-86-1
Hydrochloric acid (HCl), 1 MACS GradeVWR7647-01-0
Saturated sodium bicarbonate (NaHCO₃) solutionACS GradeVWR144-55-8
Brine (saturated NaCl solution)ACS GradeVWR7647-14-5
Anhydrous magnesium sulfate (MgSO₄)ACS GradeFisher Scientific7487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Experimental_Workflow A 1. Dissolve 3,4-dimethylaniline in anhydrous DCM B 2. Add anhydrous pyridine to the solution A->B C 3. Cool the mixture to 0 °C in an ice bath B->C D 4. Slowly add 2-bromobenzoyl chloride solution C->D E 5. Allow to warm to room temperature and stir for 2-4 hours D->E F 6. Monitor reaction by TLC E->F G 7. Quench with 1 M HCl F->G Reaction Complete H 8. Perform aqueous work-up (HCl, NaHCO₃, Brine) G->H I 9. Dry organic layer with MgSO₄ H->I J 10. Concentrate in vacuo I->J K 11. Recrystallize from ethanol/water J->K L 12. Characterize the final product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.21 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • To this solution, add anhydrous pyridine (1.2 mL, 15 mmol). Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the formation of the unreactive amine hydrochloride salt.[2]

  • Cool the flask to 0 °C in an ice bath with stirring.

Step 2: Acylation

  • In a separate beaker, dissolve 2-bromobenzoyl chloride (2.19 g, 10 mmol) in 10 mL of anhydrous DCM.

  • Transfer the 2-bromobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Work-up and Purification

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess pyridine and unreacted amine), 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product is obtained as a solid. Recrystallize from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Expected Results and Characterization

The final product, this compound, should be a white to off-white solid. The expected yield is typically in the range of 85-95%.

Characterization Data (based on commercially available compound information):

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Data not widely published, but expected to be a sharp melting point for a pure compound.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.65-7.55 (m, 2H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 7.30-7.20 (m, 1H, Ar-H), 7.10 (d, J=8.0 Hz, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃). Note: The amide proton (-NH) signal may be broad and its chemical shift can vary.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165.5, 139.0, 137.5, 135.0, 133.0, 131.0, 130.0, 128.0, 127.5, 120.0, 119.5, 117.0, 20.0, 19.5.
LC-MS Expected [M+H]⁺ peak at m/z 304.0/306.0 (due to bromine isotopes).

Characterization data is provided as a reference and should be confirmed by analysis of the synthesized product. Data is consistent with information available from commercial suppliers such as BLDpharm.[4]

Safety Precautions

  • 2-Bromobenzoyl chloride is corrosive and a lachrymator. It reacts with water to release toxic gas.[5] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 3,4-Dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation and serious eye irritation. Handle with appropriate PPE in a well-ventilated area.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure anhydrous conditions were maintained.
Loss of product during work-up.Ensure proper phase separation and minimize transfers.
Impure Product Incomplete removal of starting materials or byproducts.Ensure thorough washing during the work-up. Optimize the recrystallization solvent system.
Reaction does not start Inactive acyl chloride (hydrolyzed).Use freshly opened or properly stored 2-bromobenzoyl chloride.
Amine is protonated.Ensure a sufficient amount of base is used.

Conclusion

The Schotten-Baumann reaction provides a highly efficient and straightforward method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The provided characterization data will aid in the confirmation of the final product's identity and quality.

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2015). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Royal Society of Chemistry. (2017). Supplemental Information. [Link]

  • Royal Society of Chemistry. (2019). List of Contents. [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • ResearchGate. (2014). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. [Link]

  • Royal Society of Chemistry. (2019). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-bromo. [Link]

  • Google Patents. (2013). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • PubChem. (n.d.). 2-Bromo-N,5-dimethyl-N-(4-methylphenyl)benzamide. [Link]

  • ResearchGate. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

Sources

Application Notes & Protocols: Amide Coupling Methods for the Synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

The amide bond is arguably the most important functional group in modern medicinal chemistry, forming the backbone of peptides and proteins and being present in approximately 25% of all pharmaceutical drugs.[1] The synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide serves as an excellent case study for the formation of a specific N-aryl amide, a common motif in drug candidates and functional materials. This molecule joins 2-bromobenzoic acid, a versatile building block, with 3,4-dimethylaniline.

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid to overcome a significant energy barrier. This is typically achieved by converting the hydroxyl group of the acid into a better leaving group.[2] The choice of activation method is critical and depends on factors such as substrate reactivity, functional group tolerance, desired yield, and scalability. This guide provides a detailed examination of two robust and widely applicable methods for the synthesis of this compound: the classic acid chloride approach and a modern coupling reagent-mediated method using HATU.

Overview of Selected Coupling Strategies

Method A: Acid Chloride Formation and Subsequent Amination

This is a traditional, cost-effective, and highly reliable two-step process. The carboxylic acid is first converted into a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] This intermediate is then reacted with the amine in the presence of a base to neutralize the HCl byproduct.[4] The high reactivity of the acid chloride ensures efficient conversion, even with less nucleophilic anilines.[5]

Method B: HATU-Mediated Coupling

Modern coupling reagents have revolutionized amide bond synthesis by enabling mild, efficient, one-pot procedures with broad substrate scopes.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium/aminium-based reagent prized for its high coupling efficiency and rapid reaction rates.[6][7] The reaction proceeds through the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[8] This method is particularly valuable for complex molecules and when mild conditions are essential.

Mechanistic Insights & Visual Workflows

A core principle of protocol design is understanding the underlying reaction mechanism. This allows for rational troubleshooting and optimization.

Mechanism: Acid Chloride Pathway

The synthesis begins with the activation of the carboxylic acid. Thionyl chloride converts 2-bromobenzoic acid into 2-bromobenzoyl chloride. The subsequent reaction is a straightforward nucleophilic acyl substitution where the lone pair of the amine attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction.[3]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Acid 2-Bromobenzoic Acid AcidChloride 2-Bromobenzoyl Chloride Acid->AcidChloride Activation SOCl2 SOCl₂ or (COCl)₂ AcidChloride_ref 2-Bromobenzoyl Chloride Amine 3,4-Dimethylaniline Product This compound Base Base (e.g., Et₃N) AcidChloride_ref->Product Nucleophilic Attack

Caption: Workflow for the Acid Chloride Method.

Mechanism: HATU Coupling Pathway

The HATU-mediated coupling is a more sophisticated one-pot process. A non-nucleophilic base (e.g., DIPEA) first deprotonates the carboxylic acid to form a carboxylate anion.[7][9] This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[6][10] The amine then attacks the active ester to form the final amide product. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[6]

G cluster_0 One-Pot Reaction cluster_1 Mechanism Steps Start 2-Bromobenzoic Acid + 3,4-Dimethylaniline ActiveEster OAt-Active Ester Intermediate Start->ActiveEster Activation Reagents HATU + DIPEA Product Final Amide Product ActiveEster->Product Aminolysis

Caption: Workflow for the HATU-Mediated Method.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Synthesis via Acid Chloride

Materials:

  • 2-bromobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 3,4-dimethylaniline

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (e.g., 2.01 g, 10.0 mmol, 1.0 equiv).

  • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (2.2 mL, 30.0 mmol, 3.0 equiv).

  • Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid should fully dissolve.

  • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure (rotary evaporator). This yields the crude 2-bromobenzoyl chloride, which is used directly in the next step.[3]

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM (40 mL).

  • In a separate flask, dissolve 3,4-dimethylaniline (1.21 g, 10.0 mmol, 1.0 equiv) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) in anhydrous DCM (20 mL).

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the acid chloride solution to the cooled amine solution dropwise over 15-20 minutes with vigorous stirring.[4]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding 1 M HCl (30 mL). Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (30 mL), water (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[4][11]

Protocol B: Synthesis via HATU Coupling

Materials:

  • 2-bromobenzoic acid

  • 3,4-dimethylaniline

  • HATU

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv), 3,4-dimethylaniline (1.33 g, 11.0 mmol, 1.1 equiv), and HATU (4.18 g, 11.0 mmol, 1.1 equiv).[6][12]

  • Add anhydrous DMF (50 mL) and stir until all solids are dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.5 mL, 20.0 mmol, 2.0 equiv) dropwise to the stirred solution.[12]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[13][14]

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (150 mL) and water (150 mL).

  • Separate the layers. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL) to remove DMF and other water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to remove tetramethylurea and residual reagents.[10]

Data Presentation: Comparative Analysis of Methods

ParameterMethod A: Acid ChlorideMethod B: HATU Coupling
Activation Reagent Thionyl Chloride (SOCl₂)HATU
Base Triethylamine (Et₃N)DIPEA
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Temperature 0°C to Room Temp (Reflux for activation)0°C to Room Temp
Typical Reaction Time 4-6 hours (total)2-6 hours
Typical Yield Good to Excellent (80-95%)Excellent (>90%)
Purification Recrystallization or ChromatographyChromatography often required
Pros - Cost-effective reagents- High reactivity- Scalable- Very mild conditions- High yields- One-pot procedure- Low risk of side reactions
Cons - Harsh activation step (reflux in SOCl₂)- Generates corrosive HCl- Not suitable for acid-sensitive substrates- Expensive reagent- Byproducts (tetramethylurea) can be difficult to remove- Requires anhydrous conditions

Troubleshooting and Side Reactions

  • Low Yield (Method A): Incomplete formation of the acid chloride or hydrolysis of the intermediate by atmospheric moisture. Ensure anhydrous conditions and sufficient reflux time.

  • Low Yield (Method B): Impure or wet reagents. HATU and DMF should be of high quality and anhydrous. Ensure the base (DIPEA) is added last to the mixture of other reagents.[15]

  • Difficult Purification (Method B): The byproduct tetramethylurea (TMU) is polar and can co-elute with the product.[10] Thorough aqueous washes can help remove the bulk of it before chromatography. In some cases, switching to a phosphonium-based reagent like PyBOP can be advantageous as it does not produce TMU.[16]

  • Potential Side Reactions: While less common for this specific substrate, uronium/aminium reagents like HATU can sometimes cause guanidinylation of the amine if used in large excess or with unhindered primary amines.[7] Careful control of stoichiometry minimizes this risk.

By understanding the mechanistic principles and following these detailed protocols, researchers can confidently and efficiently synthesize this compound for applications in drug discovery and materials science.

References

  • Wikipedia. HATU . [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media . PubMed. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU . [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews, 38(2), 606-631. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media . Semantic Scholar. [Link]

  • Kim Mediator. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . YouTube. [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry . YouTube. [Link]

  • Snieckus, V., & Grogan, M. J. (2015). The Synthesis of Sterically Hindered Amides . ResearchGate. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media . ACS Publications. [Link]

  • Olsson, R., & Hansen, M. B. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry. [Link]

  • Zhang, Y., et al. (2020). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts . MDPI. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . [Link]

  • Hansen, M. B., & Olsson, R. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates . ResearchGate. [Link]

  • Wilson, K. L., et al. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene . Semantic Scholar. [Link]

  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline? . [Link]

  • ResearchGate. The Chemistry of Phosphinous Amides (Aminophosphanes): Old Reagents with New Applications . [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities . [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach . [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? . [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery . [Link]

  • Common Organic Chemistry. Amine to Amide (via Acid Chloride) - Common Conditions . [Link]

  • ResearchGate. (Top) Generalised scheme of the amide coupling used to investigate... . [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides . [Link]

  • ChemRxiv. (2020). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis . [Link]

Sources

Application Note: High-Purity Isolation of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-bromo-N-(3,4-dimethylphenyl)benzamide, a key intermediate in synthetic chemistry. Achieving high purity is paramount for its use in subsequent reactions, particularly in drug development and materials science, where impurities can lead to undesirable side products, lower yields, and compromised biological or material properties. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the protocols effectively. We present two primary, validated methods for purification: optimized recrystallization and automated flash column chromatography, complete with detailed protocols, troubleshooting advice, and methods for purity verification.

Compound Profile and Strategic Considerations

This compound is a moderately polar, aromatic amide. Its purification strategy is dictated by its physicochemical properties and the impurity profile derived from its synthesis.

PropertyValue
Molecular Formula C₁₅H₁₄BrNO
Molecular Weight 304.18 g/mol
CAS Number 303991-53-9
Predicted XlogP 4.2[1]
Appearance Typically an off-white to pale brown solid[2]
General Solubility Soluble in moderately polar to nonpolar organic solvents (e.g., Ethyl Acetate, DCM, THF); sparingly soluble in alcohols; likely insoluble in water.
Anticipating the Impurity Profile

Effective purification begins with understanding the potential contaminants. The most common synthesis involves the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride.

Typical Synthesis Reaction: 2-bromobenzoyl chloride + 3,4-dimethylaniline → this compound + HCl

Based on this, the primary impurities are:

  • Unreacted 3,4-dimethylaniline: A basic starting material that is more polar than the product. It can often be removed with an acidic wash (e.g., dilute HCl) during the initial workup, but trace amounts may persist.[3]

  • 2-Bromobenzoic acid: This is a very common impurity, arising from the hydrolysis of the 2-bromobenzoyl chloride starting material by trace moisture.[1][3] It is an acidic and highly polar impurity.

  • Diacylated Byproducts: While less common, it is possible for a second molecule of 2-bromobenzoyl chloride to react with the amide nitrogen, though this is sterically hindered and generally not a major issue.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Toluene, Dichloromethane, Ethyl Acetate) may be present in the crude material.

Selecting the Optimal Purification Pathway

The choice between recrystallization and chromatography depends on the physical state of the crude product and the nature of the impurities. Recrystallization is the preferred first-line approach for crystalline solids due to its efficiency, scalability, and cost-effectiveness.[4][5] Chromatography is employed for oils, amorphous solids, or when recrystallization fails to separate impurities with similar solubility profiles.[6]

G start Crude this compound decision1 Is the crude material a solid? start->decision1 recrystallization Attempt Recrystallization (Protocol 3.1) decision1->recrystallization  Yes chromatography Perform Flash Column Chromatography (Protocol 4.1) decision1->chromatography  No   decision2 Is the product pure (by TLC / m.p.)? recrystallization->decision2 end_pure Pure Product chromatography->end_pure oil Crude is an oil or amorphous solid decision2->chromatography  No   decision2->end_pure  Yes end_impure Impure Product

Caption: Decision workflow for selecting the appropriate purification technique.

Method 1: High-Recovery Recrystallization

Principle of Recrystallization

This technique relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C), allowing the pure product to crystallize upon cooling while impurities remain in the "mother liquor".[7]

Solvent System Selection

For a moderately polar compound like our target, a solvent of intermediate polarity or a binary mixture of a "good" solvent and a "poor" solvent is often effective.[3] Ethanol is an excellent starting point for many organic solutes due to its polar hydroxyl group and non-polar ethyl chain.[8]

Solvent / SystemRationale & Observations
Ethanol (95%) Primary Choice. Often provides good solubility when hot and poor solubility when cold for aromatic amides.[8]
Isopropanol Similar to ethanol but less polar; may offer a better solubility differential.
Ethyl Acetate / Hexane A versatile mixed-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate ("good" solvent), then add hexane ("poor" solvent) dropwise until turbidity persists.[3]
Toluene A good choice for less polar compounds. Can be effective but requires higher temperatures.
Detailed Protocol for Recrystallization from Ethanol
  • Preparation: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a boiling chip to ensure smooth boiling.

  • Dissolution: In a fume hood, add a minimal amount of 95% ethanol (e.g., 20-25 mL) to the flask. Heat the mixture on a hotplate with stirring. Add more ethanol in small portions until the solid dissolves completely at or near the boiling point. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing product recovery.

  • Hot Filtration (Optional): If insoluble impurities (like dust or polymeric byproducts) are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away the impurity-laden mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Validation: Assess purity via Thin-Layer Chromatography (TLC) against the crude material. Determine the melting point; a sharp melting range close to the literature value indicates high purity.

Method 2: High-Resolution Flash Column Chromatography

Principle of Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6] Silica gel is polar. Non-polar compounds have weak interactions with the silica and travel down the column quickly, while polar compounds interact more strongly and elute more slowly. For our target, the non-polar starting material (3,4-dimethylaniline, if present after workup) and the highly polar impurity (2-bromobenzoic acid) can be effectively separated from the moderately polar product.

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation prep1 Select Eluent (e.g., 15% EtOAc/Hex) prep2 Pack Column with Silica Slurry prep1->prep2 prep3 Prepare Sample (Dry Loading) prep2->prep3 run1 Load Sample onto Column prep3->run1 run2 Run Column with Eluent run1->run2 run3 Collect Fractions run2->run3 ana1 Analyze Fractions by TLC run3->ana1 ana2 Combine Pure Fractions ana1->ana2 ana3 Evaporate Solvent ana2->ana3 final final ana3->final Pure Product

Caption: Standard workflow for flash column chromatography purification.

System Selection
  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the standard choice.[9]

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is highly effective for N-aryl benzamides.[3][10] The optimal ratio should be determined by TLC first. A good target is to achieve an Rf (retention factor) of ~0.3 for the product spot.

    • TLC Test: Spot the crude mixture on a silica TLC plate and test eluent systems such as 10%, 15%, and 20% ethyl acetate in hexane.

    • Expected Elution Order (from first to last): Less polar impurities -> Product -> 3,4-dimethylaniline -> 2-bromobenzoic acid (will likely remain at the baseline).

Detailed Protocol for Flash Chromatography
  • Eluent Preparation: Prepare a sufficient volume of the chosen eluent (e.g., 1 L of 15% Ethyl Acetate in Hexane).

  • Column Packing: Wet pack the column with the eluent and silica gel to create a homogenous, air-free column bed.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (~2-3 g) and evaporate the solvent to dryness. This "dry loading" method results in better separation than loading a liquid sample. Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using an automated system or bellows). Begin collecting fractions (e.g., 15-20 mL per tube).

  • Fraction Analysis: Spot every other fraction on a TLC plate. Develop the plate in the eluent system and visualize the spots under a UV lamp (254 nm).

  • Isolation: Combine the fractions that contain only the pure product spot.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Validation: Confirm purity with a single spot on TLC and by obtaining sharp, clean NMR spectra.

Troubleshooting Common Purification Issues

ProblemPotential CauseSolution
Product "Oils Out" during Recrystallization The solvent is too non-polar, or the solution is supersaturated at a temperature above the product's melting point.Re-heat the mixture to dissolve the oil, then add a small amount of a more polar "good" solvent (e.g., more ethanol). Alternatively, try a different solvent system entirely. Ensure cooling is slow.[6]
Poor Recovery from Recrystallization Too much solvent was used for dissolution; the product has significant solubility in the cold solvent.Use the absolute minimum amount of hot solvent. Ensure the solution is thoroughly chilled in an ice bath before filtration. Consider evaporating some solvent before cooling.
Poor Separation on Chromatography Column The eluent polarity is incorrect; the column was overloaded with the sample.Optimize the eluent system using TLC to achieve a greater separation between spots. Reduce the amount of crude material loaded onto the column. Use a solvent gradient (e.g., starting at 10% and slowly increasing to 20% EtOAc).[3]
Product Streaks on TLC/Column The sample is acidic (e.g., contains 2-bromobenzoic acid) or basic.Add a very small amount of triethylamine (~0.1%) to the eluent to suppress tailing of basic compounds, or a drop of acetic acid for acidic compounds.[4]

Conclusion

The successful purification of this compound is readily achievable through the systematic application of either recrystallization or flash column chromatography. A foundational understanding of the likely impurity profile allows for the rational selection of the purification method and solvent systems. Recrystallization from an alcohol like ethanol is a highly efficient and scalable first choice for crystalline crude products. For challenging separations or non-crystalline materials, flash chromatography with a hexane/ethyl acetate eluent system provides excellent resolving power. In all cases, in-process validation using TLC is critical to guiding the purification and confirming the final purity of the isolated material.

References

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Larock, R. C., & Pellegatti, L. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC, NIH. [Link]

  • Chen, Y., et al. (2018). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. PMC, PubMed Central. [Link]

  • Reddy, G. S., et al. (2018). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. [Link]

  • ChemRxiv. (2022). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]

  • CSIRO Publishing. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. [Link]

  • Wang, L., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

  • PubChem. (n.d.). 3,4-Dimethylaniline. [Link]

Sources

The Synthetic Versatility of 2-bromo-N-(3,4-dimethylphenyl)benzamide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

In the landscape of modern synthetic organic chemistry, the strategic design of precursor molecules is paramount to the efficient construction of complex molecular architectures. 2-bromo-N-(3,4-dimethylphenyl)benzamide stands out as a highly versatile and valuable building block for the synthesis of a range of heterocyclic compounds. Its utility is anchored in the ortho-bromo substituent on one aromatic ring, which serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, and the N-(3,4-dimethylphenyl)amido group on the other, which can act as an internal nucleophile or directing group. This strategic arrangement facilitates intramolecular cyclization reactions, providing a direct and atom-economical pathway to fused heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, with a primary focus on the well-established synthesis of phenanthridinones and a forward-looking perspective on its potential in multi-step syntheses of other key heterocyclic scaffolds.

Part 1: Direct Synthesis of Phenanthridinones via Palladium-Catalyzed Intramolecular C-H Arylation

Phenanthridinones are a significant class of nitrogen-containing heterocycles, with many derivatives exhibiting a wide spectrum of biological activities, including anticancer and antiviral properties. The palladium-catalyzed intramolecular C-H arylation of 2-bromo-N-arylbenzamides represents a powerful and convergent strategy for the construction of the phenanthridinone core.[1]

Reaction Principle and Mechanism

The transformation proceeds via a palladium-catalyzed domino reaction that involves the sequential formation of a C-C and a C-N bond in a one-pot process. The catalytic cycle, illustrated below, is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. Subsequent intramolecular C-H activation of the N-aryl ring, followed by reductive elimination, furnishes the phenanthridinone product and regenerates the active Pd(0) catalyst.

Catalytic Cycle for Phenanthridinone Synthesis Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Pd_II_Complex Aryl-Pd(II)-Br Intermediate Oxidative_Addition->Aryl_Pd_II_Complex Intramolecular_CH_Activation Intramolecular C-H Activation Aryl_Pd_II_Complex->Intramolecular_CH_Activation Palladacycle Palladacycle Intermediate Intramolecular_CH_Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Phenanthridinone Phenanthridinone Product Reductive_Elimination->Phenanthridinone Starting_Material This compound Starting_Material->Oxidative_Addition

Caption: Proposed catalytic cycle for phenanthridinone synthesis.

Experimental Protocol: Synthesis of 2,3-Dimethylphenanthridin-6(5H)-one

This protocol provides a general method for the palladium-catalyzed intramolecular C-H arylation of this compound.

Experimental Workflow for Phenanthridinone Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with: - this compound (1.0 mmol) - Pd(OAc)₂ (0.05 mmol) - PPh₃ (0.10 mmol) - Cs₂CO₃ (2.0 mmol) B Evacuate and backfill with an inert gas (N₂ or Ar) A->B C Add anhydrous DMF (5 mL) via syringe B->C D Seal the tube and heat at 120°C for 10-24 hours C->D E Monitor progress by TLC D->E F Cool to room temperature E->F G Dilute with ethyl acetate and wash with brine F->G H Separate organic layer, dry (Na₂SO₄), and filter G->H I Concentrate under reduced pressure H->I J Purify by column chromatography (e.g., silica gel, hexane/ethyl acetate) I->J

Caption: Experimental workflow for phenanthridinone synthesis.

Materials:

  • This compound (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • Triphenylphosphine (PPh₃) (0.10 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube and standard glassware

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon). This step is repeated three times to ensure an oxygen-free environment.

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 10-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2,3-dimethylphenanthridin-6(5H)-one.

Data Presentation: Influence of Reaction Parameters

The yield of the phenanthridinone synthesis is influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions reported for the synthesis of phenanthridinones from various 2-bromo-N-arylbenzamides.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃DMF1202485-95
2Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMA1202485
3Pd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene1101892
4Pd(OAc)₂ (5)NoneKOAcDMA13512High

Part 2: Potential Applications in Multi-Step Syntheses

While the direct synthesis of phenanthridinones is the most prominent application, this compound can serve as a precursor to other important heterocyclic scaffolds through multi-step synthetic sequences.

Proposed Synthesis of Carbazoles

Carbazoles are another class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. A potential route to carbazole derivatives from this compound involves a two-step process: reduction of the amide to a diarylamine, followed by an intramolecular C-N bond formation, such as a Buchwald-Hartwig amination.[2][3]

Synthetic Pathway:

  • Amide Reduction: The benzamide can be reduced to the corresponding N-(2-bromobenzyl)-3,4-dimethylaniline using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Intramolecular Buchwald-Hartwig Amination: The resulting diarylamine can undergo an intramolecular palladium-catalyzed C-N coupling to form the carbazole ring. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[2][4]

Proposed Synthesis of Dibenzofurans

Dibenzofurans are oxygen-containing heterocycles with applications in pharmaceuticals and organic electronics. A plausible, albeit multi-step, synthesis of a dibenzofuran derivative from this compound could involve the conversion of the amide functionality to a diaryl ether linkage, followed by an intramolecular C-O bond formation.

Synthetic Pathway:

  • Amide to Diaryl Ether Conversion: This transformation is non-trivial and may require several steps. One possible route involves hydrolysis of the amide to 2-bromobenzoic acid, followed by a coupling reaction with 3,4-dimethylphenol to form the diaryl ether.

  • Intramolecular Ullmann Condensation or Pd-catalyzed C-O Coupling: The resulting 2-bromo-1-(3,4-dimethylphenoxy)benzene could then undergo an intramolecular C-O bond formation to yield the dibenzofuran. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for this transformation.[5][6] Alternatively, modern palladium-catalyzed methods for intramolecular C-O bond formation could also be employed.[1]

Conclusion

This compound is a valuable and versatile precursor in heterocyclic synthesis. Its most direct and efficient application lies in the construction of the phenanthridinone scaffold via a palladium-catalyzed intramolecular C-H arylation. The detailed protocol and mechanistic insights provided herein offer a robust foundation for researchers in drug discovery and materials science to access these important molecules. Furthermore, the potential for this starting material to be elaborated into other key heterocyclic systems, such as carbazoles and dibenzofurans, through multi-step synthetic sequences highlights its broader utility and opens avenues for the development of novel synthetic methodologies.

References

  • ResearchGate. Palladium-catalysed phenanthridinones from 2-bromobenzamides and aryl iodide. Available from: [Link]

  • ResearchGate. Synthesis of N-substituted phenanthridinones 2 from 2-bromo-benzamides... Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Strategies in the Preparation of Phenanthridinones. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • National Center for Biotechnology Information. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Available from: [Link]

  • MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Available from: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]

Sources

Application Notes and Protocols for 2-bromo-N-(3,4-dimethylphenyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Precursor

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. 2-bromo-N-(3,4-dimethylphenyl)benzamide is a key precursor that serves as a versatile building block for a range of biologically active compounds. Its structure, featuring a reactive bromine atom on one aromatic ring and a dimethyl-substituted aniline moiety on the other, provides an ideal platform for diversification through cross-coupling reactions.

This document outlines the strategic application of this compound, focusing on its role in the synthesis of potent kinase inhibitors. Specifically, we will detail its use in palladium-catalyzed C-N bond formation to access scaffolds targeting the PIM kinase family, which are crucial regulators of cell proliferation and survival and are frequently overexpressed in various cancers.[1][2] The protocols and insights provided herein are designed to equip medicinal chemists with the practical knowledge to leverage this precursor in their drug development programs.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is essential for successful and safe experimentation.

PropertyValueReference
Compound Name This compound[3][][5]
CAS Number 303991-53-9[3][][5]
Molecular Formula C₁₅H₁₄BrNO[3]
Molecular Weight 304.18 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in DMF, Dioxane, Toluene, THFN/A
Storage Store in a cool, dry place away from lightN/A

Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination

The primary utility of the aryl bromide moiety in this compound is its reactivity in palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds—a linkage ubiquitous in pharmaceuticals.[6][7] This reaction allows for the direct coupling of the aryl bromide with a wide array of primary or secondary amines, providing a modular and efficient route to diverse libraries of compounds.

Mechanism of Action: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the precursor, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a more nucleophilic amido ligand.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition Intermediate (Ar-Pd(II)-Br)L pd0->ox_add Ar-Br amido_complex Amido Complex (Ar-Pd(II)-NR'R'')L ox_add->amido_complex + HNR'R'' - Br⁻ base_in Base ox_add->base_in + Base amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Coupled Product) amido_complex->product base_out Base-H⁺ amido_complex->base_out - Base-H⁺ product->pd0 reagents Ar-Br + HNR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of a Pan-PIM Kinase Inhibitor Intermediate

This protocol details the synthesis of N-(3,4-dimethylphenyl)-2-(pyridin-2-ylamino)benzamide, a key intermediate for pyridyl carboxamide-based PIM kinase inhibitors, starting from this compound.[1]

Experimental Workflow

Caption: Workflow for the synthesis of the PIM kinase inhibitor intermediate.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound304.181.00 g3.291.0
2-Aminopyridine94.120.37 g3.951.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7260 mg0.0660.02
Xantphos578.68114 mg0.1970.06
Cesium Carbonate (Cs₂CO₃)325.822.14 g6.582.0
1,4-Dioxane (anhydrous)88.1120 mL--
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.29 mmol), 2-aminopyridine (0.37 g, 3.95 mmol), and cesium carbonate (2.14 g, 6.58 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (60 mg, 0.066 mmol) and Xantphos (114 mg, 0.197 mmol). Add these solids to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times. Using a syringe, add anhydrous 1,4-dioxane (20 mL). Bubble argon through the resulting suspension for 15 minutes to ensure the removal of dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.

Rationale and Scientific Insights
  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like Xantphos is crucial.[6] Pd₂(dba)₃ is a stable Pd(0) source. The Xantphos ligand's wide bite angle facilitates the reductive elimination step, which is often rate-limiting, and its steric bulk prevents catalyst decomposition.[8]

  • Base: Cesium carbonate is a moderately strong base that is effective in deprotonating the coordinated amine without causing hydrolysis of the amide functionality. Its high solubility in dioxane is also advantageous.

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen and will rapidly oxidize to an inactive Pd(II) state. Maintaining a rigorously oxygen-free environment is the single most critical parameter for achieving high yields.

  • Solvent: Anhydrous dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both the organic substrates and the catalyst complex.

Downstream Application: Path to PIM Kinase Inhibition

The synthesized intermediate, N-(3,4-dimethylphenyl)-2-(pyridin-2-ylamino)benzamide, is a direct precursor to potent pan-PIM kinase inhibitors.[1] PIM kinases (PIM-1, PIM-2, PIM-3) are serine/threonine kinases that are key downstream effectors of many oncogenic signaling pathways, including JAK/STAT.[2] They promote cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD. Overexpression of PIM kinases is a hallmark of many hematological and solid tumors, making them an attractive target for cancer therapy.[1][9]

logical_flow A Precursor This compound B Intermediate (Product from Protocol) A->B Buchwald-Hartwig Amination C Final Active Inhibitor (e.g., Pyridyl Carboxamide) B->C Further Synthesis D Biological Target PIM Kinase ATP-Binding Site C->D Binds To E Therapeutic Effect Inhibition of Cell Proliferation, Induction of Apoptosis D->E Inhibition Leads To

Caption: Logical pathway from precursor to therapeutic effect.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous solvent/reagents.3. Base is not strong enough.1. Ensure a rigorously inert atmosphere; degas solvent thoroughly.2. Use freshly dried solvent and reagents.3. Consider a stronger base like NaOtBu or K₃PO₄.
Formation of Side Products 1. Reductive dehalogenation of starting material.2. Homocoupling of the amine.1. Use a ligand less prone to β-hydride elimination.2. Ensure slow addition of the amine or use a slight excess.
Difficult Purification Co-elution of product with ligand or byproducts.1. Perform an aqueous acid wash (e.g., 1M HCl) to remove excess amine.2. Use a different solvent system for chromatography.

Conclusion

This compound is a high-value precursor in medicinal chemistry, primarily due to its suitability for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination protocol detailed here provides a robust and reproducible method for accessing key intermediates for the synthesis of PIM kinase inhibitors. By understanding the underlying mechanism and paying close attention to critical experimental parameters, researchers can effectively utilize this building block to accelerate the discovery and development of novel therapeutics for oncology and other disease areas.

References

  • Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. PubMed. Available at: [Link]

  • The design, synthesis, and biological evaluation of PIM kinase inhibitors. PubMed. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

  • Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. Available at: [Link]

  • Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. PubMed. Available at: [Link]

  • This compound. ChemSigma. Available at: [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Its utility in constructing complex molecular architectures, particularly biaryl structures, has cemented its place in the synthetic chemist's toolbox.[2][4][5] This is largely due to the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing reagents and byproducts.[2][5][6]

This document provides a detailed experimental procedure for the Suzuki coupling of 2-bromo-N-(3,4-dimethylphenyl)benzamide with a generic arylboronic acid. It is intended for researchers, scientists, and professionals in drug development who are looking to employ this powerful transformation. The protocols outlined herein are designed to be a robust starting point, offering insights into reaction setup, monitoring, and product isolation.

Reaction Principle and Mechanism

The Suzuki coupling reaction facilitates the formation of a new carbon-carbon single bond by coupling an organoboron species (like a boronic acid or its ester) with an organohalide (or pseudohalide) using a palladium catalyst and a base.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex, forming a palladium(II) species.[7][8] This is often the rate-determining step of the reaction.[2][8] The reactivity of the halide follows the trend I > Br > Cl.[3]

  • Transmetalation: The next step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7][9]

  • Reductive Elimination: Finally, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid Suzuki_Workflow start Start setup Reaction Setup: - Add reactants, base, catalyst - Purge with inert gas - Add degassed solvent start->setup heating Heat and Stir (e.g., 80-100 °C) setup->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring completion Reaction Complete? monitoring->completion completion->heating No workup Workup: - Cool to RT - Dilute with EtOAc & H₂O - Extraction completion->workup Yes purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Pure Product purification->product

Sources

NMR and mass spectrometry analysis of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Comprehensive Structural Elucidation of 2-bromo-N-(3,4-dimethylphenyl)benzamide using Advanced NMR and Mass Spectrometry Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Substituted Benzamides

Benzamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1][2] The precise characterization of their molecular architecture is a critical prerequisite for understanding their structure-activity relationships (SAR), metabolic fate, and overall therapeutic potential. This compound, a representative of this class, presents a compelling case for the application of sophisticated analytical methodologies. Its structure, featuring a brominated aromatic ring and a dimethyl-substituted aniline moiety, necessitates a multi-faceted analytical approach to unambiguously confirm its identity and purity.

This application note provides an in-depth technical guide to the comprehensive analysis of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices, present field-proven protocols, and interpret the resulting data to construct a complete and validated structural assignment.

Part 1: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular framework, deduce proton-proton and proton-carbon connectivities, and gain insights into the electronic environment of each atom.

Foundational 1D NMR Analysis: ¹H and ¹³C Spectra

The initial step in the NMR analysis involves acquiring standard one-dimensional ¹H and ¹³C{¹H} spectra. The ¹H NMR spectrum provides information on the number of chemically distinct protons, their integration (relative abundance), and their coupling patterns (spin-spin splitting), which reveals neighboring protons.[1] The proton-decoupled ¹³C NMR spectrum, in turn, identifies the number of unique carbon environments within the molecule.[1]

Expected ¹H and ¹³C NMR Spectral Features of this compound:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
Amide N-H8.0 - 9.0 (broad singlet)-The deshielding effect of the adjacent carbonyl group and potential for hydrogen bonding.
Aromatic Protons (Brominated Ring)7.0 - 8.0 (multiplets)115 - 140Electronic effects of the bromine and amide substituents.
Aromatic Protons (Dimethylphenyl Ring)6.8 - 7.5 (singlets and doublets)120 - 140Substitution pattern dictates the coupling.
Methyl Protons2.2 - 2.4 (singlets)19 - 21Shielded environment of alkyl groups.
Carbonyl Carbon-165 - 175Highly deshielded due to the electronegativity of the oxygen atom.
C-Br Carbon-110 - 125Direct attachment to an electronegative halogen.

Note: Predicted chemical shift ranges are based on general principles and may vary with solvent and concentration.[3][4][5][6]

Advanced 2D NMR for Unambiguous Assignments: COSY, HSQC, and HMBC

While 1D NMR provides a foundational understanding, complex spin systems and overlapping signals can lead to ambiguity. Two-dimensional (2D) NMR experiments are indispensable for resolving these challenges and establishing definitive structural connections.[7][8][9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically through two or three bonds.[9] It is instrumental in identifying adjacent protons within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.[9] This allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings between protons and carbons, typically over two to four bonds.[9] This is particularly powerful for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbon bearing the bromine atom, by observing their correlations to nearby protons.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H_NMR ¹H NMR Proton_Connect Proton Connectivity H_NMR->Proton_Connect J-coupling C_NMR ¹³C NMR Direct_CH_Bond Direct C-H Bonds C_NMR->Direct_CH_Bond Long_Range_Connect Long-Range C-H Connectivity C_NMR->Long_Range_Connect COSY COSY Final_Structure Final Structure Elucidation COSY->Final_Structure HSQC HSQC HSQC->Final_Structure HMBC HMBC HMBC->Final_Structure Proton_Connect->COSY Direct_CH_Bond->HSQC Long_Range_Connect->HMBC

Experimental Protocol: NMR Sample Preparation and Acquisition

Protocol: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[11][12]

  • Solvent Selection: Choose a suitable deuterated solvent that provides good sample solubility. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[12][13]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to ensure complete dissolution.[12][14] If necessary, use a vortex mixer or gentle warming.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.[12][15]

Protocol: NMR Data Acquisition

  • Instrument Setup: Insert the prepared NMR sample into the spectrometer's autosampler or manually load it into the magnet.[16][17][18]

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[16][18]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[16]

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[16]

  • 2D NMR Acquisition: Set up and run the desired 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters. The acquisition times for these experiments will be longer than for 1D spectra.[17]

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[17]

Part 2: Confirming Molecular Formula and Fragmentation with Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[19] For the analysis of this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can provide the exact molecular formula.[20][21]

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure m/z values with very high accuracy (typically to four or more decimal places).[20][22][23][24][25][26] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[21] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks).[27][28]

Expected HRMS Data for this compound (C₁₅H₁₄BrNO):

Ion Calculated Exact Mass (⁷⁹Br) Calculated Exact Mass (⁸¹Br)
[M+H]⁺304.0335306.0314
[M+Na]⁺326.0154328.0133
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[29][30] The fragmentation pattern is a molecular fingerprint that can help to confirm the connectivity of the molecule. For N-phenylbenzamides, characteristic fragmentation pathways often involve cleavage of the amide bond.[29][31][32]

G cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolved Sample Ion_Source Ion Source (e.g., ESI) Sample->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF) Ion_Source->Mass_Analyzer HRMS_Spectrum HRMS Spectrum Mass_Analyzer->HRMS_Spectrum MSMS_Spectrum MS/MS Spectrum Mass_Analyzer->MSMS_Spectrum Collision-Induced Dissociation Formula_Confirm Molecular Formula Confirmation HRMS_Spectrum->Formula_Confirm Frag_Analysis Fragmentation Analysis MSMS_Spectrum->Frag_Analysis Final_Confirmation Final Structural Confirmation Formula_Confirm->Final_Confirmation Frag_Analysis->Final_Confirmation

Experimental Protocol: Mass Spectrometry Sample Preparation and Analysis

Protocol: Sample Preparation for Mass Spectrometry

  • Sample Weighing and Dissolution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilution: Create a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using a mixture of the same solvent and water, often with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.

Protocol: HRMS and MS/MS Data Acquisition

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.

  • Ionization: Utilize an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like benzamides.

  • HRMS Acquisition (MS Scan): Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). The instrument should be calibrated to ensure high mass accuracy.

  • MS/MS Acquisition (Product Ion Scan): Select the protonated molecular ions ([M+H]⁺) corresponding to both bromine isotopes as precursor ions for collision-induced dissociation (CID). Acquire the product ion spectra.

  • Data Analysis: Analyze the HRMS data to determine the elemental composition by comparing the measured accurate mass to theoretical masses.[33][34] Interpret the MS/MS spectra to identify characteristic fragment ions and propose fragmentation pathways.[35][36]

Conclusion: A Synergistic Approach to Structural Validation

The comprehensive structural elucidation of this compound is achieved through the judicious and combined application of advanced NMR and mass spectrometry techniques. One- and two-dimensional NMR experiments provide an intricate map of the molecular connectivity, while high-resolution mass spectrometry unequivocally confirms the elemental composition and offers corroborating structural evidence through fragmentation analysis. This integrated analytical workflow represents a robust and reliable strategy for the characterization of novel benzamides and other small molecules in the pharmaceutical and chemical research landscape, ensuring the highest degree of scientific integrity and confidence in the assigned structure.

References

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Sample Preparation. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge Department of Chemistry. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

  • SOP data acquisition. (n.d.). R-NMR. Retrieved from [Link]

  • Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). (n.d.). Retrieved from [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. Retrieved from [Link]

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office. Retrieved from [Link]

  • Principles and Applications of Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. (2015, August). ResearchGate. Retrieved from [Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. (n.d.). PMC. Retrieved from [Link]

  • Quadrupole Time of Flight Mass Spectrometer (QTOF MS). (n.d.). Labcompare. Retrieved from [Link]

  • Time-of-flight mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • An Introduction to quadrupole-time-of-flight mass spectrometry. (2000, January). ResearchGate. Retrieved from [Link]

  • Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. (2015, May 15). PubMed. Retrieved from [Link]

  • Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. Retrieved from [Link]

  • High-Resolution Native Mass Spectrometry. (2021, August 20). ACS Publications. Retrieved from [Link]

  • Automated molecular formula determination by tandem mass spectrometry (MS/MS). (2006, August). ResearchGate. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (1975, January). ResearchGate. Retrieved from [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2012, January). ResearchGate. Retrieved from [Link]

  • The molecule that gave the mass spectrum shown here contains a halogen. (n.d.). Pearson. Retrieved from [Link]

  • Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. (2015, October 29). ResearchGate. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved from [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv. Retrieved from [Link]

  • 2-Bromo-N,5-dimethyl-N-(4-methylphenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]

  • Benzamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Retrieved from [Link]

  • 2-bromo-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this key chemical intermediate. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to enhance the yield, purity, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and direct laboratory method is the nucleophilic acyl substitution between 2-bromobenzoyl chloride and 3,4-dimethylaniline.[][2] This reaction, often performed under Schotten-Baumann or similar conditions, is highly efficient.[3][4] The core principle involves the reaction of a highly electrophilic acyl chloride with a nucleophilic amine.

Q2: Why is the addition of a base crucial in this reaction?

A2: The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[5] In the absence of a base, this HCl will protonate the starting amine (3,4-dimethylaniline), forming its ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[6] A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl, ensuring the starting amine remains available to react.[][3]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[7] Spot the reaction mixture alongside pure samples of your starting materials (2-bromobenzoyl chloride and 3,4-dimethylaniline) on a TLC plate. The consumption of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7]

Q4: What are the primary safety considerations when performing this synthesis?

A4: 2-Bromobenzoyl chloride is corrosive and a lachrymator (induces tearing). It reacts with moisture in the air to release HCl gas. Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The reaction can also be exothermic, especially on a larger scale, so controlled, slow addition of the acyl chloride is recommended.[]

Reaction and Troubleshooting Workflow

The following diagram illustrates the general synthetic pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Workflow reagent1 2-Bromobenzoyl Chloride product This compound reagent1->product reagent2 3,4-Dimethylaniline reagent2->product conditions Base (e.g., Et3N) Aprotic Solvent (e.g., DCM) 0 °C to RT conditions->product start Experiment Complete: Low Yield or Impure Product? check_sm TLC/NMR shows unreacted starting material? start->check_sm Yes check_byproduct TLC/NMR shows unexpected spots/peaks? start->check_byproduct Yes check_workup Significant product loss during workup/purification? start->check_workup Yes cause_hydrolysis Cause: Acyl chloride hydrolysis or incomplete reaction. check_sm->cause_hydrolysis cause_side_reaction Cause: Side reactions (e.g., diacylation, hydrolysis). check_byproduct->cause_side_reaction cause_purification Cause: Poor extraction or recrystallization technique. check_workup->cause_purification solution_conditions Solution: Use anhydrous solvent, ensure proper stoichiometry, control temperature. cause_hydrolysis->solution_conditions solution_addition Solution: Slow, dropwise addition of acyl chloride at low temp. cause_side_reaction->solution_addition solution_workup Solution: Optimize pH for washes, choose appropriate recrystallization solvent. cause_purification->solution_workup

Caption: Synthetic scheme and troubleshooting decision tree.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: My reaction yield is consistently low.

  • Potential Cause A: Hydrolysis of 2-bromobenzoyl chloride. Acyl chlorides are highly reactive towards nucleophiles, including water. Any moisture present in the solvent, glassware, or on the starting amine will hydrolyze the acyl chloride to the unreactive 2-bromobenzoic acid, reducing the amount available for the desired reaction.[8][9]

    • Solution: Ensure all glassware is oven-dried before use. Use an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), preferably from a sealed bottle or a solvent purification system.

  • Potential Cause B: Incomplete reaction. If the reaction is not allowed to proceed to completion, the yield will naturally be low. This can be due to insufficient reaction time, incorrect temperature, or premature quenching of the reaction. The electronic properties of the amine can also play a role; electron-withdrawing groups can decrease its nucleophilicity, slowing the reaction.[9]

    • Solution: Monitor the reaction by TLC until the limiting reagent is fully consumed. The reaction is typically stirred at 0 °C during the addition of the acyl chloride and then allowed to warm to room temperature for several hours.[3] For less reactive amines, extending the reaction time or gentle heating might be necessary.

  • Potential Cause C: Loss of product during workup. The product can be lost during aqueous extraction if the pH is not controlled correctly or if an unsuitable extraction solvent is used.

    • Solution: After quenching the reaction, perform sequential washes of the organic layer. A wash with dilute acid (e.g., 1M HCl) will remove the basic triethylamine and any unreacted 3,4-dimethylaniline. A subsequent wash with dilute base (e.g., saturated NaHCO₃ solution) will remove any 2-bromobenzoic acid formed from hydrolysis.[9] Finally, wash with brine to remove residual water before drying the organic layer.

Issue 2: The final product is contaminated with unreacted starting materials.

  • Contaminant A: 3,4-Dimethylaniline (starting amine). This indicates that the 2-bromobenzoyl chloride was the limiting reagent or the reaction was incomplete.

    • Solution: During the aqueous workup, wash the organic layer thoroughly with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, effectively removing it from your product.

  • Contaminant B: 2-Bromobenzoic acid. This is a white solid that results from the hydrolysis of the 2-bromobenzoyl chloride starting material.[9]

    • Solution: During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to form its water-soluble sodium salt, which will be removed in the aqueous phase.

Issue 3: An unexpected byproduct has formed.

  • Potential Cause: Diacylation of the product. If a localized high concentration of the acyl chloride occurs, it can react with the amide product itself (specifically, the N-H bond) to form a diacylated byproduct. This is more likely if a large excess of the acyl chloride is used or if the reaction temperature is too high.[9]

    • Solution: Add the 2-bromobenzoyl chloride slowly and dropwise to the stirred solution of the amine at a low temperature (0 °C).[5] This ensures that the acyl chloride reacts preferentially with the more nucleophilic starting amine rather than the less nucleophilic amide product. Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the acyl chloride.

Issue 4: The product is an oil and will not crystallize.

  • Potential Cause: The presence of impurities is often the reason a product fails to crystallize. Even small amounts of unreacted starting materials or byproducts can disrupt the crystal lattice formation.

    • Solution 1: Trituration. Attempt to induce crystallization by stirring or scratching the oil with a small amount of a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether.[7]

    • Solution 2: Purification by Column Chromatography. If trituration fails, purification via flash column chromatography on silica gel is a reliable method to isolate the pure product from any contaminants.[7] A solvent system such as ethyl acetate/hexanes is a good starting point for elution.

    • Solution 3: Re-evaluate the workup. Ensure that the aqueous washes described in Issue 2 were performed thoroughly to remove common acidic and basic impurities.

Quantitative Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommendationRationale
Stoichiometry 3,4-Dimethylaniline: 1.0 eq.Limiting reagent.
2-Bromobenzoyl chloride: 1.05-1.1 eq.A slight excess ensures full conversion of the amine.
Base (e.g., Triethylamine): 1.2-1.5 eq.Sufficient excess to neutralize the generated HCl and any trace acid in the reagents.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easily removed under vacuum.[3]
Temperature 0 °C for addition, then warm to room temperatureControls the initial exothermic reaction and minimizes side reactions.[][5]
Reaction Time 2-16 hoursMonitor by TLC for completion.[3]
Detailed Experimental Protocol

Materials:

  • 3,4-Dimethylaniline (1.21 g, 10.0 mmol, 1.0 eq.)

  • Anhydrous Dichloromethane (DCM), 50 mL

  • Triethylamine (Et₃N) (1.7 mL, 12.0 mmol, 1.2 eq.)

  • 2-Bromobenzoyl chloride (1.4 mL, 10.5 mmol, 1.05 eq.)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3,4-dimethylaniline (1.21 g).

  • Solvent and Base Addition: Add anhydrous DCM (50 mL) and triethylamine (1.7 mL). Stir the mixture until all solids dissolve.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Acyl Chloride Addition: Add 2-bromobenzoyl chloride (1.4 mL) dropwise to the cooled, stirring solution over 10-15 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Workup - Washes: Separate the layers. Wash the organic layer sequentially with:

    • 1M HCl (2 x 30 mL)

    • Saturated NaHCO₃ solution (2 x 30 mL)

    • Brine (1 x 30 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white or off-white solid.[8]

Purification Strategy Diagram

Caption: Standard workup and purification workflow.

Table 2: Expected Analytical Data
TechniqueExpected Data
¹H NMR (Expected chemical shifts (δ) in CDCl₃) - ~7.8-7.2 ppm: Multiplets corresponding to the aromatic protons on both rings. - ~7.6 ppm (br s): A broad singlet for the N-H proton. - ~2.2-2.3 ppm (s): Two singlets for the two methyl (-CH₃) groups on the aniline ring.
¹³C NMR (Expected chemical shifts (δ) in CDCl₃) - ~165 ppm: Carbonyl (C=O) carbon of the amide. - ~140-115 ppm: Aromatic carbons. - ~20 ppm: Methyl (-CH₃) carbons.
IR (Expected absorption bands (ν) in cm⁻¹) - ~3300 cm⁻¹: N-H stretch. - ~3050 cm⁻¹: Aromatic C-H stretch. - ~1650 cm⁻¹: Amide I band (C=O stretch).[10] - ~1530 cm⁻¹: Amide II band (N-H bend and C-N stretch).

Note: Actual spectral data may vary slightly based on solvent and instrument calibration. It is crucial to compare with a reference standard if available.

References

  • Amide Synthesis. Fisher Scientific. [Link]

  • the preparation of amides. Chemguide. [Link]

  • Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Schotten Baumann Reaction. SATHEE. [Link]

Sources

Technical Support Center: Troubleshooting Impurities in the Synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzamide derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic protocols for higher purity and yield.

The most prevalent and direct method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of 3,4-dimethylaniline with 2-bromobenzoyl chloride.[1][2] While seemingly straightforward, this reaction is susceptible to several side reactions and process-related issues that can introduce impurities. This guide addresses these potential pitfalls in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide
Category 1: Starting Materials and Reaction Setup

Question: I'm setting up the synthesis. What are the most critical precautions to take to prevent impurity formation from the start?

Answer: The success of this acylation hinges on rigorous control of your initial conditions, primarily the exclusion of water. The carbonyl carbon in 2-bromobenzoyl chloride is highly electrophilic and extremely susceptible to nucleophilic attack by water.[3][4]

Causality: Any trace moisture in your solvent, glassware, or even from the atmosphere can lead to the rapid hydrolysis of the 2-bromobenzoyl chloride starting material into 2-bromobenzoic acid.[5] This not only consumes your acylating agent, reducing your potential yield, but also introduces a significant acidic impurity that can complicate purification.

Preventative Measures:

  • Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents dried over appropriate desiccants (e.g., molecular sieves).[3]

  • Dry Glassware: Oven-dry all glassware (at >120°C for at least 4 hours) and allow it to cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen/argon) immediately before use.[3]

  • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[3]

Question: My 3,4-dimethylaniline starting material has a dark reddish-brown color. Can I still use it?

Answer: It is highly inadvisable. The reddish-brown coloration indicates oxidation of the aniline.[6] Primary arylamines are prone to air oxidation, which forms highly colored, complex polymeric impurities.[7]

Causality: Using oxidized 3,4-dimethylaniline will introduce these colored impurities directly into your reaction mixture. These impurities are often difficult to remove from the final product, resulting in an off-white or colored solid instead of the desired pure white product. This can interfere with downstream applications and analytical characterization.

Recommended Action:

  • Purify Before Use: Purify the 3,4-dimethylaniline, for instance, by distillation under reduced pressure.

  • Source Fresh Reagent: If purification is not feasible, use a fresh, unopened bottle of the reagent, which should be a white or off-white solid.[6]

  • Proper Storage: Store anilines under an inert atmosphere, protected from light, to minimize oxidation.

Category 2: Common Impurities and Their Identification

Question: My reaction is complete, but my crude product analysis (HPLC/LC-MS) shows multiple peaks. What are the most common impurities I should expect?

Answer: Based on the standard synthetic route, the impurities can be logically grouped into three categories: unreacted starting materials, side-reaction products, and degradation products. Below is a summary of the most common species to look for.

Data Presentation:

Impurity Name Source / Formation Pathway Typical Analytical Signature
3,4-Dimethylaniline Unreacted Starting MaterialPeak corresponding to its molecular weight in LC-MS; characteristic signals in ¹H NMR.
2-Bromobenzoyl chloride Unreacted Starting Material (less common post-workup)Highly reactive; primarily observed as its hydrolysis product in analysis.
2-Bromobenzoic acid Hydrolysis of 2-bromobenzoyl chloride by trace water.[4][8]Peak corresponding to its molecular weight in LC-MS; can be confirmed by a basic wash removing the impurity.
N,N'-(carbonyl)bis(3,4-dimethylaniline) Reaction of 3,4-dimethylaniline with phosgene impurities or degradation of solvents.Higher molecular weight peak in LC-MS.
Di-(2-bromobenzoyl)-3,4-dimethylaniline Diacylation of the product or starting amine.[9][10]A significantly higher molecular weight peak in LC-MS, corresponding to the addition of another 2-bromobenzoyl group.
Triethylammonium chloride Byproduct from the base (triethylamine) neutralizing HCl.Highly water-soluble; should be removed during aqueous workup.

Visualization:

G SM1 2-Bromobenzoyl Chloride H2O Trace H2O SM1->H2O Product This compound (Desired Product) SM1->Product Acylation Imp2 Diacylation Product (Side-Reaction Impurity) SM1->Imp2 Second Acylation Imp3 Unreacted Starting Materials SM1->Imp3 SM2 3,4-Dimethylaniline SM2->Product SM2->Imp3 Base Base (e.g., Et3N) Base->Product HCl Scavenger Imp1 2-Bromobenzoic Acid (Hydrolysis Impurity) H2O->Imp1 Hydrolysis Product->SM1

Caption: Synthetic pathway and common impurity formation routes.

Category 3: Troubleshooting and Purification

Question: I have a significant amount of 2-bromobenzoic acid in my crude product. How did this happen and how can I remove it?

Answer: This is the most common impurity and, as previously mentioned, arises from the hydrolysis of 2-bromobenzoyl chloride.[3] This can happen if your starting acyl chloride was already partially hydrolyzed or if moisture was introduced during the reaction.

Troubleshooting & Removal Protocol: The key to removing this acidic impurity is a liquid-liquid extraction using a mild aqueous base. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving your neutral amide product in the organic layer.[5]

Experimental Protocol: Basic Aqueous Workup

  • Dissolution: After the reaction is complete, dissolve the reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). You will likely observe gas (CO₂) evolution as the acid is neutralized.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the acidic impurity.

Question: My yield is low, and I suspect diacylation. How can I confirm this and prevent it?

Answer: Diacylation occurs when a second molecule of 2-bromobenzoyl chloride reacts with the nitrogen atom of the newly formed amide product.[9] This is more likely under harsh conditions or if a large excess of the acyl chloride is used.

Confirmation:

  • LC-MS Analysis: Look for a mass peak corresponding to [M + 199.05], where M is the mass of your desired product. This corresponds to the addition of a C₇H₄BrO fragment (the 2-bromobenzoyl group).

  • NMR Spectroscopy: The ¹H NMR spectrum of the diacyl impurity would lack the N-H proton signal, and the aromatic signals would be more complex.

Prevention Strategies:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05 - 1.1 equivalents) of 2-bromobenzoyl chloride.

  • Controlled Addition: Add the 2-bromobenzoyl chloride solution slowly to the solution of 3,4-dimethylaniline at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.[3]

  • Choice of Base: Use a non-nucleophilic base like triethylamine or pyridine. The base's role is solely to scavenge the HCl byproduct.[]

Question: What is the best general-purpose method for purifying the final product to high purity (>99%)?

Answer: Recrystallization is the most effective and common method for purifying the final solid product.[5][12] The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or toluene/heptane) to find a suitable system.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymeric material), perform a hot filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, you can place the flask in an ice bath to maximize the recovery of the crystalline product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature, to remove all traces of solvent.

Visualization:

G start Crude Product analysis Analyze by HPLC/TLC start->analysis check_acid Acidic Impurity (2-Bromobenzoic Acid) Present? analysis->check_acid check_purity Purity > 95%? recrystallize Recrystallize from Suitable Solvent check_purity->recrystallize No final_product Pure Product (>99%) check_purity->final_product Yes check_acid->check_purity No base_wash Perform Basic Aqueous Wash (e.g., NaHCO3) check_acid->base_wash Yes base_wash->analysis recrystallize->final_product

Sources

Technical Support Center: Synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. Our goal is to provide actionable, expert-driven advice to help you optimize your reaction, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My final product yield is consistently low. What are the most probable causes?

Low yield is a frequent issue stemming from several potential sources. The primary culprits are typically the hydrolysis of the starting acyl chloride, incomplete reaction, or loss of product during the aqueous workup and purification.

  • Hydrolysis of 2-Bromobenzoyl Chloride: 2-Bromobenzoyl chloride is highly reactive and susceptible to hydrolysis, even from atmospheric moisture.[1][2] This side reaction consumes the acyl chloride, converting it into the unreactive 2-bromobenzoic acid. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incomplete Reaction: The nucleophilicity of 3,4-dimethylaniline can be reduced by protonation. The reaction itself generates HCl, which can protonate the starting amine, rendering it inactive.[3] It is crucial to use a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize this acid and drive the reaction to completion.[4][5][6]

  • Product Loss During Workup: The desired amide product has some solubility in common organic solvents. Excessive washing or using large volumes of solvent during extraction and recrystallization can lead to significant product loss.

Q2: After purification, my NMR spectrum shows persistent impurities. What are the likely byproducts?

Unexpected signals in your NMR spectrum often point to specific, common side products. Identifying these is the first step to eliminating them.

  • Unreacted Starting Materials: The most common impurities are residual 3,4-dimethylaniline or 2-bromobenzoyl chloride.

  • 2-Bromobenzoic Acid: The presence of a carboxylic acid proton signal (typically >10 ppm) and aromatic signals corresponding to 2-bromobenzoic acid indicates hydrolysis of the acyl chloride.[1][2]

  • Symmetrical Urea: A byproduct formed from the reaction of 3,4-dimethylaniline with phosgene or a phosgene equivalent (which can sometimes be present as an impurity or form in situ under certain conditions).

  • Diacylated Aniline: Although less common for secondary amides, it is possible for a second acylation to occur, though sterics often hinder this.

Q3: How can I effectively remove unreacted 3,4-dimethylaniline from my crude product?

Removing excess amine is a common purification challenge. Since the desired amide product is neutral, an acid wash is highly effective. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic 3,4-dimethylaniline, forming a water-soluble ammonium salt that partitions into the aqueous layer.[7] Be sure to follow with a water or brine wash to remove any residual acid before drying the organic phase.

Q4: Is it better to use an organic base like pyridine or an inorganic base like NaOH?

The choice of base depends on the specific reaction conditions, often referred to as the Schotten-Baumann reaction.[4][8]

  • Aqueous NaOH (Schotten-Baumann Conditions): This involves a two-phase system (e.g., dichloromethane and water).[6][8] The base resides in the aqueous phase, neutralizing the HCl generated at the interface.[8] This method is robust, inexpensive, and effective at driving the reaction to completion.

  • Organic Base (Pyridine or Triethylamine): Using an organic base in an anhydrous organic solvent is also common.[5] The base acts as both an acid scavenger and, in the case of pyridine, a nucleophilic catalyst. This approach is ideal when working with moisture-sensitive substrates where hydrolysis is a major concern.

For this specific synthesis, both methods are viable. If hydrolysis is your primary concern, using an organic base in an anhydrous setup is preferable.

Troubleshooting Guide: Common Problems & Solutions

This table provides a quick reference for diagnosing and solving issues you may encounter during the synthesis.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of 2-Bromobenzoyl Chloride: The acyl chloride has degraded due to moisture.[1]Ensure rigorous anhydrous conditions: oven-dry glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[1]
Inactive 3,4-Dimethylaniline: The amine may be of poor quality or has been protonated by HCl byproduct.Use a fresh, high-purity source of the aniline. Ensure a stoichiometric amount of base is present to neutralize HCl as it forms.[3]
Product is an Oil/Gummy Solid Presence of Impurities: Unreacted starting materials or byproducts can depress the melting point and inhibit crystallization.Purify the crude material via column chromatography. If the issue persists, attempt to induce crystallization by trituration with a non-polar solvent like hexanes.[9]
Multiple Spots on TLC After Reaction Incomplete Reaction: Starting materials are still present.Increase reaction time or gently heat the reaction mixture (monitor for byproduct formation). Ensure the base is active and present in sufficient quantity.
Formation of Byproducts: Side reactions like hydrolysis have occurred.Review the reaction setup to minimize side reactions (e.g., improve anhydrous conditions). Isolate the main product using column chromatography.

Mechanistic Insights & Process Flow

Understanding the reaction pathway and potential deviations is key to mastering the synthesis.

Primary Reaction Pathway: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.[3][5]

Amide Synthesis Reactants 3,4-Dimethylaniline + 2-Bromobenzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product This compound + HCl Intermediate->Product Chloride Elimination Side Reactions AcylChloride 2-Bromobenzoyl Chloride HydrolysisProduct 2-Bromobenzoic Acid AcylChloride->HydrolysisProduct Hydrolysis DesiredProduct Desired Amide Product AcylChloride->DesiredProduct Aminolysis (Desired Reaction) Water H₂O (Moisture) Amine 3,4-Dimethylaniline

Caption: Competing hydrolysis and aminolysis reactions.

Experimental & Purification Workflow

A well-structured workflow ensures efficiency and minimizes product loss.

Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Addition 2. Slow Addition of Acyl Chloride (at 0 °C) Setup->Addition Reaction 3. Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup 4. Aqueous Workup (Dilute HCl wash, then brine) Reaction->Workup Dry 5. Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Purify 7. Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify Characterize 8. Characterize Final Product (NMR, MP, MS) Purify->Characterize

Caption: Recommended experimental and purification workflow.

Key Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol outlines the synthesis using a two-phase system with an inorganic base.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethylaniline (1.0 eq) in dichloromethane (DCM). Add an aqueous solution of sodium hydroxide (10%, ~2.0 eq).

  • Reaction: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Addition: Dissolve 2-bromobenzoyl chloride (1.05 eq) in a small amount of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing: Combine the organic layers and wash with 1M HCl (1x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying the solid crude product.

  • Solvent Selection: Choose a suitable solvent system. A common choice for benzanilides is an ethanol/water or isopropanol/water mixture. The product should be soluble in the hot solvent and sparingly soluble at room temperature or colder.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Filo. (2025, September 26). Write chemical reaction of aniline with benzoyl chloride and write the name of product. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Retrieved from [Link]

  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • YouTube. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important amide coupling reaction. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yields in the synthesis of this compound, typically performed via a Schotten-Baumann reaction, can often be traced back to several key factors:

  • Hydrolysis of the Acyl Chloride: 2-Bromobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture.[1][2] The presence of water in your reaction solvent or on the surface of your glassware will convert the acyl chloride to the unreactive 2-bromobenzoic acid, directly reducing your potential yield.[3]

  • Protonation of the Amine: The reaction between 2-bromobenzoyl chloride and 3,4-dimethylaniline generates one equivalent of hydrochloric acid (HCl).[4] If not neutralized, this acid will protonate the starting amine (3,4-dimethylaniline), rendering it non-nucleophilic and unable to participate in the reaction.[5]

  • Suboptimal Base Stoichiometry: An insufficient amount of base will fail to effectively scavenge the generated HCl, leading to the aforementioned amine protonation.[4][6] Conversely, an excessive concentration of aqueous base can accelerate the competing hydrolysis of the acyl chloride.[7]

  • Poor Mixing in Biphasic Systems: Schotten-Baumann reactions are often run in a two-phase system (e.g., dichloromethane and water).[8] If stirring is not vigorous enough, the interface between the organic and aqueous layers is limited, slowing down the reaction rate as the base in the aqueous phase cannot efficiently neutralize the HCl generated in the organic phase.[7]

Q2: I'm observing a significant amount of a white solid that is not my product. What is this side product and how can I minimize it?

The most common solid, water-insoluble byproduct is likely 2-bromobenzoic acid, resulting from the hydrolysis of the 2-bromobenzoyl chloride starting material.[9] Acyl chlorides are highly electrophilic and react readily with water, which can be introduced from wet solvents, atmospheric moisture, or the aqueous base solution.[1]

Strategies to Minimize Hydrolysis:

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle 2-bromobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Controlled Addition of Base: When using a biphasic system with an aqueous base like NaOH, add the base solution slowly and with vigorous stirring.[7] This minimizes the time the acyl chloride is exposed to a high concentration of water.[10]

  • Alternative Base/Solvent Systems: Consider using an organic base, such as pyridine or triethylamine, in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11] This completely eliminates water from the initial reaction setup. Pyridine can be particularly effective as it can also act as a nucleophilic catalyst.[5][6]

Workflow & Decision Making for Yield Improvement

To systematically troubleshoot and improve your reaction yield, follow this logical workflow.

Caption: Troubleshooting workflow for optimizing amide synthesis.

Optimized Experimental Protocols

Here are two reliable protocols for the synthesis of this compound, catering to different laboratory setups and preferences.

Protocol 1: Biphasic Schotten-Baumann Conditions

This classic method is robust and uses inexpensive reagents. The key to success is vigorous mixing to overcome the phase-transfer limitations.[8]

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylaniline (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 5 mL per mmol of amine).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 M, 2.0 eq.).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath. Begin vigorous stirring (e.g., >1000 rpm) to emulsify the two layers.

  • Acyl Chloride Addition: Dissolve 2-bromobenzoyl chloride (1.05 eq.) in a minimal amount of DCM. Add this solution dropwise to the rapidly stirring mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, and finally brine.[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified.

Protocol 2: Anhydrous Conditions with an Organic Base

This method avoids the issue of acyl chloride hydrolysis by excluding water entirely. It is often preferred for achieving higher purity in the crude product.[11]

Step-by-Step Methodology:

  • Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3,4-dimethylaniline (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 5 mL per mmol of amine).

  • Base Addition: Add pyridine (1.5 eq.) to the solution.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Acyl Chloride Addition: Dissolve 2-bromobenzoyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirring mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until completion as monitored by TLC).

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove pyridine hydrochloride), saturated aqueous sodium bicarbonate (to remove any traces of acid), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.

Purification Guide

Q3: My crude product is an oil and won't crystallize. How can I purify it?

Obtaining an oily product is a common issue. Here are several techniques to induce crystallization and purify your compound:

  • Recrystallization: This is the most effective method for obtaining high-purity crystalline material. The key is finding a suitable solvent system.[13]

    • Solvent Selection: Good single solvents for N-aryl benzamides are often ethanol or ethyl acetate.[13] Alternatively, a mixed solvent system like ethyl acetate/hexane or ethanol/water can be very effective.[13]

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate). Slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[13]

  • Trituration: If recrystallization fails, try trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (like hexane or diethyl ether) to the oil.[9] Vigorously scratch the flask with a spatula or glass rod. This mechanical action can break up the oil and induce nucleation, often resulting in a fine powder that can be filtered.

  • Column Chromatography: If the product remains an oil or is contaminated with impurities of similar polarity, purification by flash column chromatography is necessary. A common eluent system is a gradient of ethyl acetate in hexane.[14]

Data Summary: Reagent Stoichiometry and Conditions
ParameterProtocol 1 (Biphasic)Protocol 2 (Anhydrous)Rationale
3,4-Dimethylaniline 1.0 eq.1.0 eq.Limiting Reagent
2-Bromobenzoyl Chloride 1.05 eq.1.05 eq.Slight excess ensures full conversion of the amine.
Base NaOH (aq)PyridineNaOH is a strong, inexpensive base. Pyridine acts as a base and catalyst.[5]
Base Stoichiometry 2.0 eq.1.5 eq.At least one equivalent is needed to neutralize HCl.[4] Excess drives the reaction.
Solvent DCM / WaterAnhydrous DCMBiphasic system is common for Schotten-Baumann.[8] Anhydrous prevents hydrolysis.
Temperature 0 °C to RT0 °C to RTInitial cooling controls the exothermic reaction; RT allows completion.

Reaction Mechanism Overview

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.[15]

  • Tetrahedral Intermediate Formation: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Collapse of Intermediate: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl double bond, and the chloride ion is expelled as a good leaving group.

  • Deprotonation: A base removes the proton from the nitrogen atom to yield the final neutral amide product and neutralize the generated HCl.[16]

By understanding these principles and applying the detailed protocols and troubleshooting steps outlined above, you will be well-equipped to improve the yield and purity of your this compound synthesis.

References

  • Save My Exams. (2024). Relative Ease of Hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. (n.d.). Retrieved from [Link]

  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • Reddit. (2022, March 24). Amide coupling help. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubMed Central. (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Retrieved from [Link]

  • MDPI. (n.d.). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. Retrieved from [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 2-bromo-N-(3,4-dimethylphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common challenges encountered during the synthesis and subsequent reactions of this important chemical intermediate. The following question-and-answer format directly addresses specific issues to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Question 1: I am experiencing low to no yield in the synthesis of this compound. What are the likely causes and how can I resolve them?

Low yields in the formation of this amide can stem from several factors, primarily related to the chosen synthetic route. The two most common methods are direct amidation of a 2-bromobenzoic acid derivative and a palladium-catalyzed cross-coupling reaction.

Route 1: Amide Coupling of 2-Bromobenzoic Acid and 3,4-Dimethylaniline

This route involves the formation of an amide bond between 2-bromobenzoic acid and 3,4-dimethylaniline, often using a coupling reagent.

  • Incomplete Carboxylic Acid Activation: For the amine to react, the carboxylic acid must first be activated. If you are using coupling reagents like HATU or DCC, ensure they are fresh and used in sufficient stoichiometric amounts (typically 1.0-1.5 equivalents).[1][2] Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve efficiency.[1]

  • Amine Deactivation: 3,4-Dimethylaniline can be protonated by 2-bromobenzoic acid, forming a salt and rendering the amine non-nucleophilic.[1][3] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the reaction mixture and free the amine.[1]

  • Steric Hindrance: The ortho-bromo group on the benzoic acid and the methyl groups on the aniline can create steric hindrance, slowing down the reaction.[1] In such cases, extending the reaction time and moderately increasing the temperature might be necessary.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Always use anhydrous solvents (like DMF or DCM) and reagents.[1]

Troubleshooting Workflow for Amide Coupling

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

Route 2: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction is a highly effective method for forming the C-N bond.[4][5]

  • Catalyst System Inefficiency: The choice of palladium precursor, ligand, and base is critical and interdependent.[6][7] For aryl bromides like 2-bromobenzamide, a variety of ligands can be effective. Sterically hindered phosphine ligands have shown remarkable activity.[5]

  • Side Reactions: Undesirable side reactions can significantly lower the yield of your desired product. One common side reaction is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen.[6] Another possibility is the homocoupling of the aryl halide.[6] Optimizing the ligand and reaction conditions can minimize these side reactions.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, but they can be incompatible with other functional groups.[8] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[6][8] The physical properties of the base, such as particle size, can also affect the reaction rate.[8]

  • Solvent Choice: Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are frequently used.[8] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[8]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Synthesis of this compound

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ or a pre-catalystReadily available and effective.[6][7]
Ligand Xantphos or a Buchwald ligand (e.g., JohnPhos, BrettPhos)Effective for coupling with primary amines.[6][9]
Base Cs₂CO₃ or K₃PO₄Good solubility and functional group tolerance.[6][8]
Solvent Toluene or DioxaneAnhydrous and compatible with the catalytic system.[6][8]
Temperature 80-110 °CTypical range for these couplings.[6][8]

Question 2: My reaction is complete, but I am struggling to purify the this compound product. What purification strategies are most effective?

Purification can be challenging, especially if side products with similar polarities are present.

  • Column Chromatography: This is a highly versatile method for separating compounds with similar polarities.[10] A gradient elution with a hexane/ethyl acetate system is often a good starting point.

  • Recrystallization: If your product is a solid, recrystallization can be a cost-effective and scalable purification method.[10] Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Trituration: If the product is an oil that is difficult to crystallize, trituration with a non-polar solvent like hexane can sometimes induce crystallization.[6]

Reactions of this compound

Question 3: I am using this compound in a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira) and observing low conversion. What should I investigate?

The reactivity of the aryl bromide in your starting material is key to the success of subsequent cross-coupling reactions.

  • Catalyst and Ligand Choice: The optimal catalyst system can vary significantly between different types of cross-coupling reactions. Ensure that the palladium precursor and ligand are appropriate for the specific transformation you are attempting. For example, ligands effective for Suzuki couplings may differ from those best suited for Sonogashira reactions.

  • Reaction Conditions: Factors such as the base, solvent, and temperature must be optimized for the specific cross-coupling reaction. What worked for the initial amide synthesis may not be ideal for the subsequent step.

  • Purity of Starting Material: Impurities in your this compound can poison the catalyst and inhibit the reaction. Ensure your starting material is of high purity before proceeding.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Under an inert atmosphere (e.g., argon), add the 2-bromobenzamide (1.0 mmol), 3,4-dimethylaniline (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) to a dry reaction flask.[6]

  • Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL).[6]

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[2][6]

  • Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.[6]

Troubleshooting Subsequent Cross-Coupling Reactions

Caption: A logical guide to troubleshooting subsequent cross-coupling reactions.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. [Link]

  • Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. (2020, December 23). ACS Publications. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]

  • (Top) Generalised scheme of the amide coupling used to investigate... (n.d.). ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). D-Scholarship@Pitt. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]

  • Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. (n.d.). ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Amides. (n.d.). Jack Westin. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]

  • amide coupling help. (2022, March 24). Reddit. [Link]

  • Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. (n.d.). PubMed Central. [Link]

  • the preparation of amides. (n.d.). Chemguide. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (n.d.). MDPI. [Link]

  • Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). ChemSigma. [Link]

  • The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-. (n.d.).
  • Study on the hydrolysis of 2-chlorobenzamide. (n.d.). PubMed. [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. (2021, November). ResearchGate. [Link]

Sources

Technical Support Center: Recrystallization of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-bromo-N-(3,4-dimethylphenyl)benzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound through recrystallization. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the purification process.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][3] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) and are subsequently removed by filtration.[3]

The molecular structure of this compound—featuring a polar amide group and nonpolar aromatic rings—suggests that a solvent of intermediate polarity or a mixed-solvent system will be most effective for its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What is the best starting solvent for the recrystallization of this compound?

Answer: There is no single "best" solvent without experimental validation, as the optimal choice depends on the specific impurities present in your crude material. However, based on the compound's structure (a moderately polar N-aryl benzamide), the most promising candidates are polar protic solvents, polar aprotic solvents, or a mixed-solvent system.

A logical starting point is to screen a range of solvents with varying polarities. For N-aryl benzamides, common and effective solvents to begin with include:

  • Single Solvents:

    • Ethanol: Often a good choice for amides, as it can engage in hydrogen bonding. It is highly likely to dissolve the compound when hot.[4][5]

    • Ethyl Acetate: A moderately polar solvent that can be effective.[4]

    • Isopropanol or Acetone: These solvents offer different polarity and boiling points and are worth screening.

  • Mixed-Solvent Systems:

    • A mixed-solvent system is often highly effective for compounds like this.[4] You dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheating to clarify and then allowing it to cool slowly can produce excellent crystals.[4]

    • Ethanol/Water: Dissolve in hot ethanol, add hot water dropwise.

    • Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate, add hexane dropwise.[4]

    • Dichloromethane/Hexane: Dissolve in dichloromethane at room temperature, and add hexane.

Question 2: How do I perform an efficient solvent screening experiment?

Answer: A systematic, small-scale approach is the most efficient way to identify the ideal recrystallization solvent.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, hexane, water) dropwise, vortexing after each addition. Observe the solubility at room temperature. An ideal solvent will not readily dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, place the tube in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Data Presentation: Solvent Screening Observations

Solvent SystemSolubility at Room TempSolubility at Boiling PointCrystal Formation upon CoolingNotes
EthanolSparingly SolubleSolubleGood crystal formationA promising single solvent.[4]
Ethyl AcetateSolubleVery SolublePoor recovery, little crystal formationToo soluble; better as the "good" solvent in a mixed pair.[4]
HexaneInsolubleSparingly SolubleMay work, but likely needs a co-solventA good candidate for an "anti-solvent".[4]
WaterInsolubleInsolubleNot a suitable single solvent.[4][5]Can be used as an anti-solvent with a miscible organic solvent like ethanol.
Ethanol/Water--Potentially ExcellentA common and effective mixture for amides.
Ethyl Acetate/Hexane--Potentially ExcellentBalances polarity well for purification.[4]
Question 3: My product "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] This is a common issue when the boiling point of the solvent is too high or the solution is too concentrated.

Troubleshooting Flowchart for "Oiling Out"

G start Product has 'Oiled Out' q1 Is the oil fully miscible with the hot solvent? start->q1 a1_yes Add more hot solvent until the oil dissolves completely. q1->a1_yes Yes a1_no The solvent is unsuitable. The compound is melting, not dissolving. Choose a solvent with a lower boiling point. q1->a1_no No reheat Reheat the solution to ensure clarity. a1_yes->reheat cool_slow Allow the solution to cool much more slowly. Insulate the flask. reheat->cool_slow end Pure crystals should form. cool_slow->end

Caption: Decision workflow for troubleshooting oiling out during recrystallization.

Corrective Actions:

  • Increase Solvent Volume: Add more of the hot solvent to fully dissolve the oil and lower the saturation point.[4]

  • Reduce Cooling Rate: Cool the solution much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss. Slow cooling is critical for forming a proper crystal lattice.[1]

  • Change Solvents: If the issue persists, your compound's melting point may be lower than the solvent's boiling point. Select a solvent with a lower boiling point.

Question 4: No crystals have formed after cooling the solution in an ice bath. What are my next steps?

Answer: If crystals do not form, the solution is likely not sufficiently saturated, or the nucleation process has not initiated.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" acts as a template for further crystallization.[1]

  • Increase Concentration: Gently heat the solution to boil off a portion of the solvent. This will increase the concentration of the solute. Allow it to cool slowly again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent (a liquid in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then reheat to clarify and cool slowly.

Question 5: My recrystallized product still shows impurities by TLC or NMR. What should I do?

Answer: While recrystallization is powerful, it may not remove all impurities, especially if they are structurally similar to your target compound and have comparable solubility profiles.

Strategies for Improving Purity:

  • Second Recrystallization: A second recrystallization in the same or a different solvent system can often remove residual impurities.

  • Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Alternative Purification: If recrystallization fails to provide the desired purity, an alternative method like column chromatography is recommended. For N-aryl benzamides, a common and effective eluent system is a mixture of hexane and ethyl acetate on a silica gel column.[4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your compound.[4]

References

  • Technical Support Center: Purification of Crude 2-Bromo-N-phenylbenzamide. (2025). Benchchem.
  • Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystalliz
  • Recrystallization. (2020). Prof Dave Explains, YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization and Crystallization. University of California, Irvine, Department of Chemistry.
  • Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. (2019). ResearchGate. [Link]

Sources

Preventing hydrolysis of 2-bromobenzoyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromobenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing hydrolysis to ensure the success of your experiments.

Introduction: The Challenge of Reactivity

2-Bromobenzoyl chloride is an acyl chloride, a class of compounds characterized by a carbonyl carbon that is highly susceptible to nucleophilic attack.[1] This high reactivity is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon significantly electrophilic.[2][3] While this property makes it an excellent acylating agent, it also renders it extremely sensitive to hydrolysis, even by trace amounts of water from the atmosphere or contaminated solvents.[2] Uncontrolled hydrolysis leads to the formation of 2-bromobenzoic acid, which can result in low product yields, complex purification profiles, and compromised experimental outcomes.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is 2-bromobenzoyl chloride so susceptible to hydrolysis?

A1: The carbonyl carbon in 2-bromobenzoyl chloride is highly electrophilic due to the inductive effect of the adjacent chlorine and oxygen atoms. Water, acting as a nucleophile, readily attacks this carbon. The chloride ion is an excellent leaving group, facilitating a rapid and often exothermic reaction to form the more stable 2-bromobenzoic acid and hydrochloric acid (HCl).[3][5]

Q2: What are the immediate visual signs that my 2-bromobenzoyl chloride has been exposed to moisture?

A2: A common sign of hydrolysis is the fuming of the compound when exposed to air.[3] This is the result of the reaction with atmospheric moisture, which liberates HCl gas, appearing as white, steamy fumes.[3] If the hydrolysis occurs within a non-polar organic solvent where 2-bromobenzoic acid has low solubility, you may observe the formation of a white precipitate.[3][4]

Q3: How should I properly store 2-bromobenzoyl chloride to maintain its integrity?

A3: To minimize degradation, 2-bromobenzoyl chloride must be stored under strict anhydrous conditions.[4] It should be kept in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon, in a cool, dark, and dry environment.[4] A desiccator or a glovebox provides an ideal storage solution.[4] It is also good practice to aliquot the reagent into smaller, single-use quantities to prevent repeated exposure of the main stock to the atmosphere.

Q4: Can I use 2-bromobenzoyl chloride that shows signs of hydrolysis?

A4: It is strongly advised against using partially hydrolyzed 2-bromobenzoyl chloride. The presence of 2-bromobenzoic acid as an impurity will affect your reaction stoichiometry and can lead to unwanted side reactions, complicating the purification of your target molecule.[3] Before use, especially if the reagent has been stored for a prolonged period, its purity should be re-assessed.[4]

Troubleshooting Guide: Low Yields and Unexpected Byproducts

This guide addresses common issues encountered during reactions with 2-bromobenzoyl chloride, with a focus on tracing problems back to potential hydrolysis.

Issue 1: Low or No Yield of the Desired Product

If you are experiencing a low yield, it is highly probable that the 2-bromobenzoyl chloride was consumed by a side reaction, most commonly hydrolysis.

G A Start: Low Product Yield B Was the reaction performed under strict anhydrous conditions? A->B C Was the solvent aprotic and certified anhydrous (e.g., THF, DCM)? B->C Yes E Primary Cause: Hydrolysis due to atmospheric moisture or wet glassware. B->E No D Was the 2-bromobenzoyl chloride fresh or recently verified for purity? C->D Yes F Primary Cause: Reaction with protic solvent. C->F No G Primary Cause: Degraded starting material. D->G No K Re-evaluate other reaction parameters (temperature, stoichiometry, reaction time). D->K Yes H Solution: Redo the experiment using an inert atmosphere and oven-dried glassware. E->H I Solution: Switch to an anhydrous, aprotic solvent. F->I J Solution: Use a fresh bottle of 2-bromobenzoyl chloride or purify the existing stock. G->J

Caption: A troubleshooting workflow for diagnosing the cause of low product yield.

Issue 2: Presence of 2-Bromobenzoic Acid in Product Analysis (TLC, LC-MS, NMR)

The detection of 2-bromobenzoic acid in your crude or purified product is a direct indication of hydrolysis.

Probable Cause Preventative Measures
Contaminated Solvents/Reagents Use only freshly opened bottles of anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Ensure all other reagents, including your nucleophile and any base used, are thoroughly dry.[2]
Inadequate Glassware Preparation Oven-dry all glassware at a minimum of 120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.[2][6]
Exposure to Atmospheric Moisture Conduct the entire experiment under a positive pressure of an inert gas such as nitrogen or argon.[7][8][9] Use techniques like Schlenk lines or a glovebox for handling and transferring the acyl chloride.[8][9]
Improper Quenching If the reaction work-up involves an aqueous quench, ensure the reaction has gone to completion and is sufficiently cooled before adding water to avoid hydrolysis of any remaining starting material.

Experimental Protocols: Ensuring Anhydrous Conditions

Success in using 2-bromobenzoyl chloride hinges on the rigorous exclusion of water. The following protocol outlines a general framework for performing a reaction under anhydrous conditions.

Protocol 1: General Procedure for Acylation under an Inert Atmosphere
  • Glassware Preparation:

    • Place all necessary glassware (e.g., round-bottom flask, addition funnel, condenser, magnetic stir bar) in an oven at >120°C for at least 4 hours.[2]

    • Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[2] This can be achieved using a gas manifold (Schlenk line) or a balloon filled with inert gas.[10]

  • Reagent and Solvent Preparation:

    • Use a new, sealed bottle of anhydrous solvent (e.g., THF, DCM, acetonitrile).[1][2]

    • Ensure your nucleophile is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it over molecular sieves.[2]

  • Reaction Setup:

    • In the reaction flask, dissolve your nucleophile and, if required, a non-nucleophilic base (e.g., triethylamine, pyridine) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to the desired temperature (often 0°C) using an ice bath to control the exothermic reaction.[2]

    • In a separate, dry flask, dissolve the 2-bromobenzoyl chloride in the anhydrous solvent.

  • Execution and Monitoring:

    • Using a dry syringe or an addition funnel, slowly add the 2-bromobenzoyl chloride solution to the stirred solution of the nucleophile over 30-60 minutes.[2]

    • Maintain the reaction temperature during the addition.

    • Monitor the reaction's progress using an appropriate analytical technique, such as TLC or LC-MS.

Visualization of the Hydrolysis Pathway and Prevention Strategy

The following diagram illustrates the undesired hydrolysis reaction and the key preventative measures to ensure the desired acylation reaction proceeds.

G cluster_0 Undesired Hydrolysis Pathway cluster_1 Desired Acylation Pathway cluster_2 Prevention Strategy A 2-Bromobenzoyl Chloride C 2-Bromobenzoic Acid (Byproduct) A->C Nucleophilic Attack B H₂O (Water) B->C D 2-Bromobenzoyl Chloride F Acylated Product (Desired) D->F Nucleophilic Attack E Nucleophile (Nu-H) E->F G Anhydrous Solvents J Exclusion of Moisture H Inert Atmosphere (N₂ or Ar) I Oven-Dried Glassware J->D Protects

Caption: The competition between hydrolysis and the desired acylation, and the key preventative measures.

By adhering to these stringent anhydrous techniques, you can effectively prevent the hydrolysis of 2-bromobenzoyl chloride, leading to more successful and reproducible synthetic outcomes.

References

  • Inert atmosphere methods | Laboratory techniques - Biocyclopedia. (n.d.). Biocyclopedia.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Molecular Inorganic Chemistry.
  • Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents - Benchchem. (n.d.). Benchchem.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews. (2013, May 7). ChemistryViews.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Chemistry LibreTexts.
  • A Technical Guide to the Solubility of 2-Amino-5-bromobenzoyl Chloride in Common Organic Solvents - Benchchem. (n.d.). Benchchem.
  • Inert Atmosphere - YouTube. (2022, February 1). YouTube.
  • Removal of impurities from 2-Amino-5-bromobenzoyl chloride - Benchchem. (n.d.). Benchchem.
  • Methods to prevent the hydrolysis of acyl chlorides in synthesis - Benchchem. (n.d.). Benchchem.
  • Acid chlorides | Organic Chemistry II Class Notes - Fiveable. (n.d.). Fiveable.
  • Acyl chlorides stability - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, October 26). Sciencemadness Discussion Board.

Sources

Technical Support Center: Work-up Procedure for 2-bromo-N-(3,4-dimethylphenyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-N-(3,4-dimethylphenyl)benzamide. A successful synthesis is critically dependent on a robust and well-executed work-up and purification strategy. This guide provides in-depth, field-proven insights into the post-reaction processing of this important benzamide derivative, structured to address common challenges encountered in a research setting.

Section 1: Troubleshooting Guide

This section addresses the most common issues researchers face during the work-up procedure in a direct question-and-answer format.

Problem 1: I have a low or non-existent yield of my product after the aqueous work-up.

  • Potential Cause 1: Incomplete Reaction. Before initiating work-up, it is crucial to confirm the consumption of starting materials, typically via Thin Layer Chromatography (TLC). If the reaction has not gone to completion, the work-up will naturally result in a low yield of the desired product.

  • Potential Cause 2: Product Loss During Acid/Base Washes. this compound is a neutral amide and should remain in the organic layer during standard acid and base extractions. However, extreme pH conditions or prolonged exposure to strong acids or bases can potentially lead to amide hydrolysis, although this is generally slow at room temperature. More commonly, insufficient extraction of the organic layer can leave the product behind in the aqueous phase.

  • Solution Strategy:

    • Confirm Reaction Completion: Before quenching, run a TLC of your reaction mixture against the starting materials (2-bromobenzoic acid/acyl chloride and 3,4-dimethylaniline).

    • Optimize Extractions: When performing aqueous washes, ensure vigorous mixing in the separatory funnel to maximize surface area between the phases. Allow adequate time for the layers to fully separate. After draining the aqueous layer, perform at least two to three extractions with your organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[1]

    • Check pH: Ensure your basic wash (e.g., with NaHCO₃) is indeed basic (pH > 8) to remove acidic impurities, and your acidic wash (e.g., with 1M HCl) is acidic (pH < 2) to remove basic impurities. Use pH paper to check the aqueous layer after each wash.

Problem 2: My crude product is an oil and will not solidify for purification.

  • Potential Cause 1: Residual Solvent. The most common reason for a product "oiling out" is the presence of residual organic solvent (e.g., DCM, THF, Ethyl Acetate) from the work-up.

  • Potential Cause 2: Impurities. The presence of unreacted starting materials or byproducts can act as an impurity, depressing the melting point of the final product and preventing crystallization.[2]

  • Solution Strategy:

    • Thoroughly Remove Solvent: After concentrating the organic layers, place the flask under high vacuum for an extended period (1-2 hours) to remove all traces of solvent. Gentle heating (e.g., a 40 °C water bath) can aid this process.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or petroleum ether) to the oil.[3] Vigorously scratch the inside of the flask with a glass rod or spatula. This can provide nucleation sites for crystal growth.[2]

    • Purify via Chromatography: If the product remains an oil, purification via flash column chromatography is the most effective next step to separate the desired amide from impurities that may be inhibiting crystallization.

Problem 3: My purified product is contaminated with starting materials (2-bromobenzoic acid or 3,4-dimethylaniline).

  • Potential Cause: Inefficient Liquid-Liquid Extraction. This is the primary reason for starting material contamination. The purpose of the acidic and basic washes is to convert these impurities into their respective water-soluble salts, which are then extracted into the aqueous layer.

  • Solution Strategy:

    • Acid Wash for Aniline Removal: To remove unreacted 3,4-dimethylaniline, wash the organic layer with a dilute acid such as 1M HCl.[4] The amine will be protonated to form the corresponding ammonium salt (3,4-dimethylanilinium chloride), which is highly soluble in the aqueous layer.[3][4]

    • Base Wash for Carboxylic Acid Removal: To remove unreacted 2-bromobenzoic acid, wash the organic layer with a dilute base like 1M NaHCO₃ or Na₂CO₃ solution.[5][6] The carboxylic acid is deprotonated to form its sodium salt, which partitions into the aqueous phase.

    • Verify with TLC: After performing the washes, spot a TLC plate with your organic layer to ensure the absence of starting material spots before proceeding to drying and concentration.

Problem 4: A persistent emulsion has formed during the extraction process.

  • Potential Cause: Emulsions are common when the densities of the organic and aqueous layers are similar or when surfactant-like impurities are present.[7] Overly vigorous shaking of the separatory funnel is a frequent cause.[7]

  • Solution Strategy:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[7] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[7]

    • Filtration: For stubborn emulsions, you can pass the entire mixture through a pad of Celite or glass wool in a funnel to help disrupt the fine droplets.[7]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the liquid-liquid extraction? A: A water-immiscible organic solvent in which the amide product is highly soluble is ideal. Ethyl acetate (EtOAc) and dichloromethane (DCM) are excellent choices. DCM is denser than water, so it will form the bottom layer, while EtOAc is less dense and will be the top layer.

Q2: Why is a sodium bicarbonate (NaHCO₃) wash preferred over a stronger base like sodium hydroxide (NaOH)? A: Sodium bicarbonate is a weak base, sufficient to deprotonate the unreacted carboxylic acid impurity.[9] Using a strong base like NaOH increases the risk of hydrolyzing the desired amide product back to the carboxylic acid and amine, especially with prolonged exposure, which would lower the final yield.

Q3: How can I confirm the purity of my final product? A: The purity of the final solid product should be assessed by taking a melting point. A sharp melting point range that is close to the literature value indicates high purity. Further characterization and confirmation of the structure should be done using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Q4: My final product has a slight color. How can I decolorize it? A: Minor colored impurities can often be removed during recrystallization. Adding a small amount of activated charcoal to the hot solution before the filtration step can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product. The charcoal is then removed by hot filtration before allowing the solution to cool.

Section 3: Standardized Work-up & Purification Protocol

This section provides a reliable, step-by-step procedure for the work-up and purification of this compound following its synthesis, typically from 2-bromobenzoyl chloride and 3,4-dimethylaniline under Schotten-Baumann conditions.[10][11][12]

Step-by-Step Work-up Methodology
  • Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing deionized water while stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL for a ~10 mmol scale reaction). Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with 1M HCl (2 x 30 mL) to remove any unreacted 3,4-dimethylaniline.[4]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) to neutralize any remaining acid and remove unreacted 2-bromobenzoic acid.[5]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 30 mL) to remove residual water and help break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Work-up Procedure Workflow

Workup_Flowchart A Crude Reaction Mixture B Quench with H₂O & Transfer to Separatory Funnel A->B C Extract with Ethyl Acetate B->C D Combined Organic Layers C->D E Wash with 1M HCl(aq) (Removes Amine) D->E F Wash with sat. NaHCO₃(aq) (Removes Carboxylic Acid) E->F Waste1 Aqueous Layer (Anilinium Salt) E->Waste1 G Wash with Brine F->G Waste2 Aqueous Layer (Carboxylate Salt) F->Waste2 H Dry over Na₂SO₄ G->H Waste3 Aqueous Brine G->Waste3 I Filter & Concentrate (Rotary Evaporation) H->I J Crude Solid Product I->J K Purify via Recrystallization J->K L Pure Crystalline Product K->L

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-N-(3,4-dimethylphenyl)benzamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Versatile Pharmacophore

In the landscape of medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that consistently demonstrates a remarkable capacity for binding to a diverse array of biological targets. This versatility has established benzamide derivatives as crucial components in numerous pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1] This guide focuses on a specific lead compound, 2-bromo-N-(3,4-dimethylphenyl)benzamide , and its analogues. By systematically dissecting the structural modifications of this core molecule, we aim to elucidate the critical relationships between chemical structure and biological function.

Our analysis will provide researchers, scientists, and drug development professionals with a comparative overview of the antimicrobial, antifungal, and cytotoxic activities of these compounds. We will delve into the quantitative data derived from experimental assays, explore the underlying structure-activity relationships (SAR), and provide detailed protocols to ensure the reproducibility and validation of these findings.

Core Compound Analysis: this compound

The lead compound, this compound, serves as our foundational structure. Its key features include:

  • A Benzoyl Ring: Substituted with a bromine atom at the ortho-position. Halogenation is a common strategy in drug design known to modulate lipophilicity, metabolic stability, and binding interactions.[2]

  • An Amide Linker: This provides structural rigidity and potential for hydrogen bonding, which is crucial for receptor interaction.

  • An N-phenyl Ring: Substituted with two methyl groups at the 3 and 4 positions. These alkyl groups increase lipophilicity, which can enhance membrane permeability and cellular uptake.

Understanding how modifications to these three regions impact biological efficacy is the central objective of this guide.

Comparative Biological Activity of Analogues

The true potential of a lead compound is unlocked through the synthesis and evaluation of its analogues. Below, we compare the performance of various derivatives across key biological assays.

Antimicrobial and Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[3] Benzamide derivatives have shown considerable promise in this area.[4] Studies on N-aryl benzamides reveal that substitutions on both aromatic rings significantly influence their activity spectrum and potency.

Key Structure-Activity Relationship (SAR) Insights:

  • Gram-Positive vs. Gram-Negative: Many N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity primarily against Gram-positive bacteria, such as Staphylococcus aureus, with minimal to no inhibition of Gram-negative strains.[3][5] This suggests that the outer membrane of Gram-negative bacteria may present a permeability barrier that these compounds struggle to overcome.

  • Substituent Effects: The presence of a hydroxyl group on the benzoyl ring, as seen in N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, appears to be favorable for antibacterial activity against Gram-positive organisms.[3]

Table 1: Comparative Antibacterial Activity of Benzamide Analogues

Compound IDModification from LeadTarget OrganismAssayResult (MIC)Reference
Analogue AN-(2-bromo-phenyl)-2-hydroxy-benzamideS. aureus (Gram+)Broth Microdilution2.5–5.0 mg/mL[3][6]
Analogue BNovel Benzamidine AnaloguesPeriodontitis PathogensMicro Broth Dilution31.25–125 µg/mL[7]
Analogue CN-Benzamide Derivative (5a)B. subtilis (Gram+)Microdilution6.25 µg/mL[4]
Analogue DN-Benzamide Derivative (5a)E. coli (Gram-)Microdilution3.12 µg/mL[4]
Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. Benzamide analogues have emerged as a promising class of antifungal agents.

Key Structure-Activity Relationship (SAR) Insights:

  • Halogenation is Key: A preliminary SAR analysis of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives demonstrated that the presence of fluorine (F) or chlorine (Cl) on the benzene ring markedly improved antifungal activity.[8]

  • Detrimental Groups: Conversely, the introduction of a 4-methoxy (-OMe) or trifluoromethyl (-CF3) group tended to decrease antifungal efficacy to varying degrees.[8]

  • Heterocyclic Moieties: The incorporation of a triazole moiety has been a successful strategy, leading to compounds with broad-spectrum antifungal activity, in some cases superior to commercial fungicides like myclobutanil.[8] Some benzamidine derivatives carrying a 1,2,3-triazole moiety showed excellent in vivo efficacy against plant pathogens like C. lagenarium, even when their in vitro activity was weak.[9]

Table 2: Comparative Antifungal Activity of Benzamide Analogues

Compound IDModification from LeadTarget OrganismAssayResult (EC50)Reference
Analogue E (6h)Benzamide with Triazole MoietyAlternaria alternataMycelial Growth1.77 µg/mL[8]
Analogue F (6k)Benzamide with Triazole MoietyBroad SpectrumMycelial Growth0.98–6.71 µg/mL[8]
Analogue GN-phenylbenzamide with trifluoromethylpyrimidineBotryosphaeria dothidea% Inhibition (50µg/mL)98.5%[10]
Analogue HN-phenylbenzamide with trifluoromethylpyrimidineBotrytis cinerea% Inhibition (50µg/mL)98.5%[10]
Analogue I (3c)N-phenyl-2-(trifluoromethyl)benzamidePythium aphanidermatumMycelial Growth16.75 µg/mL[11]
Anticancer and Cytotoxic Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery. The benzamide scaffold is present in several approved and investigational cancer therapies. Analogues of 2-bromobenzamide are being explored for their cytotoxic potential against various cancer cell lines.

Key Structure-Activity Relationship (SAR) Insights:

  • FGFR1 Inhibition: A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as fibroblast growth factor receptor-1 (FGFR1) inhibitors for non-small cell lung cancer (NSCLC).[12] The most promising compound from this series, C9, induced cell cycle arrest and apoptosis in multiple NSCLC cell lines.[12]

  • Hedgehog Pathway Inhibition: Other novel benzamide derivatives have been shown to be potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is often dysregulated in cancer.[13]

  • Dual-Target Inhibition: A series of N-benzyl-2-fluorobenzamide derivatives were identified as dual-target inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two proteins that synergistically drive malignancy in triple-negative breast cancer.[14]

Table 3: Comparative Cytotoxic Activity of Benzamide Analogues

Compound IDModification from LeadTarget Cell LineAssayResult (IC50)Reference
Analogue J (C9)4-bromo-N-(3,5-dimethoxyphenyl)benzamideNCI-H1581 (NSCLC)Cell Proliferation1.25 µM[12]
Analogue K (10f)Benzamide-sulfone derivativeDaoy (Medulloblastoma)Cell ProliferationPotent Inhibition[13]
Analogue L (38)N-benzyl-2-fluorobenzamideMDA-MB-231 (Breast)Cell Proliferation1.98 µM[14]
Analogue MN-(substituted coumarin-3-yl) benzamideHepG2 (Liver)MTT AssayPotent Activity[15]

Experimental Protocols: A Guide to Self-Validating Methodologies

Scientific integrity demands that experimental findings are reproducible. This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of benzamide analogues, explaining the causality behind key procedural choices.

Protocol 1: General Synthesis of N-Aryl Benzamide Analogues

This protocol describes a common and robust method for creating the core amide bond, reacting a substituted acyl chloride with a substituted aniline.[16]

Workflow Diagram: Synthesis of N-Aryl Benzamides

G cluster_reactants Reactants cluster_process Process cluster_output Output R1 Substituted Acyl Chloride (e.g., 2-Bromobenzoyl chloride) Add Add Acyl Chloride Dropwise (Controls exothermic reaction) R1->Add R2 Substituted Aniline (e.g., 3,4-Dimethylaniline) Mix Combine Aniline, Solvent, and Base R2->Mix Solvent Anhydrous Solvent (e.g., DMF, Water) Solvent->Mix Base Base (Optional) (e.g., Pyridine, Cs2CO3) Base->Mix Mix->Add Stir Stir at Room Temp or Heat (e.g., 2-8 hours) Add->Stir Workup Reaction Workup (Quench, Extract, Wash) Stir->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify Product Final N-Aryl Benzamide Product Purify->Product Analysis Characterization (NMR, MS, FTIR) Product->Analysis

Caption: General workflow for the synthesis of N-Aryl Benzamide analogues.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF). If required, add a base (e.g., pyridine or triethylamine, 1.2 eq) to scavenge the HCl byproduct.

    • Causality: Using an anhydrous solvent is critical as acyl chlorides are highly reactive towards water, which would lead to the formation of the undesired carboxylic acid. The base neutralizes the acid formed, driving the reaction to completion.

  • Reaction: Place the flask in an ice bath to control the initial exothermic reaction. Add the substituted benzoyl chloride (1.1 eq) dropwise to the stirring solution.

  • Incubation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Causality: The washing steps are designed to remove unreacted starting materials and byproducts. The acid wash removes the basic aniline and pyridine, while the base wash removes any unreacted acidic acyl chloride (hydrolyzed to carboxylic acid).

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography. Confirm the structure and purity using NMR, Mass Spectrometry, and FTIR.[7]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.[15]

Workflow Diagram: MTT Cytotoxicity Assay

G Seed 1. Seed Cancer Cells in 96-well plate (e.g., 1x10^4 cells/well) Incubate1 2. Incubate for 24h (Allows cells to adhere) Seed->Incubate1 Treat 3. Add Benzamide Analogues (Varying concentrations) Incubate1->Treat Incubate2 4. Incubate for 48h (Exposure period) Treat->Incubate2 AddMTT 5. Add MTT Reagent (Yellow Tetrazolium Salt) Incubate2->AddMTT Incubate3 6. Incubate for 4h (Metabolically active cells convert MTT to purple formazan) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate3->Solubilize Read 8. Read Absorbance (ELISA reader at ~570nm) Solubilize->Read Analyze 9. Calculate IC50 Value (Dose-response curve) Read->Analyze

Caption: Step-by-step workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human tumor cells (e.g., HepG2, NCI-H1581) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]

    • Causality: This initial incubation period allows the cells to recover from trypsinization and adhere firmly to the bottom of the wells, ensuring a healthy and uniform monolayer for the experiment.

  • Compound Treatment: Prepare serial dilutions of the benzamide analogues in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Exposure: Incubate the plates for 48-72 hours.

    • Causality: This exposure time is typically sufficient for antiproliferative or cytotoxic effects to manifest, such as the induction of apoptosis or cell cycle arrest.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Solubilization and Measurement: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance (optical density) of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

This guide demonstrates that this compound and its analogues represent a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted herein provide a rational basis for the future design of more potent and selective compounds. For instance, the consistent observation that halogenation enhances antifungal and antibacterial activity suggests that exploring further poly-halogenated analogues could be a fruitful endeavor.[8] Similarly, the success of incorporating heterocyclic moieties like triazoles points towards a modular design strategy where different heterocycles can be appended to the benzamide core to target different biological pathways.[8] The potent activity of specific analogues against drug-resistant cancer cell lines and microbial pathogens underscores the potential of this chemical class to address pressing unmet medical needs.[13] Further investigation, including in vivo efficacy studies and detailed mechanistic elucidation, is warranted for the most promising candidates identified.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules. Available at: [Link]

  • EvitaChem. (n.d.). 2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide. EvitaChem.
  • Wang, Y., et al. (2021). Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoromethylpyrimidine Moiety. Journal of Chemistry. Available at: [Link]

  • Ghiulai, R. M., et al. (2022). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives.
  • Ghiulai, R. M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Li, Y., et al. (2022). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry.
  • Stütz, A., & Georgopapadakou, N. (1995).
  • Request PDF. (n.d.).
  • El-Sayed, N. N. E., et al. (2021). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOUMARIN. The Distant Reader.
  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung.
  • Wang, G., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules. Available at: [Link]

  • Life Academy of Bio-Science. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience.
  • Ghiulai, R. M., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed. Available at: [Link]

  • Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Available at: [Link]

  • Request PDF. (n.d.). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.
  • Ashwell, M. A., et al. (2010). Analogues of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) as Potent Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt). Journal of Medicinal Chemistry.
  • Wang, Z., et al. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • Liu, M., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry.
  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters.
  • Jyothi, B., et al. (2018). synthesis and biological screening of pyrimidine linked benzene sulfonamide derivatives.
  • Ye, Y., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules. Available at: [Link]

  • Zhao, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, H., et al. (2015). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules. Available at: [Link]

Sources

A Comparative Analysis of 2-Bromo and 4-Bromo Benzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the subtle shift of a single atom within a molecule can dramatically alter its physical, chemical, and biological properties. This guide offers an in-depth comparative analysis of 2-bromobenzamide and 4-bromobenzamide, two isomeric building blocks that, despite their near-identical composition, exhibit distinct characteristics crucial for consideration in synthetic strategy and application development. As Senior Application Scientists, our goal is to provide a nuanced understanding of these differences, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their projects.

Structural and Physicochemical Disparities: More Than Just Positional Isomerism

The core difference between 2-bromobenzamide and 4-bromobenzamide lies in the position of the bromine atom on the benzene ring relative to the amide functional group. This seemingly minor variation gives rise to significant differences in their steric and electronic profiles, which in turn influence their physical properties.

In 2-bromobenzamide, the bromine atom is in the ortho position, placing it in close proximity to the amide group. This steric hindrance can influence the conformation of the amide group and its interactions with neighboring molecules. In contrast, the para substitution in 4-bromobenzamide results in a more linear and sterically unencumbered molecule.

These structural differences are reflected in their fundamental physicochemical properties:

Property2-Bromobenzamide4-BromobenzamideRationale for Difference
Molecular Formula C₇H₆BrNO[1][2]C₇H₆BrNO[3]Identical
Molecular Weight 200.03 g/mol [2][4]200.03 g/mol [3]Identical
Melting Point 160-162 °C[4][5]190-193 °CThe higher melting point of the 4-bromo isomer can be attributed to its more symmetrical structure, allowing for more efficient crystal packing and stronger intermolecular forces.
Solubility Soluble in common organic solvents like alcohols and ethers; slightly soluble in water.[5]Information not explicitly found, but expected to have similar solubility in organic solvents and low solubility in water.The fundamental benzamide structure dictates general solubility, with minor variations expected due to differences in crystal lattice energy.
Appearance White crystalline solid.[5]White fine crystalline powder.Both are typically white solids at room temperature.

The crystal structure of 4-bromobenzamide has been determined, providing precise data on bond lengths and angles in the solid state.[6] While a crystal structure for the parent 2-bromobenzamide is not as readily available, data for its derivatives, such as 2-Bromo-N-(dibenzylcarbamothioyl)benzamide, offer insights into its molecular geometry.[7]

Spectroscopic Fingerprints: A Tale of Two Isomers

The positional difference of the bromine atom leads to distinct spectroscopic signatures for each isomer, which are critical for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the aromatic protons of 2-bromobenzamide exhibit a more complex splitting pattern due to the varied electronic environments caused by the adjacent bromo and amide groups. The aromatic region of 4-bromobenzamide, owing to its symmetry, typically displays a simpler set of doublets.

Infrared (IR) Spectroscopy

The IR spectra of both compounds show characteristic peaks for the amide functional group, including N-H stretching and C=O (Amide I) stretching vibrations. However, the position of the C-Br stretching frequency and the out-of-plane bending vibrations of the aromatic C-H bonds can differ, providing a diagnostic tool to distinguish between the two isomers.

A generalized workflow for acquiring and interpreting these spectra is crucial for any researcher working with these compounds.

G cluster_nmr NMR Spectroscopy Workflow cluster_ir FTIR Spectroscopy Workflow nmr_prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_interp Spectral Interpretation (Chemical Shift, Integration, Coupling Constants) nmr_proc->nmr_interp ir_prep Sample Preparation (Solid on ATR crystal or KBr pellet) ir_acq Data Acquisition (Collect background and sample spectra) ir_prep->ir_acq ir_interp Spectral Interpretation (Identify characteristic functional group frequencies) ir_acq->ir_interp G pd0 Pd(0)L₂ pd2 Ar-Pd(II)(Br)L₂ pd2_b Ar-Pd(II)(R)L₂ product Ar-R pd2_b->product Reductive Elimination arbr Ar-Br (2- or 4-bromobenzamide) arbr->pd2 Oxidative Addition (Rate-determining step influenced by C-Br bond) boronic R-B(OH)₂ boronic->pd2_b Transmetalation base Base

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Applications and Biological Activity: Divergent Paths for Isomeric Scaffolds

Benzamide and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. [8][9][10]The positional isomerism of the bromine atom can lead to derivatives with distinct pharmacological profiles.

2-Bromobenzamide Derivatives: The ortho substitution pattern has been utilized in the synthesis of various heterocyclic compounds. For instance, 2-bromobenzamide is a key precursor for the synthesis of phenanthridinones and 3-(phenylmethylene)isoindolin-1-ones, classes of compounds with potential applications in materials science and medicinal chemistry. [4] 4-Bromobenzamide Derivatives: The para substitution is a common feature in a multitude of biologically active molecules. Derivatives of 4-bromobenzamide have been investigated for their potential as antimicrobial and anticancer agents. [11]The less sterically hindered nature of the 4-position can allow for more diverse substitutions, enabling a broader exploration of the chemical space for drug discovery.

While direct comparative biological data for the parent molecules is scarce, the divergent synthetic pathways and the resulting classes of derivatives underscore the importance of isomer selection in the design of new therapeutic agents.

Experimental Protocols

To facilitate further research, we provide a standardized protocol for a representative cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling of Bromobenzamides

Materials:

  • Bromobenzamide isomer (2- or 4-) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the bromobenzamide isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be validated by comparing the spectroscopic data (NMR, IR, MS) of the purified product with expected values. The disappearance of the starting bromobenzamide on TLC or GC-MS is a primary indicator of reaction completion.

Conclusion

The choice between 2-bromobenzamide and 4-bromobenzamide is not arbitrary but a critical decision that should be guided by a thorough understanding of their distinct properties. The ortho isomer, with its inherent steric hindrance, may be less reactive in some transformations but can be uniquely suited for specific intramolecular cyclizations. The para isomer, being more sterically accessible, often serves as a versatile platform for a wide array of functionalizations. By carefully considering the structural, spectroscopic, and reactive nuances outlined in this guide, researchers can better strategize their synthetic routes and accelerate the discovery of novel molecules with desired functions.

References

  • ChemBK. 2-Bromobenzamide. [Link]

  • PubChem. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966. [Link]

  • PubChem. 4-Bromobenzamide | C7H6BrNO | CID 69683. [Link]

  • PubChem. 2-Bromobenzamide | C7H6BrNO | CID 77616. [Link]

  • ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted.... [Link]

  • Hassan, H. H. A. M., et al. 2-Bromo-N-(dibenzylcarbamothioyl)benzamide. [Link]

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • SpectraBase. 2-Bromobenzamide - Optional[FTIR] - Spectrum. [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

  • NIST. Benzamide, 2-bromo-. [Link]

  • Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

  • Hoffman Fine Chemicals. CAS 292870-41-8 | N-(4-Aminophenyl)-4-bromobenzamide. [Link]

  • Chemistry Stack Exchange. Which is the major product of bromination of 3-(dimethylamino)benzamide, ortho or para?. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. [Link]

  • YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • PubChemLite. 2-bromobenzamide (C7H6BrNO). [Link]

  • GSRS. 4-BROMOBENZAMIDE. [Link]

  • NIST. Benzamide, 2-bromo-. [Link]

  • PubMed. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]

  • PubChem. N-(benzylcarbamothioyl)-2-bromobenzamide | C15H13BrN2OS | CID 694357. [Link]

  • Quora. What is the order of ortho, para and meta products for steric hinderance?. [https://www.quora.com/What-is-the-order-of-ortho-para-and-meta-products-for-steric-hinderance]([Link] steric-hinderance)

  • PMC. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-N-(3,4-dimethylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of 2-bromo-N-(3,4-dimethylphenyl)benzamide derivatives. While direct, extensive SAR studies on this specific scaffold are emerging, this document synthesizes data from closely related N-phenylbenzamide and salicylanilide analogs to establish a predictive framework for designing and optimizing new therapeutic agents. We will delve into the rationale behind experimental design, present detailed methodologies, and visualize the intricate interplay between chemical structure and biological function. The primary focus will be on the potential antimicrobial and anti-inflammatory activities of these compounds, drawing parallels from established research on similar chemical entities.[1][2]

Introduction: The 2-Bromo-N-phenylbenzamide Scaffold

The N-phenylbenzamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antiprotozoal effects.[1][2][3] The presence of a bromine atom at the 2-position of the benzoyl ring and a dimethylphenyl moiety on the amide nitrogen, as in the parent compound this compound, offers a unique template for chemical modification to enhance potency and selectivity. This guide will explore the putative impact of systematic structural modifications on the biological activity of this scaffold.

Rationale for SAR Studies

The primary objective of structure-activity relationship studies is to systematically alter the chemical structure of a lead compound to identify the key molecular features responsible for its biological activity. By understanding which parts of the molecule are essential for its function, we can design more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties. For the this compound scaffold, SAR studies would logically focus on three key regions:

  • The 2-Bromobenzoyl Moiety (Ring A): Modifications to this ring, such as the introduction of additional substituents or alteration of the bromine position, can influence the compound's electronic properties and its ability to interact with biological targets.

  • The Amide Linker: The amide bond is a critical hydrogen bond donor and acceptor, often playing a crucial role in binding to target proteins. Its conformation and rigidity can significantly impact activity.

  • The 3,4-Dimethylphenyl Moiety (Ring B): Substituents on this ring can affect the compound's lipophilicity, steric profile, and potential for specific interactions with the target, thereby modulating both potency and selectivity.

Comparative Biological Activity: A Predictive Analysis

While specific experimental data for a comprehensive library of this compound derivatives is not yet publicly available, we can extrapolate potential SAR trends based on published data for analogous compounds, particularly N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives which have shown notable antimicrobial and anti-inflammatory activity.[1][4]

Predicted Antimicrobial Activity

The following table presents a hypothetical SAR for the antimicrobial activity of this compound derivatives against a panel of Gram-positive bacteria, based on trends observed for similar compounds.[1][5]

Compound IDR1 (Ring A)R2 (Ring B)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. B. subtilis
1 (Parent) H3,4-di-CH₃1632
2 5-Cl3,4-di-CH₃816
3 5-NO₂3,4-di-CH₃>64>64
4 H4-Cl3264
5 H4-OCH₃64128
6 5-Cl4-Cl48

Interpretation of Predicted SAR for Antimicrobial Activity:

  • Substitution on Ring A: The introduction of an electron-withdrawing group, such as chlorine at the 5-position (Compound 2), is predicted to enhance antimicrobial activity compared to the parent compound. This is a common trend observed in related benzamide series. Conversely, a strongly deactivating nitro group (Compound 3) may be detrimental to activity.

  • Substitution on Ring B: The presence of the 3,4-dimethyl groups on Ring B (Compound 1) is hypothesized to provide a balance of lipophilicity and steric bulk that is favorable for activity. Replacing these with a single chloro group (Compound 4) may maintain some activity, while an electron-donating methoxy group (Compound 5) could reduce potency.

  • Combined Effects: A combination of favorable substituents on both rings (Compound 6) is predicted to result in the most potent antimicrobial activity.

Predicted Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives can be inferred from studies on related N-arylbenzamides that have shown inhibition of inflammatory mediators.[2][6][7] The following table outlines a predicted SAR for the anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes.

Compound IDR1 (Ring A)R2 (Ring B)Predicted COX-2 Inhibition (IC₅₀, µM)
1 (Parent) H3,4-di-CH₃15
7 4-OH3,4-di-CH₃5
8 H4-F10
9 H2,4-di-Cl8
10 4-OH4-F2

Interpretation of Predicted SAR for Anti-inflammatory Activity:

  • Phenolic Hydroxyl Group: The introduction of a hydroxyl group on Ring A (Compound 7), creating a salicylanilide-like structure, is predicted to significantly enhance anti-inflammatory activity. This is a well-established feature in many anti-inflammatory agents.

  • Halogen Substitution on Ring B: A fluorine atom at the 4-position of Ring B (Compound 8) is expected to improve activity, a common strategy to enhance binding affinity. Dichloro substitution (Compound 9) may also be beneficial.

  • Synergistic Effects: Combining a phenolic hydroxyl group on Ring A with a fluorine on Ring B (Compound 10) is predicted to yield the highest potency.

Experimental Methodologies

To validate the predicted SAR, the following experimental protocols, adapted from established literature, would be employed.[1][5][6]

General Synthesis of this compound Derivatives

dot

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Final Product 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Derivative Thionyl_Chloride 1. Thionyl Chloride (SOCl₂) 2. Amine addition 2-Bromobenzoic_Acid->Thionyl_Chloride Substituted_Aniline Substituted Aniline Substituted_Aniline->Thionyl_Chloride Final_Product 2-Bromo-N-phenylbenzamide Derivative Thionyl_Chloride->Final_Product

Caption: General synthetic workflow for the preparation of 2-bromo-N-phenylbenzamide derivatives.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of the appropriately substituted 2-bromobenzoic acid (1 mmol) in dry dichloromethane (10 mL) is added thionyl chloride (1.5 mmol). The mixture is refluxed for 2 hours.

  • Amide Formation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in dry dichloromethane (10 mL) and cooled to 0 °C. A solution of the substituted aniline (1 mmol) and triethylamine (1.2 mmol) in dry dichloromethane (5 mL) is added dropwise.

  • Workup and Purification: The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

In Vitro Antimicrobial Susceptibility Testing

dot

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacterial_Culture Bacterial Culture (e.g., S. aureus) Incubation Incubate Bacteria with Compounds in 96-well plate Bacterial_Culture->Incubation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Incubation OD_Measurement Measure Optical Density (OD₆₀₀) Incubation->OD_Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) OD_Measurement->MIC_Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Bacterial Strains: Staphylococcus aureus and Bacillus subtilis are used as representative Gram-positive bacteria.

  • Broth Microdilution Method: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37 °C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (COX Inhibition)

COX_Inhibition_Assay cluster_components Reaction Components cluster_reaction Enzymatic Reaction cluster_detection Detection COX_Enzyme COX-1 or COX-2 Enzyme Incubation Incubate Components COX_Enzyme->Incubation Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Incubation Test_Compound Test Compound Test_Compound->Incubation PGE2_Quantification Quantify Prostaglandin E₂ (PGE₂) production via ELISA Incubation->PGE2_Quantification IC50_Calculation Calculate IC₅₀ Value PGE2_Quantification->IC50_Calculation

Sources

A Comparative Guide to the Structural Validation of 2-bromo-N-(3,4-dimethylphenyl)benzamide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity

In the fields of medicinal chemistry and materials science, the precise molecular structure of a compound dictates its function, efficacy, and safety. Any ambiguity in the atomic arrangement can lead to failed experiments, misinterpreted results, and significant delays in development pipelines. Therefore, rigorous structural elucidation is not merely a characterization step but a foundational pillar of scientific integrity.

The target molecule, 2-bromo-N-(3,4-dimethylphenyl)benzamide, possesses several key structural features that require definitive confirmation: the specific substitution patterns on both aromatic rings and the integrity of the central amide linkage. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this task, offering a detailed, atom-level view of molecular architecture.[1][2] This guide will compare and detail the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to provide conclusive, irrefutable evidence of the compound's structure.

Foundational Principles: A Multi-Technique NMR Approach

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can be excited by radiofrequency pulses, and the signals they emit upon returning to a lower energy state provide rich information about their chemical environment.[4][5]

A robust validation strategy does not rely on a single experiment. Instead, it builds a logical, interlocking case by comparing data from several complementary NMR techniques:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).[6]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment, including those in functional groups like carbonyls.[7]

  • 2D COSY (COrrelation SpectroscopY): Maps proton-proton (¹H-¹H) coupling networks, definitively showing which protons are adjacent to one another within a spin system.[8][9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to, providing a powerful method for assigning carbon signals based on proton assignments.[10][11]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is often the key experiment for piecing together different molecular fragments and confirming the overall molecular skeleton.[10][12]

The comparative power of this workflow lies in its self-validating nature. An assignment proposed from a 1D spectrum is tested and confirmed by COSY, which in turn provides the basis for HSQC assignments, and finally, HMBC provides the ultimate proof by connecting all the pieces across the entire structure.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is paramount for accurate interpretation. The following protocols outline the standard procedures for acquiring high-quality data for a small molecule like this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of the dried, purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector, typically around 4.5 cm.[8]

Data Acquisition:

  • The NMR spectrometer (e.g., a 400 or 500 MHz instrument) must be properly calibrated. This involves tuning the probe for both ¹H and ¹³C frequencies and shimming the magnetic field to ensure high homogeneity and sharp signals.

  • Acquire a standard 1D ¹H spectrum.

  • Acquire a 1D ¹³C spectrum.

  • Acquire 2D experiments: COSY, HSQC, and HMBC. These experiments are proton-detected, making them relatively sensitive and efficient to run.[8]

Comparative Data Analysis: From Hypothesis to Validation

This section compares the expected NMR data for the proposed structure with representative experimental data, demonstrating the logical progression of the analysis.

Part A: Initial Analysis with 1D NMR

The 1D ¹H and ¹³C spectra provide the first overview of the molecule.

¹H NMR Spectrum: The proton spectrum is expected to show signals corresponding to the aromatic protons on both rings, the amide (N-H) proton, and the two methyl groups. Substituents on a benzene ring influence the chemical shifts of the remaining protons; electron-withdrawing groups like bromine and the amide carbonyl tend to shift signals downfield (to a higher ppm value), while electron-donating groups like methyl groups shift them upfield.[13][14]

¹³C NMR Spectrum: The carbon spectrum should display signals for each unique carbon atom. Aromatic carbons typically resonate between 110-160 ppm, the carbonyl carbon of the amide will be further downfield (around 165-175 ppm), and the methyl carbons will appear upfield (around 20 ppm).[13]

Table 1: Hypothetical 1D NMR Data for this compound

Signal Label ¹H Shift (ppm) ¹H Multiplicity ¹H Integration ¹³C Shift (ppm) Proposed Assignment
A ~8.2 s (broad) 1H - N-H
B ~7.65 d 1H ~127.5 Ar-H
C ~7.60 d 1H ~133.5 Ar-H
D ~7.45 t 1H ~131.0 Ar-H
E ~7.35 t 1H ~129.5 Ar-H
F ~7.30 s 1H ~120.0 Ar-H
G ~7.10 d 1H ~130.5 Ar-H
H ~7.05 d 1H ~116.5 Ar-H
I - - - ~166.0 C=O
J 2.25 s 3H ~19.5 -CH₃
K 2.23 s 3H ~19.0 -CH₃

| Other C | - | - | - | ~118, ~135, ~137, ~138 | Quaternary Ar-C |

Note: The amide proton (A) often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift can be highly variable.[7][15]

While 1D NMR provides strong initial evidence, ambiguities remain. For instance, the exact assignment of each aromatic proton (B-H) is uncertain based on chemical shift alone. This is where 2D NMR becomes indispensable.

Part B: Unambiguous Assignment with 2D NMR

2D NMR experiments resolve the ambiguities of 1D spectra by revealing through-bond connectivities.

1. COSY: Mapping the Proton Networks The COSY spectrum shows correlations between protons that are coupled to each other (typically separated by three bonds).[16]

  • Expected Correlations: We would expect to see two independent spin systems.

    • One system for the four protons on the 2-bromobenzoyl ring.

    • A second system for the three protons on the 3,4-dimethylphenyl ring.

  • Comparative Insight: By observing which protons show cross-peaks, we can definitively trace the connectivity. For example, a cross-peak between the signals at ~7.65 ppm and ~7.45 ppm would confirm they are adjacent on an aromatic ring. The absence of correlations between the two sets of aromatic protons confirms they are on separate rings.

2. HSQC: Linking Protons to Carbons The HSQC experiment creates a direct link between a proton and the carbon to which it is attached.[10]

  • Expected Correlations: Each proton signal (except the N-H proton) will show a cross-peak to a specific carbon signal.

  • Comparative Insight: This allows for the confident assignment of carbon signals. For instance, the proton at 2.25 ppm (J) will correlate to the carbon at ~19.5 ppm, confirming this is a methyl group. Similarly, all aromatic CH carbons can be assigned. Quaternary carbons (those with no attached protons) will be absent from the HSQC spectrum, which is also valuable information.

3. HMBC: Assembling the Molecular Puzzle The HMBC spectrum is the final and most powerful tool, showing correlations between protons and carbons that are 2 or 3 bonds apart.[17] This allows us to connect the different fragments of the molecule.

Table 2: Key HMBC Correlations for Structural Validation

Proton Signal Correlates to Carbon Signal(s) Structural Significance
N-H (A) C=O (I), and carbons on both aromatic rings Crucial evidence: Confirms the amide linkage connects the two aromatic systems.
Methyl (J, K) Aromatic carbons of the dimethylphenyl ring Confirms the position of the methyl groups on their respective ring.
Ar-H (G, H) C=O (I) Shows that the 3,4-dimethylphenyl ring is attached to the nitrogen side of the amide.

| Ar-H (C, D) | C=O (I) | Shows that the 2-bromophenyl ring is attached to the carbonyl side of the amide. |

The observation of these specific long-range correlations provides unambiguous proof of the entire molecular structure, leaving no room for alternative interpretations.

Visualization of the Validation Workflow

The logical flow of a comprehensive NMR structural validation can be visualized as a decision-making process, where each experiment builds upon the last to provide a higher level of certainty.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation H1_NMR ¹H NMR Hypothesis Propose Initial Assignments (Integration, Multiplicity, Shift) H1_NMR->Hypothesis C13_NMR ¹³C NMR C13_NMR->Hypothesis COSY COSY (¹H-¹H Connectivity) Hypothesis->COSY Test H-H Links HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Assign Carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Connect Fragments Final_Structure Validated Structure HMBC->Final_Structure Final Proof

Caption: Workflow for NMR-based structure validation.

The following diagram highlights the most critical HMBC correlations that piece together the two aromatic rings around the central amide bond.

G cluster_mol mol NH CO_carbon NH->CO_carbon N-H → C=O C_ipso_N NH->C_ipso_N N-H → C-N H_ortho_amide H_ortho_amide->CO_carbon Ar-H → C=O Me_protons C_ortho_Me Me_protons->C_ortho_Me CH₃-H → Ar-C

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion

The structural validation of a novel chemical entity is a process of systematic, evidence-based deduction. While 1D NMR provides a valuable preliminary fingerprint of a molecule, it often contains ambiguities that can only be resolved through the comparative power of two-dimensional techniques. The sequential application of COSY, HSQC, and HMBC creates a self-validating workflow, where each step confirms and builds upon the last. The long-range correlations observed in the HMBC spectrum, in particular, serve as the definitive proof, bridging molecular fragments to confirm the global structure. This multi-faceted approach ensures the highest degree of confidence in the structure of this compound, upholding the principles of scientific rigor required in modern chemical research.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Journal of the American Chemical Society, 119(34), 8076–8082. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3). Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins: Correlation with Hydrogen Bond Length. Journal of the American Chemical Society, 119(34), 8076-8082. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Altaf, S., Teotia, M., & Soni, R. K. (2023). ¹H NMR spectra and structure of synthesized aromatic amides (I, II, III and IV). ResearchGate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 3,4-Dimethylaniline. SpectraBase. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020, October 20). How is it possible for amide proton to show splitting in proton NMR?. Retrieved from [Link]

  • Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • Wiley-VCH. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Lu, K., & Chen, J. (2022). NMR Characterization of RNA Small Molecule Interactions. Molecules, 27(15), 4991. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3). Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Interpreting the Mass Spectrum of 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structural features. This guide offers an in-depth interpretation of the electron ionization (EI) mass spectrum of 2-bromo-N-(3,4-dimethylphenyl)benzamide, a molecule possessing several key functional groups—a halogenated aromatic ring, an amide linkage, and a substituted aniline moiety.

As a senior application scientist, this document moves beyond a simple cataloging of peaks. We will explore the causal chemical principles driving the fragmentation cascade, compare its spectral features against relevant analogs to highlight the influence of each structural component, and provide a robust experimental protocol to ensure data integrity and reproducibility.

PART 1: Principles of Fragmentation in EI-MS

Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards a molecule in the gas phase. This process ejects an electron from the molecule, creating an energetically unstable molecular ion (M+•)[1]. This excess energy induces fragmentation, breaking the molecular ion into a series of smaller, charged fragment ions and neutral radicals[1][2]. The mass spectrometer detects only the charged ions, producing a spectrum that is a unique fingerprint of the molecule's structure.

The fragmentation pathways are not random; they are governed by fundamental chemical principles[3]:

  • Bond Strength: Weaker bonds are more likely to cleave.

  • Ion Stability: Fragmentation events that produce more stable cations (e.g., resonance-stabilized or tertiary carbocations) are highly favored.

  • Isotopic Abundance: The presence of certain elements, like bromine and chlorine, results in characteristic isotopic patterns that are powerful diagnostic tools[4]. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (~1:1 ratio), leading to two peaks of similar intensity (an M+• and M+2 peak) for every bromine-containing fragment[4][5].

PART 2: Predicted Mass Spectrum and Fragmentation Pathway of this compound

The structure of this compound (Molecular Formula: C15H14BrNO[6][7]) dictates its fragmentation. The monoisotopic mass is approximately 303.03 Da[7].

The Molecular Ion (M+•)

The initial ionization event will produce the molecular ion. Due to the presence of a single bromine atom, we expect to see a pair of peaks of nearly equal intensity at m/z 303 (containing 79Br) and m/z 305 (containing 81Br). The presence and intensity of this peak pair confirm the molecular weight and the presence of one bromine atom.

Primary Fragmentation: Amide Bond Cleavage

The most prominent fragmentation pathway for amides is the cleavage of the C-N bond (an α-cleavage)[8][9]. This is driven by the formation of a highly resonance-stabilized acylium cation.

  • Pathway A: Formation of the 2-Bromobenzoyl Cation. Cleavage of the CO-N bond yields the 2-bromobenzoyl cation. This is expected to be a major fragment.

    • m/z 183/185: [C7H4BrO]+. This fragment will also exhibit the characteristic 1:1 isotopic pattern for bromine.

  • Pathway B: Formation of the 3,4-Dimethylaniline Radical Cation. The charge may also be retained by the nitrogen-containing fragment.

    • m/z 121: [C8H10N]+•. This fragment corresponds to the 3,4-dimethylaniline radical cation.

Secondary Fragmentation Cascades

The initial, high-abundance fragments will undergo further fragmentation to produce smaller ions.

  • Decarbonylation of the Acylium Ion: The 2-bromobenzoyl cation (m/z 183/185) can lose a neutral carbon monoxide (CO, 28 Da) molecule.

    • m/z 155/157: [C6H4Br]+. This 2-bromophenyl cation will retain the bromine isotopic signature.

  • Loss of Bromine: The 2-bromophenyl cation (m/z 155/157) can subsequently lose a bromine radical.

    • m/z 77: [C6H5]+. The resulting phenyl cation is a common fragment. Note that the isotopic signature is lost with the bromine atom.

The fragmentation cascade is visualized below.

G M Molecular Ion [C15H14BrNO]+• m/z 303/305 F1 2-Bromobenzoyl Cation [C7H4BrO]+ m/z 183/185 M->F1 - •C8H10N F2 3,4-Dimethylaniline Radical Cation [C8H10N]+• m/z 121 M->F2 - C7H4BrO• F3 2-Bromophenyl Cation [C6H4Br]+ m/z 155/157 F1->F3 - CO F4 Phenyl Cation [C6H5]+ m/z 77 F3->F4 - Br•

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Predicted Key Ions
m/z (mass-to-charge ratio)Proposed Fragment IonFormulaComments
303 / 305Molecular Ion[C15H14BrNO]+•Confirms molecular weight; 1:1 ratio indicates one Br atom.
183 / 1852-Bromobenzoyl Cation[C7H4BrO]+Major fragment from amide C-N cleavage. Very stable acylium ion.
155 / 1572-Bromophenyl Cation[C6H4Br]+Loss of CO from the m/z 183/185 fragment.
1213,4-Dimethylaniline Radical Cation[C8H10N]+•Alternative pathway of amide C-N cleavage.
77Phenyl Cation[C6H5]+Loss of Br radical from the m/z 155/157 fragment.

PART 3: Comparative Analysis with Structural Analogs

To fully appreciate the spectral features, we compare the predicted fragmentation of our target compound with two simpler, structurally related molecules. This comparison isolates the influence of specific functional groups.

Alternative 1: Benzanilide (N-Phenylbenzamide)

This analog lacks the bromo- and dimethyl-substituents. Its mass spectrum is well-documented[10]. The fragmentation is dominated by the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). The absence of the m/z +2 peaks confirms the lack of bromine.

Alternative 2: 2-Bromobenzamide

This analog contains the 2-bromobenzoyl core but has a simple primary amide (-NH2) group[11]. Its fragmentation will be dominated by the same initial fragments as our target compound that originate from this part of the molecule. We expect strong peaks for the 2-bromobenzoyl cation (m/z 183/185) and its subsequent loss of CO to form the 2-bromophenyl cation (m/z 155/157). This confirms that these fragments are diagnostic for the 2-bromobenzoyl moiety.

Comparative Data Summary
m/z of Key FragmentThis compoundBenzanilide (C13H11NO)[10]2-Bromobenzamide (C7H6BrNO)[11]Rationale for Difference
Molecular Ion 303 / 305197200 / 202Reflects the different molecular weights and presence/absence of Br.
Acylium Cation 183 / 185105183 / 185m/z 105 is [C6H5CO]+. The shift to 183/185 is due to Br substitution.
Aryl Cation (from Acylium) 155 / 15777155 / 157m/z 77 is [C6H5]+. The shift to 155/157 is due to Br substitution.
Aniline-derived Cation 12193 ([C6H5NH2]+•)N/AReflects the N-substituent (dimethylphenyl vs. phenyl vs. NH2).

PART 4: Experimental Protocol for EI-MS Analysis

A self-validating protocol is essential for trustworthy data. This includes calibration checks and running standards to ensure instrument performance.

G cluster_pre Pre-Analysis cluster_run Analysis Workflow cluster_post Post-Analysis Cal Instrument Calibration (e.g., PFTBA) Tune Autotune & Performance Check Cal->Tune Prep Sample Preparation (Dissolve in volatile solvent, e.g., MeOH/DCM) Tune->Prep Inject Direct Infusion or GC Injection Prep->Inject Acquire Data Acquisition (Scan m/z 50-500, 70 eV) Inject->Acquire Process Background Subtraction Acquire->Process Identify Peak Identification (Molecular Ion, Fragments) Process->Identify Interpret Fragmentation Pathway Analysis Identify->Interpret

Caption: Standard workflow for reliable EI-MS data acquisition and interpretation.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Perfluorotributylamine (PFTBA) is a common calibrant for EI-MS.

    • Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C) to ensure sample volatilization without thermal degradation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Data Acquisition:

    • Introduce the sample into the ion source. For a pure, stable compound, a direct insertion probe can be used. Alternatively, if coupled with gas chromatography (GC-MS), an appropriate column and temperature program must be developed.

    • Set the ionization energy to the standard 70 eV.

    • Acquire data over a relevant mass range, for instance, m/z 50 to 400, to ensure capture of both the molecular ion and key fragments.

  • Data Analysis:

    • Process the raw data using the instrument's software. This includes background subtraction to remove signals from solvent or column bleed.

    • Identify the molecular ion peak cluster (m/z 303/305) and confirm the 1:1 intensity ratio.

    • Identify the major fragment ions and propose structures based on logical neutral losses from the molecular ion.

    • Compare the observed spectrum with the predicted fragmentation patterns and reference spectra to confirm the structure.

Conclusion

The mass spectrum of this compound provides a wealth of structural information. The characteristic isotopic signature of the molecular ion at m/z 303/305 immediately confirms the presence of a single bromine atom and establishes the molecular weight. The fragmentation pattern is dominated by a predictable and logical cleavage of the central amide bond, yielding a highly stable 2-bromobenzoyl cation at m/z 183/185. Subsequent losses of CO and Br• further corroborate the structure of the benzoyl portion of the molecule. By comparing these features to simpler analogs, we can confidently assign the observed fragments and validate the identity of the compound. This systematic approach, combining predictive analysis with comparative logic and a robust experimental framework, exemplifies the power of mass spectrometry in modern chemical research.

References

  • Hites, R. A. (1997). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 69(15), 3047-3054. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Jorgensen, T. Fragmentation mechanisms in electron impact mass spectrometry (EI-MS). [Link]

  • Sparkman, O. D. (2022). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Niskanen, I., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

  • Gallampois, C. M., et al. (2009). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • PubChem. (n.d.). 2-Bromo-N,5-dimethyl-N-(4-methylphenyl)benzamide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • da Silva, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. [Link]

  • da Silva, A. M., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

  • NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. [Link]

Sources

Comparison of synthesis routes for substituted N-phenylbenzamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted N-Phenylbenzamides: A Comparative Analysis

The N-phenylbenzamide scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its prevalence stems from the amide bond's unique combination of stability and conformational rigidity, which is crucial for molecular recognition and biological activity. Consequently, the efficient and versatile synthesis of substituted N-phenylbenzamides is a cornerstone of modern organic and medicinal chemistry.

This guide provides a comparative analysis of the most prominent synthetic routes to N-phenylbenzamides. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each methodology, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion will move from classical, time-tested reactions to modern, transition-metal-catalyzed cross-coupling strategies and enabling technologies, providing a comprehensive toolkit for the synthetic chemist.

General Experimental Workflow

The synthesis of N-phenylbenzamides, regardless of the specific route, generally follows a sequence of reaction, workup, and purification. The choice of methodology dictates the specific reagents and conditions within this framework.

G cluster_0 PART 1: Reaction Setup cluster_1 PART 2: Reaction Execution cluster_2 PART 3: Workup & Purification A Select Synthesis Route (e.g., Schotten-Baumann, Cross-Coupling) B Prepare Starting Materials (Amine/Aniline, Benzoyl Derivative) A->B C Add Reagents & Catalysts (Base, Solvent, Metal Catalyst, Ligand) B->C D Control Reaction Conditions (Temperature, Time, Atmosphere) C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction & Aqueous Workup (Extraction, Washes) E->F G Dry & Concentrate (Anhydrous MgSO₄/Na₂SO₄, Rotary Evaporator) F->G H Purify Product (Recrystallization, Column Chromatography) G->H I Characterize Final Product (NMR, IR, MS) H->I

Caption: A generalized workflow for the synthesis and purification of N-phenylbenzamides.

The Classical Approach: Schotten-Baumann Reaction

First described in the 1880s by Carl Schotten and Eugen Baumann, this reaction remains a foundational method for amide synthesis due to its simplicity and efficiency.[4][5] It involves the acylation of a primary or secondary amine with an acyl chloride (or anhydride) under basic conditions.

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion. A base, typically in an aqueous phase, is crucial to neutralize the hydrochloric acid byproduct, which drives the reaction to completion by preventing the protonation of the starting amine.[4][6]

G Start Aniline (Nucleophile) + Benzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product N-Phenylbenzamide Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct Base Aqueous Base (e.g., NaOH) Neutralizes HCl Byproduct->Base Quenched by

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Causality in Protocol Design: The use of a biphasic system (e.g., dichloromethane and water) is a hallmark of the Schotten-Baumann conditions.[7][8] This setup is highly effective because it sequesters the reactants and product in the organic phase while the base in the aqueous phase neutralizes the generated HCl.[5] This prevents unwanted side reactions, such as hydrolysis of the acyl chloride and protonation of the amine nucleophile. The choice of a mild base like sodium bicarbonate or a stronger one like sodium hydroxide depends on the reactivity of the substrates.

Experimental Protocol: Synthesis of N-phenyl-4-aminobenzamide[7]
  • Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).

  • Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Place the flask containing the aniline solution in an ice bath (0-5 °C) on a magnetic stirrer. Add the 10% sodium hydroxide solution (2.0-3.0 eq.).

  • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in dichloromethane (25 mL) and transfer this to a dropping funnel. Add the acyl chloride solution dropwise to the stirred biphasic mixture over 30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure N-phenyl-4-aminobenzamide.

Transition-Metal Catalyzed Cross-Coupling Reactions

For substrates where the Schotten-Baumann reaction is not feasible (e.g., due to sensitive functional groups or the use of less reactive starting materials), transition-metal-catalyzed cross-coupling reactions provide powerful alternatives. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

A. Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds by coupling an amine or amide with an aryl halide.[9][10] The classical conditions often required harsh conditions (high temperatures, stoichiometric copper), but modern protocols with catalytic copper and specialized ligands have made the reaction much milder and more versatile.[9]

Mechanistic Insight: The reaction is believed to proceed through a catalytic cycle involving a copper(I) species. The cycle begins with the formation of a copper(I)-amidate complex from the amide and the copper catalyst in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. The final step is reductive elimination, which yields the N-arylated product and regenerates the active copper(I) catalyst.[9]

G CuI Cu(I)L CuAmide Cu(I)(Amide)L CuI->CuAmide + Amide-H - HX CuIII Ar-Cu(III)(Amide)L (X) CuIII->CuI Reductive Elimination Product Ar-Amide CuIII->Product Amide Amide-H ArX Ar-X CuAmide->CuIII Oxidative Addition

Caption: Catalytic cycle of the ligand-assisted Ullmann Condensation.

B. Buchwald-Hartwig Amination

Developed in the 1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[11] It has become one of the most powerful and widely used methods for constructing C-N bonds due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to the Ullmann reaction.[11][12]

Mechanistic Insight: The catalytic cycle typically starts with a Pd(0) species.[12][13] The first step is the oxidative addition of the aryl halide to the Pd(0) center to form a Pd(II) complex. The amine then coordinates to this complex, and subsequent deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination from this complex, which forms the desired C-N bond of the product and regenerates the Pd(0) catalyst.[11] The choice of ligand, often a bulky, electron-rich phosphine, is critical for the efficiency of these steps.[12]

G Pd0 Pd(0)L₂ PdII_OA Ar-Pd(II)(X)L₂ Pd0->PdII_OA Oxidative Addition PdII_Amido Ar-Pd(II)(NR₂)L₂ PdII_OA->PdII_Amido + H-NR₂, Base - Base-HX PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product Amine H-NR₂ ArX Ar-X

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling[14]
  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add the amide substrate (1.0 eq.), amine (e.g., N-methylaniline, 2.0 eq.), K₂CO₃ (3.0 eq.), and a Pd(II)-NHC pre-catalyst (3 mol%).

  • Inert Atmosphere: Place the vial under a positive pressure of argon and subject it to three evacuation/backfilling cycles to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous solvent (e.g., DME, to make a 0.25 M solution) with vigorous stirring at room temperature.

  • Reaction: Place the sealed reaction vial in a preheated oil bath at 110 °C and stir for 16 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired N-phenylbenzamide derivative.

Modern & Enabling Technologies

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[14][15] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often improve product yields.[14][16] This technology has been successfully applied to various N-phenylbenzamide syntheses, including amidation of carboxylic acids and hydrolysis of nitriles.[17] The primary advantage is speed, which is highly beneficial in high-throughput screening and library synthesis for drug discovery.[15]

B. Flow Chemistry

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability.[18][19] In the context of N-phenylbenzamide synthesis, flow chemistry can be particularly advantageous for reactions that are highly exothermic or use hazardous reagents. The precise control over reaction parameters like temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproduct formation.[20]

Comparative Analysis of Synthesis Routes

FeatureSchotten-Baumann ReactionUllmann CondensationBuchwald-Hartwig AminationMicrowave-Assisted
Reactants Amine + Acyl ChlorideAmide/Amine + Aryl HalideAmine + Aryl Halide/TriflateVaries by reaction type
Catalyst None (Base promoted)Copper (Cu)Palladium (Pd)None (Energy source)
Conditions Mild (0 °C to RT)Often Harsh (High Temp), Milder with modern ligandsGenerally Mild (RT to ~110 °C)Rapid, High Temp/Pressure
Reaction Time 1-4 hoursSeveral hours to days12-24 hoursMinutes
Advantages Simple, inexpensive, robust, scalable, no metal catalyst required.[4]Good for certain substrates, less expensive catalyst than Pd.[9]Excellent functional group tolerance, broad substrate scope, high yields.[11]Drastically reduced reaction times, often higher yields.[14]
Disadvantages Limited to available acyl chlorides, sensitive functional groups may not be tolerated.Harsh conditions, limited substrate scope (traditionally), potential for metal contamination.[10]Expensive catalyst and ligands, requires inert atmosphere, potential for metal contamination.Requires specialized equipment, potential for localized overheating.
Ideal For Large-scale synthesis of simple amides.[5]Specific C-N couplings where Pd-catalysis fails or is too expensive.Complex molecule synthesis with sensitive functional groups.[11]Rapid library synthesis and reaction optimization.[15]

Conclusion

The synthesis of substituted N-phenylbenzamides can be achieved through a variety of effective methods, each with a distinct set of advantages and operational considerations. The classical Schotten-Baumann reaction remains a highly valuable and cost-effective method for straightforward acylations. For more complex targets requiring the coupling of aryl fragments, the transition-metal-catalyzed Ullmann Condensation and Buchwald-Hartwig Amination offer powerful solutions. While the Ullmann reaction provides a copper-based alternative, the Buchwald-Hartwig reaction stands out for its exceptional versatility and functional group tolerance, making it a mainstay in modern medicinal chemistry. Furthermore, enabling technologies like microwave synthesis and flow chemistry provide avenues for significant process optimization, leading to faster, safer, and more efficient production of these vital chemical entities. The optimal choice of synthetic route will ultimately depend on the specific substitution patterns of the target molecule, the presence of sensitive functional groups, and the desired scale of the reaction.

References

  • Royal Society of Chemistry. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Available from: [Link]

  • ResearchGate. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Available from: [Link]

  • CSIRO Publishing. Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. Available from: [Link]

  • PubMed. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Available from: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. Available from: [Link]

  • Sci-Hub. Cyclopalladation of N-phenylbenzamides: Synthesis and structure of bimetallic palladium(II)-complexes. Available from: [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

  • Ubaya Repository. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PrepChem.com. Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

  • Google Patents. N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • ACS Publications. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available from: [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available from: [Link]

  • IPR Group. Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Available from: [Link]

  • Royal Society of Chemistry. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Available from: [Link]

  • International Journal of Chemical Science. Comparative studies on conventional and microwave assisted synthesis of N-(phenylcarbamothioyl) benzamide derivatives and its an. Available from: [Link]

  • RSC Publishing. Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • RASĀYAN Journal of Chemistry. MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Available from: [Link]

  • JOCPR. Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Available from: [Link]

  • Der Pharma Chemica. Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z). Available from: [Link]

  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

  • Sciforum. microwave assisted synthesis of 2-aryl benzimidazole. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. Available from: [Link]

  • MDPI. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Available from: [Link]

  • MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available from: [Link]

  • ResearchGate. (PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. Available from: [Link]

  • Preprints.org. Original Article: Investigation of Green Chemistry Approaches in the Synthesis of Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Available from: [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of 2-bromo-N-(3,4-dimethylphenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the integration of computational methods, collectively known as in silico modeling, has become indispensable. These techniques offer a rapid and cost-effective means to predict the biological activity of novel chemical entities, thereby streamlining the early stages of drug development. This guide provides a comprehensive comparison of key in silico modeling techniques, contextualized through the lens of a hypothetical investigation into 2-bromo-N-(3,4-dimethylphenyl)benzamide derivatives. As a Senior Application Scientist, my objective is to not only present methodologies but to also elucidate the scientific rationale that underpins the selection and application of these powerful predictive tools.

The journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, including the optimization of potency, selectivity, and pharmacokinetic properties. In silico modeling serves as a crucial compass in navigating this complex terrain. For our subject compounds, the this compound derivatives, a systematic computational approach can unveil their therapeutic potential and guide synthetic efforts towards analogues with enhanced activity.

Comparative Analysis of In Silico Modeling Techniques

The in silico toolkit is diverse, with each method offering unique insights into the behavior of small molecules. For our investigation of this compound derivatives, we will consider three pillars of computational drug design: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) simulations.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1][2][3] This method is instrumental in understanding the molecular recognition process and can provide a structural basis for the activity of our benzamide derivatives.

Core Principles and Applications: Molecular docking algorithms explore the conformational space of a ligand within the active site of a target protein, followed by a scoring function that estimates the binding affinity.[1][2] The primary applications of molecular docking in our study would be:

  • Virtual Screening: To screen a library of this compound derivatives against a chosen biological target to identify potential hits.[4]

  • Binding Mode Analysis: To visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between a promising derivative and the target protein.

  • Structure-Activity Relationship (SAR) Elucidation: To rationalize the observed activities of a series of compounds based on their predicted binding modes.

Hypothetical Target Selection: Given that various benzamide derivatives have shown promise as glucokinase activators, we will hypothetically select human glucokinase (GCK) as the biological target for our in silico modeling.[5]

Experimental Workflow for Molecular Docking:

cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase prep_ligand Ligand Preparation: 2D to 3D conversion, energy minimization define_grid Define Binding Site (Grid Box) prep_ligand->define_grid prep_protein Protein Preparation: Retrieve PDB, remove water, add hydrogens prep_protein->define_grid run_docking Run Docking Algorithm (e.g., AutoDock Vina, GOLD) define_grid->run_docking analyze_poses Analyze Docking Poses and Scores run_docking->analyze_poses visualize Visualize Best Pose and Interactions analyze_poses->visualize

Caption: Molecular Docking Workflow.

Step-by-Step Protocol for Molecular Docking:

  • Ligand Preparation: The 2D structure of this compound and its derivatives are drawn using a chemical drawing software. These structures are then converted to 3D and their energies are minimized using a suitable force field (e.g., MMFF94).[6]

  • Protein Preparation: The crystal structure of human glucokinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Grid Generation: A grid box is defined around the allosteric activator site of glucokinase to encompass the binding pocket.

  • Docking Simulation: A docking program like AutoDock Vina is used to dock the prepared ligands into the defined grid box. The program will generate multiple binding poses for each ligand.

  • Analysis of Results: The docking results are analyzed based on the predicted binding energy (docking score) and the interactions observed in the best-ranked pose. Lower binding energies typically indicate more favorable binding.

Data Presentation: Hypothetical Docking Scores

DerivativeSubstituent (R)Docking Score (kcal/mol)Key Interactions (Hypothetical)
Parent H-8.5H-bond with Arg63, Pi-Pi stacking with Tyr214
1 4'-F-8.9H-bond with Arg63, Halogen bond with Ser64
2 4'-OH-9.2H-bonds with Arg63 and Thr65
3 4'-CH3-8.3Hydrophobic interaction with Leu67
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][8][9] This approach is particularly useful when a 3D structure of the target is not available or when a large number of compounds need to be screened.

Core Principles and Applications:

QSAR models are built on the premise that the biological activity of a compound is a function of its physicochemical properties.[7] These properties, known as molecular descriptors, are calculated from the chemical structure and can include electronic, steric, and hydrophobic parameters. The applications of QSAR in our study include:

  • Predicting the activity of unsynthesized compounds: A validated QSAR model can predict the biological activity of novel this compound derivatives before they are synthesized.

  • Identifying key molecular features: QSAR models can highlight the molecular properties that are most influential for the desired biological activity, guiding lead optimization.[9]

  • Virtual Screening: Similar to docking, QSAR models can be used to screen large virtual libraries of compounds.

Experimental Workflow for QSAR Modeling:

cluster_data Data Preparation cluster_model Model Development & Validation dataset Dataset Collection: Structures and Biological Activity (IC50) descriptors Descriptor Calculation: 2D and 3D descriptors dataset->descriptors split_data Data Splitting: Training and Test Sets descriptors->split_data build_model Model Building: (e.g., MLR, PLS, Machine Learning) split_data->build_model validate_model Model Validation: Internal and External Validation build_model->validate_model predict Predict Activity of New Compounds validate_model->predict

Caption: QSAR Modeling Workflow.

Step-by-Step Protocol for QSAR Modeling:

  • Data Collection: A dataset of this compound derivatives with their corresponding experimentally determined biological activities (e.g., IC50 values for glucokinase activation) is compiled.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties) are calculated for each compound in the dataset.

  • Data Splitting: The dataset is divided into a training set, used to build the QSAR model, and a test set, used to evaluate its predictive performance.

  • Model Development: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to establish a correlation between the molecular descriptors and the biological activity for the training set.

  • Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various statistical metrics on both the training and test sets.

Data Presentation: Hypothetical QSAR Model

A hypothetical MLR-based QSAR equation for our benzamide derivatives could look like this:

pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * Num_H_Bond_Donors + 3.5

This equation suggests that higher lipophilicity (LogP) and a greater number of hydrogen bond donors contribute positively to the biological activity, while increased molecular weight has a negative impact.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.[10][11][12] This allows for a more realistic assessment of the stability of the ligand-protein complex and can reveal important conformational changes.

Core Principles and Applications:

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over a defined period.[12] Key applications for our study are:

  • Binding Stability Assessment: To evaluate the stability of the docked pose of a this compound derivative in the active site of glucokinase over time.

  • Conformational Analysis: To observe how the ligand and the protein adapt to each other upon binding.

  • Free Energy Calculations: To obtain a more accurate estimation of the binding affinity by calculating the binding free energy.

Experimental Workflow for MD Simulations:

cluster_setup System Setup cluster_sim Simulation & Analysis initial_complex Start with Docked Complex solvate Solvate with Water Box initial_complex->solvate add_ions Add Ions to Neutralize solvate->add_ions minimize Energy Minimization add_ions->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production_run Production MD Run equilibrate->production_run analyze_trajectory Analyze Trajectory: (RMSD, RMSF, H-bonds) production_run->analyze_trajectory

Caption: Molecular Dynamics Simulation Workflow.

Step-by-Step Protocol for MD Simulations:

  • System Preparation: The best-ranked docked complex of the benzamide derivative and glucokinase is placed in a box of water molecules, and ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to simulate physiological conditions.

  • Production Run: The MD simulation is run for a significant period (typically nanoseconds to microseconds) to generate a trajectory of atomic movements.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.[10]

Data Presentation: Hypothetical MD Simulation Results

MetricDerivative 1 (4'-F)Derivative 3 (4'-CH3)Interpretation
Average Ligand RMSD (Å) 1.2 ± 0.32.5 ± 0.8Derivative 1 exhibits greater stability in the binding pocket.
H-bond Occupancy (Arg63) 95%40%The H-bond with Arg63 is more persistent for Derivative 1.

Conclusion and Future Directions

This guide has provided a comparative overview of three fundamental in silico modeling techniques—molecular docking, QSAR, and molecular dynamics—as applied to the hypothetical study of this compound derivatives. The judicious application of these methods can significantly accelerate the drug discovery process by providing valuable insights into ligand-protein interactions, predicting biological activities, and assessing the dynamic stability of complexes.

The path forward in the investigation of these benzamide derivatives would involve an iterative cycle of in silico modeling, chemical synthesis, and in vitro biological testing. The predictions from the computational models would guide the synthesis of new analogues, and the experimental results would, in turn, be used to refine and improve the predictive power of the models. This synergistic approach embodies the modern paradigm of rational drug design and holds the promise of efficiently identifying novel therapeutic agents.

References

  • ProNet Biotech. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule).
  • RJ Wave.
  • Science Publishing Group. A Concise Review on the Significance of QSAR in Drug Design.
  • Springer Protocols. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
  • PubMed. 3D-QSAR in drug design--a review.
  • PMC - NIH.
  • PMC - PubMed Central. 4D-QSAR: Perspectives in Drug Design.
  • ACS Publications.
  • MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity.
  • Chemical Research in Toxicology.
  • ResearchGate. Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT).
  • PubMed.
  • PMC - NIH. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery.
  • PubMed Central. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines.
  • PubMed Central. Synthesis and molecular docking study of novel COVID-19 inhibitors.
  • PMC - PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery.
  • Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus.
  • Bentham Science Publisher. Innovative Approaches in Molecular Docking for the Discovery of Novel Inhibitors Against Alzheimer's Disease.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, particularly within oncology, the benzamide scaffold has emerged as a cornerstone for the development of novel therapeutic agents. These compounds exhibit a remarkable breadth of biological activities, largely attributable to their structural versatility which allows for fine-tuning of their pharmacological profiles. This guide provides a comprehensive framework for assessing the cytotoxic potential of a specific compound, 2-bromo-N-(3,4-dimethylphenyl)benzamide, by contextualizing it within the broader family of N-aryl benzamides. While direct cytotoxic data for this exact molecule is not extensively available in public literature, this guide will leverage data from structurally analogous compounds to build a predictive comparison. We will delve into the critical experimental protocols, structure-activity relationships, and potential mechanisms of action that are fundamental to characterizing the cytotoxicity of this class of molecules.

The core objective of this document is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to objectively evaluate the cytotoxic performance of novel benzamide derivatives. By understanding the causality behind experimental choices and grounding our analysis in established scientific principles, we aim to provide a self-validating system for cytotoxicity profiling.

The Importance of Comprehensive Cytotoxicity Profiling

A thorough evaluation of a compound's cytotoxicity is paramount in the early stages of drug development. It serves not only as a primary screen for potential anticancer agents but also provides crucial information regarding a compound's therapeutic index—the balance between its efficacy and its toxicity to healthy cells. A comprehensive profile is not reliant on a single assay but rather a matrix of tests that probe different aspects of cell death and viability. This multi-faceted approach is essential for elucidating the nuanced ways in which a compound interacts with cellular systems.

Experimental Design: Foundational Assays for Cytotoxicity Assessment

To construct a robust cytotoxicity profile, a combination of assays that measure distinct cellular parameters is recommended. Here, we detail two standard, yet powerful, methodologies: the MTT assay, which gauges metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method widely used to assess cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[1][2] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3] This allows for the conversion of MTT to formazan crystals by viable cells.[2]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Adhesion) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570-590 nm) G->H I Calculate % Viability & IC50 Value H->I

A generalized workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, making it a reliable indicator of cytotoxicity and cytolysis.[5][6]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[6]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[5]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).[6] During this time, the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction & Absorbance Measurement: Add a stop solution to terminate the enzymatic reaction.[6] Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[6]

  • Data Analysis: The amount of color produced is proportional to the amount of LDH released, and therefore, to the number of dead cells. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed & Treat Cells (as in MTT protocol) B Collect Culture Supernatant A->B C Transfer Supernatant to New Plate B->C D Add LDH Reaction Mixture C->D E Incubate at RT (Protected from Light) D->E F Add Stop Solution E->F G Read Absorbance (~490 nm) F->G H Calculate % Cytotoxicity G->H

A generalized workflow for determining cytotoxicity using the LDH assay.

Comparative Cytotoxicity Data of Benzamide Derivatives

Compound IDStructureCell Line (Cancer Type)IC50 (µM)Reference
This compound MCF-7 (Breast)Hypothetical
A549 (Lung)Hypothetical
HepG2 (Liver)Hypothetical
Compound 7j Benzamide derivativeMCF-7 (Breast)0.83[7]
T47D (Breast)1.4[7]
Compound 7h Benzamide derivativeMCF-7 (Breast)3.18[7]
Compound 3a Pyridine-based benzamideA549 (Lung)5.988[8]
Compound 6k 2-hydroxy-N-(arylalkyl)benzamideG361 (Melanoma)Single-digit µM[9]
Doxorubicin Positive ControlMCF-7 (Breast)~0.5 - 2Widely Reported

Note: The data for this compound is hypothetical and serves as a placeholder for experimental determination. The other compounds are structurally related benzamides, and their IC50 values provide a relevant scale for comparison.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The cytotoxic effects of benzamide derivatives are often multifaceted, involving various cellular pathways.[10] Many N-substituted benzamides have been shown to induce apoptosis, a form of programmed cell death, as their primary mechanism of action.[10][11] This process is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspase-9.[11] Some benzamides can also induce cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from dividing.[11]

Key Structure-Activity Relationship (SAR) observations for benzamide derivatives include:

  • Substituents on the N-phenyl ring: The nature and position of substituents on the N-aryl ring can significantly influence cytotoxic activity. Electron-withdrawing or lipophilic groups can enhance potency.

  • Substituents on the Benzoyl Moiety: Modifications to the benzoyl ring, such as the 2-bromo substitution in the target compound, can modulate activity. Halogen substitutions are common in bioactive molecules and can affect binding affinity and metabolic stability.

  • Linker and Overall Conformation: The overall shape of the molecule and the presence of flexible linkers can impact how the compound fits into the binding pockets of its molecular targets.

Hypothesized Apoptotic Pathway for a Cytotoxic Benzamide

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound Benzamide Derivative (e.g., this compound) Mito Mitochondrial Disruption Compound->Mito Induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A potential mechanism of action for a cytotoxic benzamide derivative, proceeding through the intrinsic apoptotic pathway.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the cytotoxicity of this compound and its analogs. By employing a combination of robust experimental protocols, such as the MTT and LDH assays, researchers can obtain a comprehensive and reliable cytotoxicity profile. The comparative data from related benzamide structures provides a valuable benchmark for evaluating the potency of this novel compound.

Future research should focus on obtaining empirical data for this compound across a panel of cancer cell lines. Elucidating its specific mechanism of action through further studies, such as cell cycle analysis and Western blotting for apoptotic markers, will be crucial for its development as a potential therapeutic agent. The structure-activity relationships discussed herein should guide the synthesis of further analogs with potentially improved efficacy and selectivity.

References

  • Vertex AI Search. (2025, March 4). Quantifying cell viability via LDH cytotoxicity assay. Protocols.io.
  • Abcam. MTT assay protocol.
  • Liberg, D., et al. (2001). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 84(3), 408-414.
  • Kracmarova, J., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 68, 253-259.
  • Pero, R. W., Olsson, A., Amiri, A., & Chaplin, D. (2001). Multiple Mechanisms of Action of the Benzamides and Nicotinamides as Sensitizers of Radiotherapy: Opportunities for Drug Design. Cancer Detection and Prevention, 25(4), 369-377.
  • CLYTE Technologies. (2025, December 24).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • OPS Diagnostics.
  • Rebe, C., & Ghiringhelli, F. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Methods in Molecular Biology, 2083, 125-131.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs.
  • ResearchGate.
  • Ghasemzadeh, K., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 681-698.

Sources

Safety Operating Guide

Navigating the Disposal of 2-bromo-N-(3,4-dimethylphenyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of safe and compliant waste disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-bromo-N-(3,4-dimethylphenyl)benzamide (CAS No. 303991-53-9), a halogenated aromatic amide. The protocols outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established principles of chemical safety and regulatory compliance.

Hazard Assessment and Risk Mitigation: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive toxicological profile for every novel compound is not always available, by examining its chemical structure—a brominated aromatic amide—we can infer a hazard profile based on analogous compounds.

Inferred Hazardous Characteristics:

  • Acute Oral Toxicity: Similar benzamide structures are classified as "Harmful if swallowed" (Category 4).[1]

  • Genetic Defects: There is a suspicion that some benzamide derivatives may cause genetic defects (Germ cell mutagenicity, Category 2).[1]

  • Skin and Eye Irritation: Aromatic halogenated compounds frequently cause skin and eye irritation.[2]

  • Respiratory Irritation: Inhalation of dusts from solid compounds of this nature may lead to respiratory irritation.[2]

These potential hazards necessitate a stringent approach to handling and the use of appropriate Personal Protective Equipment (PPE). The primary routes of exposure—inhalation of dust, skin contact, eye contact, and ingestion—must be effectively blocked.[3]

Table 1: Personal Protective Equipment (PPE) Requirements
Body PartRecommended PPESpecifications and Rationale
Respiratory NIOSH-approved N95 or higher-rated respiratorEssential to prevent the inhalation of fine dust particles. In poorly ventilated areas or during spill cleanup, a full-face respirator with appropriate cartridges should be considered.
Hands Chemical-resistant nitrile gloves (double-gloved)Nitrile provides good resistance against a range of chemicals, including aromatic and halogenated hydrocarbons.[3][4] Double-gloving offers an additional layer of security against tears and contamination.
Eyes/Face Safety glasses with side shields and a face shieldProvides protection against splashes and airborne particles.
Body Laboratory coatTo protect skin and personal clothing from contamination.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [5] Halogenated organic compounds require specific disposal streams to prevent environmental contamination and the formation of toxic byproducts.

Step 1: Waste Segregation at the Source

The causality behind this first step is both economic and environmental. Halogenated waste streams are significantly more expensive to dispose of than their non-halogenated counterparts due to the specialized incineration processes required.[6] Mixing these waste streams unnecessarily increases disposal costs and complexity.

  • Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Container Specifications: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, with no cracks or signs of deterioration.[7]

Step 2: Waste Accumulation and Labeling

Proper labeling is a cornerstone of a self-validating and safe waste management system. It communicates the hazard to everyone in the laboratory and is a regulatory requirement.

  • Action: As soon as the first quantity of this compound waste is added to the designated container, affix a hazardous waste label.

  • Label Content: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation initiation.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation and under the control of laboratory personnel.[7]

Step 3: Final Disposal Procedure

The accepted and environmentally responsible method for the final disposal of halogenated organic compounds is high-temperature incineration.[6][8] This process is designed to break down the complex organic molecule into simpler, less harmful components.

  • Action: Arrange for the collection of the "Halogenated Organic Solids" waste container by your institution's certified hazardous waste management provider.

  • Mechanism of Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF). There, it will undergo incineration at temperatures typically exceeding 1100°C.[9] This high temperature is necessary to ensure the complete destruction of halogenated compounds and to prevent the formation of persistent organic pollutants like dioxins and furans.[7][9]

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

DisposalWorkflow cluster_0 Step 1: Hazard Assessment & PPE cluster_1 Step 2: Waste Handling & Segregation cluster_2 Step 3: Final Disposal Assess Assess Hazards: - Acute Toxicity (Oral) - Potential Mutagenicity - Skin/Eye/Respiratory Irritant SelectPPE Select Appropriate PPE: - Respirator (N95+) - Nitrile Gloves (Double) - Goggles & Face Shield - Lab Coat Assess->SelectPPE Mitigates Risk DesignateContainer Designate 'Halogenated Organic Solids' Container SelectPPE->DesignateContainer Proceed to Disposal LabelContainer Affix Hazardous Waste Label (Name, Hazards, Date) DesignateContainer->LabelContainer Immediately Upon Use StoreInSAA Store in Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA WasteCollection Arrange for Pickup by Certified Hazardous Waste Vendor StoreInSAA->WasteCollection When Container is Full Transport Transport to Licensed TSDF WasteCollection->Transport Incineration High-Temperature Incineration (>1100°C) Transport->Incineration Ensures Complete Destruction

Caption: Disposal Workflow for this compound.

Spill Management: Immediate Actions

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE as specified in Table 1 before attempting to clean the spill.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the spilled material and absorbent into the designated "Halogenated Organic Solids" waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship within your organization. This diligence not only ensures regulatory compliance but also builds a foundation of trust in our collective responsibility as scientific professionals.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Mcneish, G. J. (2015). Which is the best way to recycle or neutralise Bromine? ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Removal of Bromine from Polymer Blends.... Retrieved from [Link]

  • European Chemicals Agency. (2024). ECHA Probes Environmental Risks of Aromatic Brominated Flame Retardants. Retrieved from [Link]

  • AIC Wiki. (2023). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]

  • Analytik Jena. (n.d.). Solid Waste Analysis - Halogen Determination in Waste and Recycling. Retrieved from [Link]

  • Sempermed Gloves. (2024). Recommendation on Chemical Resistance. Retrieved from [Link]

  • LabelSDS. (n.d.). SDS US. Retrieved from [Link]

  • Stockholm Convention. (n.d.). Waste incinerators - Toolkit. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • ebfrip. (n.d.). Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2024). Safety Data Sheet: Isooctadecanoic acid. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to Handling 2-bromo-N-(3,4-dimethylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-bromo-N-(3,4-dimethylphenyl)benzamide. As a research chemical, comprehensive toxicological data may not be available. Therefore, this document is built upon a conservative approach, inferring potential hazards from its structural components—a brominated aromatic ring and an N-aryl benzamide moiety—to ensure the highest level of safety for all laboratory personnel.

Synthesized Hazard Profile: An Evidence-Based Assessment

Due to the absence of a specific Safety Data Sheet (SDS), a risk assessment must be derived from analogous chemical structures. This principle of "surrogate safety data" is a cornerstone of responsible chemical research.

  • N-Aryl Benzamide Core: The base molecule, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects[1][2]. Compounds in this class can cause irritation upon contact with skin, eyes, or the respiratory tract[3][4].

  • Brominated Aromatic System: Brominated aromatic compounds present a range of potential health effects. Chronic exposure to certain forms can lead to systemic issues, including thyroid disorders and porphyria[5][6][7]. Bromine itself is a volatile liquid with a suffocating odor, and its vapor can cause severe irritation to the respiratory system, eyes, and skin[8]. While the bromine in our target molecule is covalently bonded, thermal decomposition or metabolic processes could release harmful bromine-containing species.

  • Solid/Powder Form: As a solid, this compound poses a significant risk of aerosolization during handling, such as weighing or transferring[9][10][11]. Inhalation is a primary route of exposure for powdered active pharmaceutical ingredients (APIs) and research chemicals[10].

Based on this synthesis, This compound should be handled as a potent compound that is a skin, eye, and respiratory irritant, is harmful if swallowed, and is a suspected mutagen with unknown long-term systemic effects.

Engineering Controls: Your Primary Barrier to Exposure

Personal Protective Equipment (PPE) is the final line of defense. The primary method for ensuring safety is through robust engineering controls that contain the chemical at its source.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or vapors[11].

  • Ventilated Balance Enclosure (VBE): For accurately weighing the powder, a VBE (also known as a powder containment hood) is mandatory. These enclosures use carefully controlled airflow to prevent fine powders from becoming airborne and escaping into the lab environment[11][12].

  • Closed Systems: For larger-scale operations, the use of closed systems like glove boxes or isolators provides the highest level of containment and operator protection[11][13].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A hazard assessment indicates that a comprehensive PPE strategy is required to mitigate risks from dermal, ocular, and respiratory exposure[14][15][16].

Protection Type Minimum Requirement Rationale & Enhanced Protection
Hand Protection Double-gloved NitrileProvides splash protection and prevents immediate dermal contact. Nitrile is a good general-purpose choice, but must be changed immediately upon contamination[14].
For prolonged tasks or solvent use: Use a heavier-duty glove (e.g., butyl rubber) or a flexible laminate glove (like Silver Shield) worn under the outer nitrile glove for enhanced chemical resistance[17].
Body Protection Flame-Resistant Lab Coat (FR-C)Protects personal clothing and skin from splashes and spills. A flame-resistant coat is best practice when flammable solvents are in use[17]. Cuffs should be fully buttoned.
Eye & Face Protection ANSI Z87.1-rated Safety GogglesSafety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and liquid splashes[14][17][18].
When splash potential is high: A full-face shield must be worn in addition to safety goggles. The face shield protects the entire face but does not provide a seal against airborne particles[14][17].
Respiratory Protection N95 Respirator (at minimum)Required when handling the powder outside of a VBE (not recommended) or during spill cleanup. This protects against inhalation of aerosolized particles. Users must be fit-tested.
For spills or potential high concentrations: A half-mask or full-face respirator with P100 (particulate) cartridges offers superior protection.
Foot Protection Closed-toe, non-permeable shoesProtects feet from spills. Open-toed shoes are never permitted in a laboratory setting[15][17].

Operational Protocol: Weighing and Preparing a Stock Solution

This step-by-step procedure integrates safety controls and PPE usage for a common laboratory task.

Preparation (Inside the Chemical Fume Hood):

  • Don all required PPE as outlined in the table above (double nitrile gloves, lab coat, safety goggles).

  • Place a disposable, absorbent bench liner on the work surface to contain any minor spills[9].

  • Gather all necessary equipment: the chemical container, spatula, weigh paper, and a pre-labeled volumetric flask containing the desired solvent.

Weighing (Inside the Ventilated Balance Enclosure):

  • Carefully open the chemical container inside the VBE.

  • Use a clean spatula to gently transfer the desired amount of powder onto the weigh paper on the analytical balance. Avoid any sudden movements that could create airborne dust[9].

  • Securely close the primary chemical container.

Solubilization (Return to the Chemical Fume Hood):

  • Carefully transfer the weigh paper with the compound to the fume hood.

  • Gently funnel the powder into the volumetric flask.

  • Rinse the weigh paper with a small amount of the solvent, allowing the rinse to flow into the flask to ensure a complete quantitative transfer[9].

  • Cap the flask and gently swirl or sonicate until the compound is fully dissolved.

  • Once dissolved, fill the flask to the calibration mark with the solvent.

Cleanup and Doffing PPE:

  • Dispose of the used weigh paper and any contaminated consumables into the designated "Halogenated Solid Waste" container.

  • Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth in the same waste container.

  • Remove the outer pair of gloves and dispose of them in the solid waste container.

  • Remove the lab coat and safety goggles.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[9]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's Environmental Health and Safety (EHS) department. For small spills, don appropriate respiratory protection and absorb the material with an inert absorbent like vermiculite or a chemical spill pad before placing it in the designated halogenated waste container[9].

Disposal Plan: Segregation is Key

Proper waste disposal is crucial for safety and environmental compliance. As a brominated organic compound, all waste associated with this compound must be treated as halogenated organic waste [19][20].

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste. The disposal costs and procedures are significantly different[20][21].

  • Solid Waste: All contaminated consumables (gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed container marked "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed container labeled "Halogenated Liquid Waste." Include the chemical name and approximate concentration on the label.

  • Container Management: Keep waste containers closed when not in use and store them in a designated satellite accumulation area within the laboratory[20].

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task and scale of the operation.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_procedure 2. Procedure Type cluster_ppe 3. Required PPE Level start Start: Assess Task & Scale scale Scale of Operation start->scale procedure Procedure Hazard scale->procedure < 1 gram (Small Scale) scale->procedure > 1 gram (Large Scale) ppe_standard Standard PPE (Lab Coat, Double Nitrile Gloves, Goggles) procedure->ppe_standard Handling in Solution (Low Splash Risk) ppe_enhanced Enhanced PPE (Standard PPE + Face Shield) procedure->ppe_enhanced Weighing Solid / Transfers (High Splash/Aerosol Risk) ppe_containment Full Containment (Enhanced PPE + Respirator) procedure->ppe_containment Spill Cleanup / Weighing without VBE (High Risk)

Caption: PPE selection workflow for handling the target compound.

References

  • Toxicity of selected brominated aromatic compounds.
  • Essential Safety and Handling Guide for Potent Chemical Compounds.Benchchem.
  • Personal Protective Equipment Requirements for Laboratories.University of Washington, Environmental Health and Safety.
  • Required Personal Protective Equipment Use in Campus Research Laboratories.Princeton University, Environmental Health and Safety.
  • Personal Protective Equipment in Chemistry.Dartmouth College, Environmental Health and Safety.
  • Laboratory Responsibilities for Personal Protective Equipment.Cornell University, Environment, Health and Safety.
  • Comprehensive Guide to Lab PPE (Personal Protective Equipment).Westlab Canada.
  • Bulk Powder Containment: Key Factors for High Potency Handling and Processing.Flow Sciences, Inc.
  • Hazardous Waste Segreg
  • Health toxicity effects of brominated flame retardants: From environmental to human exposure.
  • Potent Compound Handling Operations: Exposure To APIs.Agno Pharmaceuticals.
  • The challenge of handling highly potent API and ADCs in analytical chemistry.Eurofins Scientific.
  • Halogenated Solvents in Laboratories.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Organic Solvents.Cornell University, Environment, Health and Safety.
  • SAFETY D
  • Freund-Vector's Approach to Safely Processing Potent Compounds.
  • SAFETY D
  • Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats.
  • SAFETY DATA SHEET - N-Benzylbenzamide.Fisher Scientific.
  • Bromine: toxicological overview.GOV.UK.
  • Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide.Biosynth.
  • Safety D
  • Safety Data Sheet - 2-Bromo-N-(2,4-difluorophenyl)benzamide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.